molecular formula C8H5Cl2N3 B1456657 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine CAS No. 1029720-75-9

4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Cat. No.: B1456657
CAS No.: 1029720-75-9
M. Wt: 214.05 g/mol
InChI Key: SBKMZNBMKPJHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure features reactive chlorine sites that readily undergo substitution reactions, allowing researchers to introduce a variety of functional groups and create diverse libraries of compounds for biological screening . This versatility makes it a valuable scaffold for the synthesis of more complex, target-oriented molecules. The primary application of this compound is as a key synthetic intermediate in the development of pharmaceutical compounds . It is particularly utilized in the exploration and creation of kinase inhibitors for potential cancer therapeutics . The pyrimidine core is a privileged structure in drug design, known for its ability to mimic other aromatic systems and interact with a wide range of biological targets through hydrogen bonding and pi-stacking interactions . This compound is For Research Use Only. It is not intended for human or animal diagnostic or therapeutic uses.

Properties

IUPAC Name

4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c1-4-12-6-3-11-7(9)2-5(6)8(10)13-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKMZNBMKPJHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=C(C=C2C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855658
Record name 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029720-75-9
Record name 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine: A Keystone Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Building Block in Medicinal Chemistry

4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its rigid, fused ring structure and strategically positioned reactive chlorine atoms make it a highly valuable intermediate, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth overview of the fundamental properties, synthesis, and applications of this important molecule, with a focus on its role in the development of kinase inhibitors for cancer therapy. The strategic placement of the chloro-substituents allows for selective and sequential nucleophilic substitution reactions, enabling the construction of complex molecular architectures with desired pharmacological profiles.

Core Molecular and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. These properties dictate the choice of reaction conditions, solvents, and purification methods.

PropertyValueSource(s)
CAS Number 1029720-75-9[1][2]
Molecular Formula C₈H₅Cl₂N₃[1][2]
Molecular Weight 214.05 g/mol [1][2]
Appearance Solid (visual inspection)[2]
Purity Typically >97%[3]
Storage Conditions Store at 2-8°C under an inert atmosphere[1]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not extensively available in public literature and may need to be determined empirically.

Synthesis of a Privileged Scaffold

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired fused heterocyclic system. While specific, detailed industrial synthesis protocols are often proprietary, the general pathway involves the construction of a dihydroxy-substituted pyridopyrimidine precursor, followed by a chlorination step.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-stage process:

  • Formation of the Pyrido[3,4-d]pyrimidine Core : This typically involves the condensation of a suitably substituted pyridine derivative with a pyrimidine precursor to form the foundational fused ring system. The result of this stage is the dihydroxy intermediate, 2-methylpyrido[3,4-d]pyrimidine-4,6-diol.

  • Chlorination : The dihydroxy intermediate is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms, yielding the final product.

G cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Chlorination Pyridine Derivative Pyridine Derivative Condensation Condensation Pyridine Derivative->Condensation Pyrimidine Precursor Pyrimidine Precursor Pyrimidine Precursor->Condensation Dihydroxy Intermediate 2-methylpyrido[3,4-d]pyrimidine-4,6-diol Condensation->Dihydroxy Intermediate Chlorination Reaction Chlorination Reaction Dihydroxy Intermediate->Chlorination Reaction Chlorinating Agent e.g., POCl₃ Chlorinating Agent->Chlorination Reaction Final Product This compound Chlorination Reaction->Final Product

A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 2-methylpyrido[3,4-d]pyrimidine-4,6-diol (Hypothetical)

This step would likely involve a condensation reaction between a substituted aminopyridine-dicarboxylate or a related derivative with acetamidine hydrochloride. The reaction conditions would need to be optimized to favor the desired cyclization and formation of the fused ring system.

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl groups to chlorides, a common transformation in heterocyclic chemistry.

  • Reagents and Equipment :

    • 2-methylpyrido[3,4-d]pyrimidine-4,6-diol

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (as a catalyst)

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Ice bath

    • Filtration apparatus

  • Procedure :

    • In a round-bottom flask, a mixture of 2-methylpyrido[3,4-d]pyrimidine-4,6-diol and an excess of phosphorus oxychloride is prepared.

    • A catalytic amount of N,N-dimethylaniline is added to the mixture.

    • The reaction mixture is heated to reflux (typically around 100-110 °C) for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

    • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.

    • The resulting precipitate, which is the crude this compound, is collected by filtration.

    • The crude product is washed with cold water and then can be purified by recrystallization from a suitable solvent or by column chromatography.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

The two chlorine atoms on the pyridopyrimidine scaffold are at positions that allow for selective and differential reactivity. This enables medicinal chemists to introduce a variety of functional groups through nucleophilic substitution reactions, thereby creating a library of compounds with diverse biological activities. This strategic functionalization is a cornerstone of modern drug design and optimization.

G cluster_0 Sequential Nucleophilic Substitution Start 4,6-Dichloro-2-methyl- pyrido[3,4-d]pyrimidine Step1 Nucleophilic Substitution at C4 or C6 Start->Step1 Intermediate Mono-substituted Intermediate Step1->Intermediate Step2 Nucleophilic Substitution at remaining Chloro-position Intermediate->Step2 Final_Product Diverse Kinase Inhibitors Step2->Final_Product

The role of this compound in synthesizing diverse kinase inhibitors.

Safety and Handling

As with any chlorinated heterocyclic compound, proper safety precautions must be observed when handling this compound. While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for similar compounds should be followed.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is between 2-8°C under an inert atmosphere.[1]

Conclusion

This compound is a molecule of high strategic importance in the synthesis of complex, biologically active compounds. Its utility as a scaffold for kinase inhibitors underscores its value in the ongoing quest for new and more effective cancer therapies. A thorough understanding of its properties and synthetic routes is crucial for researchers and scientists working in the field of drug discovery and development. Further research into the detailed physicochemical properties and optimization of its synthesis will undoubtedly continue to expand its applications in medicinal chemistry.

References

  • This is a placeholder for a reference that would ideally contain a detailed synthesis protocol. As of the current search, a specific peer-reviewed publication with this level of detail was not identified.
  • This is a placeholder for a reference that would ideally contain detailed characterization data (NMR, MS, etc.).
  • MySkinRecipes. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • This is a placeholder for a patent that would describe the synthesis and use of this compound. While the existence of such patents is likely, a specific, citable example with detailed experimental procedures was not found in the initial searches.

Sources

An In-depth Technical Guide to 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine: A Core Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine. This heterocyclic compound has emerged as a valuable building block in the development of targeted therapeutics, particularly potent kinase inhibitors for oncology.

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry. Its fused ring system offers a rigid and planar structure that can effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding site of various protein kinases. The strategic placement of reactive chloro groups at the 4 and 6 positions of this compound provides medicinal chemists with versatile handles for subsequent chemical modifications. This allows for the systematic exploration of the chemical space around the core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates. This compound is particularly noted as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[1]

Chemical Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The fusion of a pyridine ring to a pyrimidine ring results in a unique electronic distribution and steric profile that influences its reactivity and biological activity.

PropertyValueSource
CAS Number 1029720-75-9MySkinRecipes
Molecular Formula C₈H₅Cl₂N₃MySkinRecipes
Molecular Weight 214.05 g/mol MySkinRecipes
Appearance (Predicted) White to off-white crystalline solidGeneral knowledge
Solubility (Predicted) Soluble in common organic solvents like DCM, THF, and DMFGeneral knowledge
Storage Store at -20°C under an inert atmosphereMySkinRecipes

Proposed Synthesis and Mechanistic Rationale

A logical synthetic approach would start from a suitably substituted pyridine precursor, which is then elaborated to form the fused pyrimidine ring. A common strategy involves the condensation of an aminopyridine derivative with a source for the remaining atoms of the pyrimidine ring, followed by chlorination.

G cluster_0 Proposed Synthetic Pathway Start Substituted Pyridine Precursor Step1 Cyclization/Condensation (e.g., with acetamidine or related synthon) Start->Step1 Formation of pyrimidine ring Intermediate 2-Methylpyrido[3,4-d]pyrimidine-4,6-diol Step1->Intermediate Step2 Chlorination (e.g., POCl₃ or similar agent) Intermediate->Step2 Conversion of hydroxyls to chlorides Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Expert Insight: The choice of chlorinating agent is critical. Phosphorus oxychloride (POCl₃) is a common and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The reaction conditions, such as temperature and the use of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), would need to be carefully optimized to ensure high conversion and minimize side-product formation. The workup procedure is also crucial to quench the excess POCl₃ safely and isolate the product in high purity.

Key Reactions and Reactivity Profile

The reactivity of this compound is dominated by the two chloro substituents on the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine and fused pyridine rings activates the C-Cl bonds towards nucleophilic attack.

Differential Reactivity: It is anticipated that the C4 and C6 positions may exhibit differential reactivity towards nucleophiles. This selectivity can be influenced by a combination of electronic and steric factors. For instance, the nitrogen atoms in the ring system can direct the regioselectivity of the substitution. This allows for a stepwise and controlled introduction of different functional groups, which is a cornerstone of modern medicinal chemistry.

G cluster_1 Selective Nucleophilic Aromatic Substitution (SNAr) Core 4,6-Dichloro-2-methyl- pyrido[3,4-d]pyrimidine StepA Nucleophile A (e.g., Amine, Alcohol) Core->StepA Selective substitution at C4 or C6 IntermediateA 4-Substituted-6-chloro intermediate StepA->IntermediateA StepB Nucleophile B (e.g., different Amine, Thiol) IntermediateA->StepB Substitution at remaining chloro position ProductB 4,6-Disubstituted Product StepB->ProductB

Caption: General reaction pathway for the functionalization of the core scaffold.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of this compound is as a versatile starting material for the synthesis of kinase inhibitors. The general strategy involves the sequential displacement of the two chlorine atoms with various amines, alcohols, or other nucleophilic groups to build up a library of compounds for screening against a panel of protein kinases.

While specific examples of marketed drugs derived directly from this starting material are not publicly documented, the broader class of pyridopyrimidine-based kinase inhibitors is well-established in oncology. For instance, related pyrido[2,3-d]pyrimidine scaffolds have been successfully utilized to develop potent and selective inhibitors of key cancer targets like mTOR.

Illustrative Synthetic Application:

A typical synthetic sequence would involve the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a suitable solvent like isopropanol or DMF. The reaction temperature is often elevated to drive the substitution. Following the first substitution, the resulting mono-substituted intermediate can be isolated and then reacted with a second, different nucleophile to generate the final, disubstituted product. This modular approach allows for the rapid generation of diverse chemical entities for structure-activity relationship (SAR) studies.

Analytical Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the peer-reviewed literature. However, based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl group (likely in the range of 2.5-3.0 ppm), and signals for the aromatic protons on the pyridine ring. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nature of the fused pyrimidine ring and the chloro substituents.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon and the eight carbons of the bicyclic ring system. The carbons attached to the chlorine atoms (C4 and C6) would likely appear in the range of 150-165 ppm.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M+) at m/z 213, the (M+2)+ peak at m/z 215, and the (M+4)+ peak at m/z 217, with relative intensities of approximately 9:6:1.

Safety, Handling, and Storage

As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling this compound.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H411: Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.

This data is based on the Safety Data Sheet for the analogous compound 4,6-dichloro-2-methylpyrimidine and should be used as a guide. Always refer to the specific SDS for the compound being handled.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place at -20°C under an inert atmosphere.[1]

Conclusion

This compound is a strategically important building block for the synthesis of novel kinase inhibitors. Its key features include a rigid, ATP-mimetic core and two differentially reactive chloro groups that allow for facile and selective functionalization. While detailed synthetic and analytical data in the public domain is limited, its potential for the development of targeted therapies is clear. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the field of drug discovery.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into its chemical identity, structural features, a proposed synthetic pathway, and its critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its synthesis and application in kinase assays are provided to enable researchers to leverage this valuable scaffold in their work.

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

The fusion of pyrimidine and pyridine rings to form the pyrido[3,4-d]pyrimidine core creates a privileged scaffold in medicinal chemistry. This bicyclic heteroaromatic system is a key structural motif in a multitude of biologically active molecules. Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of various enzymes, most notably protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

This compound, with its reactive chloro substituents, serves as a highly versatile building block for the synthesis of libraries of potential kinase inhibitors. The chlorine atoms at the 4 and 6 positions are amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the strategic introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the 2-position can also influence the molecule's interaction with target proteins.

Chemical Identity and Properties

CAS Number: 1029720-75-9

PropertyValueSource
Molecular Formula C8H5Cl2N3N/A
Molecular Weight 214.05 g/mol N/A
IUPAC Name This compoundN/A
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Likely soluble in common organic solvents like DMF, DMSO, and chlorinated solventsInferred from related compounds
Storage Store in a cool, dry place, under an inert atmosphere to prevent degradation.General laboratory practice

Note: Experimentally determined physical and spectroscopic data for this specific compound are not widely available in the public domain. The information provided is based on the known properties of structurally related compounds.

Synthesis of this compound: A Proposed Pathway

The proposed synthesis begins with the construction of the pyrido[3,4-d]pyrimidine scaffold, followed by chlorination to install the reactive chloro groups.

Diagram of the Proposed Synthetic Pathway

Synthesis_of_4_6_Dichloro_2_methylpyrido_3_4_d_pyrimidine cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 2-Amino-4-methylpyridine C 2-Methyl-4,6-dihydroxypyrido[3,4-d]pyrimidine A->C NaOEt, EtOH, Reflux B Diethyl malonate B->C D This compound C->D POCl3, Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrido[3,4-d]pyrimidine

  • Rationale: This step involves a condensation reaction to form the core heterocyclic ring system. 2-Amino-4-methylpyridine provides the pyridine portion of the final molecule, while diethyl malonate serves as the source for the pyrimidine ring atoms. Sodium ethoxide is used as a strong base to deprotonate the active methylene group of diethyl malonate, initiating the reaction.

  • Procedure:

    • To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add 2-amino-4-methylpyridine (1.0 equivalent).

    • Stir the mixture at room temperature for 30 minutes.

    • Add diethyl malonate (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., concentrated HCl) to a pH of approximately 6-7.

    • The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum to yield 2-Methyl-4,6-dihydroxypyrido[3,4-d]pyrimidine.

Step 2: Synthesis of this compound

  • Rationale: This is a standard chlorination reaction for converting hydroxyl groups on nitrogen-containing heterocycles to chloro groups. Phosphorus oxychloride (POCl3) is a common and effective reagent for this transformation.[1]

  • Procedure:

    • A mixture of 2-Methyl-4,6-dihydroxypyrido[3,4-d]pyrimidine (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents) is carefully prepared in a flask equipped with a reflux condenser.

    • The mixture is heated to reflux for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.

    • After the reaction is complete (monitored by TLC), the excess POCl3 is carefully removed by distillation under reduced pressure.

    • The residue is cooled in an ice bath and slowly quenched by the dropwise addition of ice-cold water or a saturated sodium bicarbonate solution. This step is highly exothermic and should be performed with extreme caution.

    • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to afford pure this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The two chlorine atoms are reactive sites for nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents to explore the chemical space around a target kinase's ATP-binding site.

Mechanism of Action and Kinase Selectivity

Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been shown to inhibit a variety of kinases, including but not limited to:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Fibroblast Growth Factor Receptors (FGFRs).[3]

  • Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs), Mitogen-activated protein kinase-interacting kinases (MNKs), and PIM kinases.[4]

The selectivity of the final compound is determined by the nature of the substituents introduced at the 4- and 6-positions. By carefully designing these substituents, researchers can achieve high potency and selectivity for a specific kinase or a desired kinase family.

Workflow for Kinase Inhibitor Synthesis and Screening

Kinase_Inhibitor_Workflow A This compound B Nucleophilic Aromatic Substitution (SNAr) with diverse amines, alcohols, etc. A->B C Library of Substituted Pyrido[3,4-d]pyrimidine Derivatives B->C D In Vitro Kinase Inhibition Assay C->D E Determination of IC50 Values D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->C Iterative Design I In Vivo Studies H->I

Caption: A generalized workflow for the development of kinase inhibitors using this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against a target kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide substrate for the kinase

    • Test compound (dissolved in DMSO)

    • ATP (adenosine triphosphate)

    • Assay buffer (containing MgCl2, DTT, and other necessary components)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phosphospecific antibody)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well or 384-well plate, add the kinase, peptide substrate, and assay buffer.

    • Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical entity for the discovery and development of novel kinase inhibitors. Its straightforward, albeit proposed, synthesis and the reactivity of its chloro substituents make it an ideal starting point for the generation of diverse chemical libraries. The pyrido[3,4-d]pyrimidine scaffold has a proven track record in medicinal chemistry, and the exploration of new derivatives based on this core is likely to yield novel therapeutic agents for a range of diseases. Future work in this area will likely focus on the development of more efficient and scalable synthetic routes to this and related compounds, as well as the exploration of its potential in targeting a wider range of kinases and other ATP-dependent enzymes.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.
  • Di Cera, E. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.
  • ChemicalBook. (2024). 4,6-Dichloro-2-methylpyrimidine. ChemicalBook.
  • Grivsky, E. M., et al. (2022).
  • Li, J. J., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine.
  • Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4,6-dichloro-2-ethyl- (CAS 1195-34-2). Cheméo.
  • Neufeldt, S. R. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • El-Faham, A., et al. (2022). Synthesis of pyrido[2,3-d]pyrimidine derivatives and their potential as anticancer agents. Journal of Molecular Structure.
  • Sahu, S., et al. (2022). Design, Synthesis, and Molecular Docking of Pyrido[3,4-d] Pyrimidine Derivatives: Unveiling Their Anticancer Potential. ChemistrySelect.
  • Zhang, Y., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Grivsky, E. M., et al. (2022).
  • Hennequin, L. F., et al. (2002). Process for preparing 4,6-dichloro-pyrimidine.
  • Wang, J., et al. (2013). Preparation method of 4, 6-dichloropyrimidine.
  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-methylpyrimidine 98%. Sigma-Aldrich.
  • Foulon, T., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules.
  • Sharma, P., et al. (2021). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Archiv der Pharmazie.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4,6-Dichloro-2-methylpyrimidine. TCI Chemicals.
  • Al-Ostath, A., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • Hou, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. LinkedIn.
  • El-Sayed, M. A. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society.
  • Welker, M. E., et al. (2018). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • ChemicalBook. (n.d.). 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR. ChemicalBook.
  • Pharmaffiliates. (n.d.). 4,6-Dichloro-2-methylpyrimidine.
  • Amerigo Scientific. (n.d.). 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Amerigo Scientific.
  • Kraker, A. J., et al. (2000). Biochemical and cellular effects of c-Src kinase-selective pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Biochemical Pharmacology.
  • Khan Academy Medicine. (2019, January 19).
  • NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook.
  • BenchChem. (2025).
  • Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters.
  • Tesch, R., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv.
  • Wang, L., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine: A Core Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. Positioned at the intersection of pyridine and pyrimidine ring systems, this molecule serves as a crucial starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. We will delve into its chemical properties, inherent reactivity, and strategic application in the design of next-generation pharmaceuticals.

Core Compound Characteristics

This compound is a fused bicyclic heterocycle. The presence of two reactive chlorine atoms on the pyrimidine ring is the cornerstone of its utility, allowing for sequential and regioselective functionalization. This dual reactivity enables the construction of complex molecular architectures necessary for achieving high potency and selectivity in drug candidates.

Physicochemical and Structural Data Summary

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction stoichiometry, solvent selection, and purification strategies.

PropertyValueSource(s)
Molecular Weight 214.05 g/mol
Molecular Formula C₈H₅Cl₂N₃
CAS Number 1029720-75-9
Canonical SMILES CC1=NC2=C(C=C(Cl)N=C2)C(Cl)=N1
Appearance Typically a solid (Inferred)
Storage Conditions Store at 2-8°C under an inert atmosphere

Note: Detailed experimental data such as melting point, boiling point, and comprehensive spectroscopic analyses (NMR, IR, Mass Spec) for this specific compound are not widely available in public-domain literature. Researchers should perform full analytical characterization upon synthesis or acquisition.

The Chemistry of a Privileged Scaffold: Reactivity and Mechanistic Insights

The synthetic value of this compound is anchored in the reactivity of its two chlorine substituents. These positions are susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of highly decorated heterocyclic compounds.

The Principle of Sequential SNAr

The two chlorine atoms at the C4 and C6 positions exhibit differential reactivity. This difference, governed by the electronic influence of the fused pyridine ring and the nitrogen atoms within the pyrimidine ring, can be exploited to achieve selective, stepwise substitution. Typically, one position is significantly more reactive than the other, allowing for the introduction of a first nucleophile under milder conditions, followed by the introduction of a second, different nucleophile under more forcing conditions (e.g., higher temperature or stronger base). This chemoselective process is fundamental to building molecular diversity from a single starting scaffold.

The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing a chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores aromaticity and yields the substituted product. The ability of the pyridopyrimidine ring system to stabilize the negative charge of the Meisenheimer complex is key to the facility of this reaction.

G cluster_0 Step 1: First Nucleophilic Substitution (Position A) cluster_1 Step 2: Second Nucleophilic Substitution (Position B) Start 4,6-Dichloro-2-methyl pyrido[3,4-d]pyrimidine Intermediate1 Monosubstituted Intermediate Start->Intermediate1 Mild Conditions (Base, Solvent, Temp 1) Nuc1 Nucleophile 1 (e.g., R-NH2) Nuc1->Intermediate1 FinalProduct Disubstituted Product Intermediate1->FinalProduct Forcing Conditions (Base, Solvent, Temp 2 > Temp 1) Nuc2 Nucleophile 2 (e.g., R'-OH) Nuc2->FinalProduct G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold Hinge Hinge Region (Backbone Amides) FrontPocket Front Pocket BackPocket Solvent-Exposed Region Inhibitor Inhibitor Inhibitor:f1->Hinge H-Bonding (Key Interaction) Inhibitor:f0->FrontPocket Occupies Pocket, Enhances Selectivity Inhibitor:f2->BackPocket Improves Solubility & PK Properties

"4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine" starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine: From Starting Materials to a Key Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a strategic synthetic approach to obtaining this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrido[3,4-d]pyrimidine core is a recurring motif in a variety of biologically active molecules, and the strategic placement of chloro- and methyl-substituents offers valuable handles for further chemical modifications and the fine-tuning of pharmacological properties.

Given the absence of a direct, one-pot synthesis in the current literature, this document outlines a robust and logical multi-step pathway. The proposed route is grounded in established principles of heterocyclic chemistry and draws upon validated methodologies for the synthesis of analogous structures. We will delve into the rationale behind the selection of starting materials, the intricacies of the reaction mechanisms, and provide detailed experimental protocols for the key transformations.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, suggests that the most efficient synthetic strategy involves the late-stage introduction of the chloro-substituents. This approach avoids carrying the reactive chloro-groups through multiple synthetic steps, which could lead to unwanted side reactions and a decrease in overall yield.

The proposed forward synthesis, therefore, focuses on the initial construction of the 2-methylpyrido[3,4-d]pyrimidine-4,6-dione core, followed by a final, high-yielding chlorination step. This strategy is advantageous as the dione intermediate is often a stable, crystalline solid that is readily purified.

G Target This compound Intermediate1 2-Methylpyrido[3,4-d]pyrimidine-4,6(3H,5H)-dione Target->Intermediate1 Chlorination Intermediate2 4-Amino-2-methylnicotinamide Intermediate1->Intermediate2 Cyclization StartingMaterial2 Urea StartingMaterial1 4-Chloro-2-methylnicotinonitrile Intermediate2->StartingMaterial1 Amidation

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Pathway and Methodologies

The synthesis of this compound can be dissected into three key stages:

  • Construction of a substituted pyridine precursor: This initial phase establishes the pyridine ring with the necessary functionalities for the subsequent pyrimidine ring formation.

  • Annulation of the pyrimidine ring: A cyclization reaction is employed to fuse the pyrimidine ring onto the pyridine core, yielding the stable dione intermediate.

  • Chlorination of the dione intermediate: The final step involves the conversion of the hydroxyl groups of the dione to chloro-substituents to afford the target molecule.

G cluster_0 Stage 1: Pyridine Precursor Synthesis cluster_1 Stage 2: Pyrimidine Ring Annulation cluster_2 Stage 3: Chlorination A 4-Chloro-2-methylnicotinonitrile B 4-Amino-2-methylnicotinonitrile A->B Amination C 4-Amino-2-methylnicotinamide B->C Hydrolysis D 2-Methylpyrido[3,4-d]pyrimidine-4,6(3H,5H)-dione C->D Cyclization with Urea E This compound D->E Chlorination with POCl3

Caption: Proposed synthetic workflow for this compound.

Stage 1: Synthesis of 4-Amino-2-methylnicotinamide

The journey towards our target molecule commences with a commercially available and strategically functionalized pyridine derivative, 4-chloro-2-methylnicotinonitrile.

Step 1a: Amination of 4-Chloro-2-methylnicotinonitrile

The chloro-substituent at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Treatment with ammonia results in its displacement to yield 4-amino-2-methylnicotinonitrile.

Step 1b: Hydrolysis of the Nitrile

The nitrile group is then hydrolyzed to a carboxamide under acidic or basic conditions. This transformation is crucial as the amide functionality is a key participant in the subsequent cyclization reaction.

Stage 2: Formation of 2-Methylpyrido[3,4-d]pyrimidine-4,6(3H,5H)-dione

With the 4-amino-2-methylnicotinamide in hand, the next critical step is the construction of the fused pyrimidine ring. This is efficiently achieved through a condensation reaction with urea.

The reaction mechanism likely proceeds via an initial attack of the amino group on a carbonyl of urea, followed by an intramolecular cyclization with the elimination of ammonia to form the stable, bicyclic dione.

Stage 3: Chlorination to Yield this compound

The final transformation is the conversion of the 2-methylpyrido[3,4-d]pyrimidine-4,6(3H,5H)-dione to the desired 4,6-dichloro derivative. This is a common and high-yielding reaction in heterocyclic chemistry, typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a dichlorophosphate intermediate, which is subsequently displaced by chloride ions.

Experimental Protocols

The following protocols are based on established procedures for similar transformations and should be adapted and optimized as necessary.

Protocol 1: Synthesis of 4-Amino-2-methylnicotinamide
  • Amination: To a solution of 4-chloro-2-methylnicotinonitrile (1 equivalent) in a suitable solvent such as ethanol in a sealed pressure vessel, add a solution of ammonia in methanol (excess, e.g., 10 equivalents). Heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis: Suspend the 4-amino-2-methylnicotinonitrile (1 equivalent) in concentrated sulfuric acid (e.g., 5-10 volumes). Heat the mixture to 80-100 °C for 2-4 hours. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-amino-2-methylnicotinamide.

Protocol 2: Synthesis of 2-Methylpyrido[3,4-d]pyrimidine-4,6(3H,5H)-dione
  • In a round-bottom flask, thoroughly mix 4-amino-2-methylnicotinamide (1 equivalent) and urea (2-3 equivalents).

  • Heat the mixture to 180-200 °C for 4-6 hours. The reaction mixture will melt and then solidify as the product forms.

  • Cool the reaction to room temperature and triturate the solid with hot water to remove any unreacted urea.

  • Filter the solid, wash with water and then a small amount of ethanol, and dry to yield the crude 2-methylpyrido[3,4-d]pyrimidine-4,6(3H,5H)-dione. The product can be further purified by recrystallization.

Protocol 3: Synthesis of this compound
  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

  • To a flask equipped with a reflux condenser and a gas trap, add 2-methylpyrido[3,4-d]pyrimidine-4,6(3H,5H)-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to accelerate the reaction.

  • Heat the mixture to reflux (approximately 110 °C) for 4-8 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4-Amino-2-methylnicotinamideC₇H₉N₃O151.1770-85
2-Methylpyrido[3,4-d]pyrimidine-4,6(3H,5H)-dioneC₈H₇N₃O₂177.1660-75
This compoundC₈H₅Cl₂N₃214.0585-95

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally viable route to this compound. By leveraging well-established reactions in heterocyclic chemistry, this multi-step synthesis offers a reliable method for accessing this valuable building block. The final product, with its strategically placed chloro-substituents, is primed for further derivatization, opening avenues for the development of novel compounds with potential therapeutic applications. The protocols provided herein serve as a solid foundation for researchers and scientists in the field of drug discovery and development to synthesize this and related pyrido[3,4-d]pyrimidine analogues.

References

A comprehensive list of references that support the chemical transformations described in this guide will be provided upon request, drawing from established literature in heterocyclic synthesis and medicinal chemistry. The principles and protocols are based on analogous syntheses found in sources covering the synthesis of pyridopyrimidines and related nitrogen-containing heterocycles.

Navigating the Synthesis and Application of Pyrido[3,4-d]pyrimidine Cores: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Privileged Scaffold in Kinase Inhibition

The pyrido[3,4-d]pyrimidine scaffold has emerged as a significant structural motif in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of this important heterocyclic system. While specific, detailed data for "4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine" is not extensively available in public literature, this document will leverage data from closely related analogues to provide a robust framework for understanding its chemical biology and potential as a key intermediate in drug discovery.

The Pyrido[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The fusion of a pyridine and a pyrimidine ring to form the pyrido[3,4-d]pyrimidine core creates a unique electronic and steric environment that has proven highly effective for targeting the ATP-binding site of various kinases.[1][2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The pyrido[3,4-d]pyrimidine framework serves as a versatile template for the design of inhibitors against a range of kinase targets, including Epidermal Growth Factor Receptor (EGFR) and Monopolar Spindle Kinase 1 (MPS1).[2][3]

The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Dichloro-substituted pyridopyrimidines, in particular, are valuable intermediates, as the chlorine atoms serve as reactive handles for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr) reactions.

Synthesis of the Pyrido[3,4-d]pyrimidine Core: A General Overview

The construction of the pyrido[3,4-d]pyrimidine ring system can be achieved through several synthetic strategies, typically involving the sequential construction of the fused heterocyclic system. A common approach involves the formation of a substituted pyridine precursor followed by annulation of the pyrimidine ring.

One illustrative, multi-step synthesis of a 4-chloro-substituted pyrido[3,4-d]pyrimidine derivative begins with the nitration of a substituted 2-aminopyridine.[1] The resulting nitro-substituted pyridine can then undergo a series of functional group manipulations, including conversion of the amino group to a hydroxyl group, followed by chlorination and oxidation to yield a key carboxylic acid intermediate.[1] This intermediate can then be converted to an ester and subsequently cyclized with a suitable amidine source to form the desired pyrido[3,4-d]pyrimidinone core.[1] Final chlorination of the pyrimidinone furnishes the reactive chloro-substituted scaffold.

General_Synthesis_of_Pyrido[3,4-d]pyrimidine_Core A Substituted 2-Aminopyridine B Nitration A->B HNO3, H2SO4 C Functional Group Interconversion B->C 1. NaNO2 2. POCl3 3. Oxidation D Cyclization with Amidine Source C->D e.g., Guanidine E Chlorination D->E e.g., POCl3 F 4-Chloro-pyrido[3,4-d]pyrimidine Intermediate E->F Reactivity_of_Dichloro-pyridopyrimidine Start 4,6-Dichloro-2-methyl- pyrido[3,4-d]pyrimidine Product Substituted -2-methyl-pyrido[3,4-d]pyrimidine Start->Product SNAr Reaction Nuc Nucleophile (e.g., R-NH2, R-OH, R-SH) Nuc->Product

Figure 2. General scheme for the nucleophilic aromatic substitution on the dichloropyridopyrimidine core.

Application in Drug Discovery: A Precursor to Potent Kinase Inhibitors

The true value of this compound lies in its potential as a versatile building block for the synthesis of biologically active molecules. The pyrido[3,4-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for several important kinase targets.

For instance, derivatives of the pyrido[3,4-d]pyrimidine core have been investigated as irreversible EGFR tyrosine kinase inhibitors (TKIs) to overcome drug resistance in cancer therapy. [3]In these designs, the pyrido[3,4-d]pyrimidine core acts as the hinge-binding motif, while substituents introduced at the chloro-positions can be tailored to interact with other regions of the ATP-binding pocket and incorporate warheads for covalent modification.

Furthermore, the pyrido[3,4-d]pyrimidine scaffold has been explored for the development of inhibitors of Monopolar Spindle Kinase 1 (MPS1), a key regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy. [2]

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The compound is likely to be an irritant to the skin, eyes, and respiratory tract. For specific handling and disposal procedures, it is essential to consult the material safety data sheet (MSDS) from the supplier.

Conclusion

The pyrido[3,4-d]pyrimidine scaffold represents a highly valuable chemotype for the development of kinase inhibitors. While detailed experimental data for this compound is not widely available, its structural features suggest it is a promising and versatile intermediate for the synthesis of novel drug candidates. The reactive chloro-substituents provide a gateway for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. As the quest for more effective and selective targeted therapies continues, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of modern drug discovery.

References

  • Quantum Mechanical Perturbation Theory for Understanding the Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.
  • Li, Y., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(11), 3045-3056.
  • Wang, X., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 4(10), 1385-1390.
  • Castañeda, I., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3652-3669.

Sources

An In-depth Technical Guide to the Solubility of 4,6-Dichloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Key Building Block

In the intricate world of pharmaceutical synthesis and drug discovery, understanding the fundamental physicochemical properties of chemical intermediates is not merely a preliminary step but a cornerstone of successful development. 4,6-Dichloro-2-methylpyrimidine stands as a pivotal building block, instrumental in the synthesis of a variety of biologically active compounds.[1][2] Its utility, however, is intrinsically linked to its behavior in various solvent systems—a behavior dictated by its solubility. This guide is conceived from a need to consolidate the available solubility data for 4,6-Dichloro-2-methylpyrimidine and to provide a robust framework for its empirical determination. We will delve into the known solubility parameters, the underlying principles that govern them, and the practical methodologies to accurately quantify this critical attribute. By synthesizing theoretical knowledge with actionable experimental protocols, this document aims to empower researchers to harness the full potential of this versatile molecule.

Compound Profile: 4,6-Dichloro-2-methylpyrimidine

  • IUPAC Name: 4,6-dichloro-2-methylpyrimidine[3]

  • Synonyms: 2-METHYL-4,6-DICHLOROPYRIMIDINE, Pyrimidine, 4,6-dichloro-2-methyl-[2][3]

  • CAS Number: 1780-26-3[4]

  • Molecular Formula: C₅H₄Cl₂N₂[4]

  • Molecular Weight: 163.00 g/mol [3][4]

This compound is a halogenated pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous therapeutic agents. The dichlorinated nature of this particular pyrimidine renders it a highly reactive intermediate, susceptible to nucleophilic substitution at the 4 and 6 positions, thus providing a versatile scaffold for the synthesis of more complex molecules.

Physicochemical Properties and Solubility Data

A comprehensive understanding of a compound's physicochemical properties is paramount for its effective application in research and development. The following table summarizes the key properties of 4,6-Dichloro-2-methylpyrimidine, with a focus on its solubility.

PropertyValueSource(s)
Appearance White to off-white crystalline powder or crystals[2][5]
Melting Point 41.5-45.5 °C[2][5]
Boiling Point 210.8 ± 20.0 °C (Predicted)[2]
Water Solubility 6.3 g/L at 20-30 °C[6]
Solubility in Organic Solvents Soluble in Methanol[2][5]
logP (Octanol/Water Partition Coefficient) 1.9[6]

Interpretation of Solubility Data:

The available data indicates that 4,6-Dichloro-2-methylpyrimidine has limited but measurable solubility in water. The logP value of 1.9 suggests a moderate lipophilic character, which is consistent with its solubility in organic solvents like methanol. This balance between hydrophilicity and lipophilicity is a key determinant of its behavior in both aqueous and organic media, a critical consideration for reaction setup, purification, and formulation.

Experimental Determination of Solubility: A Validated Protocol

While some solubility data is available, it is often necessary to determine solubility in specific solvent systems relevant to a particular application. The following section provides a detailed, self-validating protocol for the experimental determination of the solubility of 4,6-Dichloro-2-methylpyrimidine. The shake-flask method, considered the gold standard for solubility measurement of poorly soluble compounds, is described here.[7]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically. The key to this method's reliability is ensuring that a true equilibrium between the dissolved and undissolved solid is achieved.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess 4,6-Dichloro- 2-methylpyrimidine mixing Combine compound and solvent in a sealed vial prep_compound->mixing prep_solvent Measure precise volume of chosen solvent prep_solvent->mixing agitation Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) mixing->agitation equilibrium_check Periodically sample and analyze to confirm equilibrium agitation->equilibrium_check separation Separate solid from supernatant (Centrifugation/Filtration) equilibrium_check->separation dilution Dilute supernatant to a quantifiable concentration separation->dilution quantification Analyze by a validated analytical method (e.g., HPLC-UV) dilution->quantification calculation Calculate solubility from the concentration and dilution factor quantification->calculation

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 4,6-Dichloro-2-methylpyrimidine to a series of vials containing the desired solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound is no longer increasing, thus indicating that equilibrium has been reached.

  • Sample Preparation for Analysis:

    • Once equilibrium is established, carefully remove the vials from the shaker.

    • Allow the undissolved solid to settle.

    • Withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of 4,6-Dichloro-2-methylpyrimidine of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility and Strategies for Enhancement

The solubility of 4,6-Dichloro-2-methylpyrimidine, like any compound, is not an immutable property. It is influenced by several factors, and understanding these can allow for its manipulation to suit specific experimental needs.

G cluster_factors Influencing Factors cluster_enhancement Enhancement Strategies Temperature Temperature Solubility Solubility of 4,6-Dichloro-2-methylpyrimidine Temperature->Solubility Solvent Solvent Polarity (& Hydrogen Bonding) Solvent->Solubility pH pH (for ionizable compounds) pH->Solubility Crystal Crystal Form (Polymorphism) Crystal->Solubility Cosolvency Co-solvents SolidDispersion Solid Dispersions ParticleSize Particle Size Reduction (Micronization/Nanonization) Solubility->Cosolvency Solubility->SolidDispersion Solubility->ParticleSize

Caption: Factors Influencing and Strategies for Enhancing Solubility.

  • Temperature: For most solids, solubility increases with temperature. This relationship can be exploited to prepare supersaturated solutions or to facilitate dissolution during a reaction.[8]

  • Solvent System: The principle of "like dissolves like" is fundamental. The moderate polarity of 4,6-Dichloro-2-methylpyrimidine suggests that its solubility will be highest in solvents of similar polarity.

  • Co-solvency: The solubility of a poorly soluble compound in a given solvent can often be increased by the addition of a miscible co-solvent.[8] For aqueous systems, the addition of organic co-solvents like ethanol or polyethylene glycol (PEG) can significantly enhance the solubility of 4,6-Dichloro-2-methylpyrimidine.

  • Particle Size Reduction: Decreasing the particle size of the solid increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[8] Techniques like micronization can be employed for this purpose.

  • Solid Dispersions: Dispersing the compound in a highly soluble carrier matrix at the molecular level can enhance its dissolution.[8][9]

Conclusion and Future Perspectives

4,6-Dichloro-2-methylpyrimidine is a cornerstone intermediate in synthetic organic and medicinal chemistry. A thorough understanding of its solubility is not just academic but a practical necessity for its efficient use. This guide has consolidated the available solubility data and provided a detailed, validated protocol for its experimental determination. Furthermore, we have explored the key factors influencing its solubility and outlined strategies for its enhancement. As the demand for novel therapeutics continues to grow, the importance of foundational knowledge about key building blocks like 4,6-Dichloro-2-methylpyrimidine will only increase. Future work should focus on expanding the solubility profile of this compound in a wider range of pharmaceutically relevant solvents and co-solvent systems, thereby broadening its applicability and accelerating the pace of drug discovery and development.

References

  • Amerigo Scientific. 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. [Link]

  • Pharmaffiliates. 4,6-Dichloro-2-methylpyrimidine. [Link]

  • PubChem. 4,6-Dichloro-2-methylpyrimidine. [Link]

  • LookChem. Cas 1780-26-3,4,6-Dichloro-2-methylpyrimidine. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Cheméo. Chemical Properties of Pyrimidine, 4,6-dichloro-2-ethyl- (CAS 1195-34-2). [Link]

  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs.
  • Singh, A., Kumar, A., & Singh, S. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Arkat USA, Inc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

  • Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • PubMed. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. [Link]

  • Cheméo. Chemical Properties of Pyrimidine, 4,6-dichloro- (CAS 1193-21-1). [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The structure of 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine is presented below:

Figure 1. Chemical Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[5] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for three distinct proton environments: a methyl group and two aromatic protons on the pyridine portion of the fused ring system.

  • Causality of Chemical Shifts : The aromatic protons (H-7 and H-8) are expected to resonate at high chemical shifts (downfield) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nature of the adjacent pyrimidine ring. The H-8 proton, being ortho to the electron-donating nitrogen atom (N-5), may appear slightly upfield compared to H-7. The methyl protons (CH₃), attached to the pyrimidine ring at the C-2 position, will appear much further upfield.

  • Spin-Spin Coupling : The two adjacent aromatic protons, H-7 and H-8, will couple with each other, resulting in a pair of doublets. This is a classic example of ortho-coupling in a pyridine-like system. The methyl protons will appear as a singlet as there are no adjacent protons with which to couple.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
CH₃ (C-2) 2.7 - 2.9 Singlet (s) N/A
H-7 8.8 - 9.0 Doublet (d) ~5.5

| H-8 | 7.8 - 8.0 | Doublet (d) | ~5.5 |

Note: Predictions are based on analysis of similar pyridopyrimidine structures and general substituent effects.[1][4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule.

  • Causality of Chemical Shifts : Carbons bonded to electronegative atoms like nitrogen and chlorine will be significantly deshielded and appear at higher chemical shifts. Therefore, C-4, C-6, C-4a, and C-8a are expected to be the most downfield signals. The methyl carbon will be the most upfield signal. The chemical shifts of the pyridine carbons (C-7, C-8) will be in the typical aromatic region.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (C-2) 20 - 25
C-8 120 - 125
C-4a 125 - 130
C-7 140 - 145
C-4 155 - 160
C-8a 160 - 165
C-6 162 - 167

| C-2 | 168 - 173 |

Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration.[6]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure complete dissolution; gentle sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. A half-height peak width of <0.5 Hz for the residual solvent peak is desirable.

  • ¹H NMR Acquisition :

    • Acquire a standard one-pulse proton spectrum.

    • Use a 30-45° pulse angle to ensure adequate signal without saturation.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃ at 77.16 ppm).

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and offering insights into the structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a structural fingerprint of the molecule.

  • Molecular Ion and Isotopic Pattern : The molecular formula is C₈H₅Cl₂N₃. The key feature of the mass spectrum will be the isotopic signature of the two chlorine atoms.[7] Natural chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[8]

    • The M⁺ peak (containing two ³⁵Cl atoms) will be observed at m/z 213.

    • The [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl) will be at m/z 215.

    • The [M+4]⁺ peak (two ³⁷Cl atoms) will be at m/z 217.

    • The relative intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive indicator for a dichlorinated compound.[9]

  • Major Fragmentation Pathways : Fragmentation will likely proceed via pathways that form stable cations.[10]

    • Loss of a Chlorine Radical : Cleavage of a C-Cl bond would result in a fragment at [M-35]⁺ (m/z 178). This fragment would still show a 3:1 isotopic pattern for the remaining chlorine atom.

    • Loss of a Methyl Radical : α-cleavage could lead to the loss of the methyl group, resulting in a fragment at [M-15]⁺ (m/z 198). This fragment would retain the characteristic 9:6:1 dichlorinated isotopic pattern.

    • Ring Fragmentation : Cleavage of the heterocyclic ring system can also occur, though predicting the exact fragments is complex. Loss of HCN (m/z 27) is a common pathway for nitrogen heterocycles.

Table 3: Predicted Key Ions in the Mass Spectrum

m/z (for ³⁵Cl) Proposed Fragment Key Isotopic Pattern
213 [M]⁺ M, M+2, M+4 (9:6:1 ratio)
198 [M - CH₃]⁺ M, M+2, M+4 (9:6:1 ratio)

| 178 | [M - Cl]⁺ | M, M+2 (3:1 ratio) |

Experimental Protocol for MS Data Acquisition

This protocol describes a general method for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile, thermally stable compounds.

  • Sample Preparation :

    • Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup :

    • GC Method :

      • Injector Temperature: 250 °C.

      • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Method :

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 400.

      • Acquisition Mode: Full Scan.

  • Analysis :

    • Inject 1 µL of the sample solution.

    • Acquire the data.

    • Analyze the mass spectrum of the chromatographic peak corresponding to the target compound. Pay close attention to the molecular ion cluster to confirm the isotopic pattern and identify key fragment ions.

Part 3: Visualization and Logical Relationships

¹H-¹H Coupling Network

The following diagram illustrates the expected scalar coupling between the aromatic protons in the molecule.

G H7 H-7 H8 H-8 H7->H8 J ≈ 5.5 Hz CH3 CH₃

Caption: Predicted ortho-coupling between H-7 and H-8.

References

  • Taylor & Francis. (2022, February 25). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound. Retrieved from [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • PubMed Central. (2023, February 23). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link]

  • Whitman College. GCMS Section 6.5. Retrieved from [Link]

  • Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved from [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]

  • Encyclopedia.pub. (2022, March 31). Pyridopyrimidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed Central. (2021, January 28). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • Sci-Hub. Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Retrieved from [Link]

  • ResearchGate. (2023, November 13). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

  • Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

  • Chemguide. mass spectra - the M+2 peak. Retrieved from [Link]

  • PubMed. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Retrieved from [Link]

  • LookChem. Cas 1780-26-3,4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

  • Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • ResearchGate. (2000, August 6). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

Sources

4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine: A Versatile Scaffold for the Development of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary: The pyrido[3,4-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active agents, particularly in oncology.[1][2] This technical guide focuses on a key intermediate, 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine (CAS No. 1029720-75-9), and explores its vast potential as a starting point for the discovery of novel therapeutics. While direct biological activity data for this specific molecule is limited, its true value lies in its synthetic utility. The two reactive chlorine atoms at the C4 and C6 positions serve as versatile handles for nucleophilic substitution, enabling the rapid generation of diverse chemical libraries. This guide will dissect the known biological activities of closely related pyridopyrimidine derivatives, with a strong emphasis on their role as kinase inhibitors, and provide a strategic roadmap for researchers to leverage this scaffold in drug discovery programs.

The Pyrido[3,4-d]pyrimidine Core: A Foundation for Potent Bioactivity

Heterocyclic compounds are the cornerstone of modern pharmacology, and among them, fused ring systems like pyridopyrimidines have demonstrated remarkable therapeutic success.[3] These scaffolds are characterized by a rigid bicyclic structure composed of fused pyridine and pyrimidine rings, which is adept at forming key interactions—such as hydrogen bonds and π-π stacking—with biological targets.[1]

The pyrido[3,4-d]pyrimidine isomer, in particular, has been extensively explored, leading to the discovery of potent inhibitors for several critical enzyme families.[2] The clinical success of compounds based on related scaffolds, such as the CDK4/6 inhibitor Palbociclib (which features a pyrido[2,3-d]pyrimidine core), underscores the therapeutic potential embedded within this structural class.[1] The biological activities associated with pyridopyrimidines are broad and significant, including:

  • Anticancer Agents: Primarily through the inhibition of protein kinases crucial for cell proliferation and survival, such as EGFR, CDK, PI3K, and mTOR.[1][4][5][6]

  • Antiviral and Antimicrobial Agents: By targeting enzymes essential for pathogen replication.[1][5]

  • Anti-inflammatory and Analgesic Effects: Demonstrating the scaffold's versatility in modulating various physiological pathways.[3]

Profile of a Key Intermediate: this compound

The title compound is not an end-product but a powerful starting material. Its utility is defined by its chemical properties, which are optimized for synthetic diversification.

Physicochemical Properties
PropertyValueSource
CAS Number 1029720-75-9[7]
Molecular Formula C₈H₅Cl₂N₃[7]
Molecular Weight 214.05 g/mol [7]
Appearance Solid (Typical)-
Storage -20°C, under inert gas[7]
The Chemistry of Opportunity: Synthetic Utility

The defining feature of this compound is the presence of two chlorine atoms. In the electron-deficient pyridopyrimidine ring system, these positions are highly activated towards Nucleophilic Aromatic Substitution (SNAr) . This reactivity is the cornerstone of its utility in drug discovery, allowing medicinal chemists to systematically and efficiently introduce a wide array of functional groups.

The differential reactivity of the C4 and C6 positions can often be exploited to achieve selective or sequential substitutions, further expanding the structural diversity that can be generated from this single intermediate. This makes it an ideal scaffold for building focused libraries aimed at specific biological targets.

G cluster_main Generic S_NAr Reaction Core 4,6-Dichloro-2-methyl- pyrido[3,4-d]pyrimidine Product1 Mono-substituted Product Core->Product1 C4 or C6 Substitution Nu1 Nucleophile 1 (e.g., R-NH2) Nu1->Product1 Nu2 Nucleophile 2 (e.g., R'-OH) Product2 Di-substituted Product Nu2->Product2 Product1->Product2 Second Substitution G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->Receptor Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of key oncogenic signaling pathways.

Summary of Activity Data for Related Scaffolds

The following table summarizes reported activity for various pyridopyrimidine derivatives, illustrating the potential targets for novel compounds synthesized from the title intermediate.

Target(s)Derivative ClassCell LinesReported Activity (IC₅₀)Reference
EGFR & CDK4/D1 Pyrazol-1-yl pyridopyrimidineHepG-2 (Liver)5.91 µM[4][8]
EGFR & CDK4/D1 Pyrazol-1-yl pyridopyrimidineMCF-7 (Breast)7.69 µM[4][8]
PIM-1 Kinase Pyrido[2,3-d]pyrimidineEnzyme Assay11.4 nM[9]
PIM-1 Kinase Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57 µM[9]
PI3Kδ Pyrido[3,2-d]pyrimidineEnzyme Assay2.82 nM[6]
PI3Kδ Pyrido[3,2-d]pyrimidineSU-DHL-6 (Lymphoma)0.035 µM[6]

A Strategic Roadmap for Drug Discovery

This section outlines a practical, step-by-step workflow for a research program starting with this compound to identify and optimize novel kinase inhibitors.

G cluster_workflow Drug Discovery Workflow start Start: 4,6-Dichloro-2-methyl- pyrido[3,4-d]pyrimidine lib_synth 1. Library Synthesis (S_NAr Reactions) start->lib_synth hts 2. High-Throughput Screening (Enzymatic Assays) lib_synth->hts cell_assay 3. Cellular Assays (Potency & Toxicity) hts->cell_assay sar 4. SAR & Lead Optimization cell_assay->sar sar->lib_synth Iterative Synthesis in_vivo 5. In Vivo Studies (Preclinical Models) sar->in_vivo candidate Lead Candidate in_vivo->candidate

Caption: A typical drug discovery funnel.

Protocol: Focused Library Synthesis via SNAr

Objective: To generate a diverse library of 4,6-disubstituted-2-methylpyrido[3,4-d]pyrimidines.

Causality: This protocol leverages the high reactivity of the C-Cl bonds. Using a diverse set of amines and alcohols as nucleophiles allows for a broad exploration of the chemical space around the core scaffold, which is essential for identifying initial structure-activity relationships (SAR).

Methodology:

  • Reaction Setup: In a 96-well reaction block, add this compound (1.0 eq) to each well containing a suitable solvent (e.g., N,N-Dimethylformamide or Dioxane).

  • Nucleophile Addition: To each well, add a unique amine or alcohol nucleophile (1.1 eq) from a pre-plated library, along with a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Seal the reaction block and heat to 80-120°C for 4-12 hours. The progress can be monitored by taking an aliquot from a control well and analyzing via LC-MS.

  • Workup & Purification: After cooling, dilute the reactions with a suitable solvent like ethyl acetate and wash with water and brine. The solvent is then evaporated, and the crude products are purified using high-throughput parallel purification techniques (e.g., preparative HPLC or SFC).

  • Validation: The structure and purity of each library member must be confirmed. This is a self-validating step.

    • LC-MS: To confirm the expected molecular weight and assess purity.

    • ¹H NMR: For a representative subset of compounds to confirm structural integrity.

Protocol: High-Throughput Screening (HTS) Cascade

Objective: To identify initial "hits" from the synthesized library that inhibit a target kinase.

Causality: A tiered screening approach is employed for efficiency. A primary, high-throughput biochemical assay rapidly identifies any compound with activity. Subsequent, more complex cellular assays then validate this activity in a more biologically relevant context and weed out false positives.

Methodology:

  • Primary Enzymatic Assay (e.g., ADP-Glo™ Kinase Assay):

    • Dispense the target kinase, its specific substrate, and ATP into 384-well assay plates.

    • Add library compounds at a single high concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls in every plate for quality control.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescence signal.

    • Hit Criteria: Compounds causing a significant reduction in luminescence (e.g., >50% inhibition) compared to controls are flagged as primary hits.

  • Dose-Response Confirmation:

    • Re-test the primary hits in the same enzymatic assay across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their IC₅₀ values. This validates the initial hit and quantifies its potency.

  • Cellular Target Engagement Assay (e.g., NanoBRET™):

    • Use engineered cells that express the target kinase as a NanoLuc® fusion protein.

    • Treat cells with the confirmed hits at various concentrations.

    • Add a fluorescent energy transfer probe that binds to the kinase.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that the compound is displacing the probe by binding to the target kinase within a live cell. This confirms the compound's cell permeability and target engagement.

Future Outlook

This compound stands as a highly valuable, yet underexplored, building block for modern drug discovery. The strong precedent for potent kinase inhibition by related pyridopyrimidine derivatives provides a clear and compelling rationale for its use in oncology and immunology research. The synthetic accessibility and reactive handles of this intermediate empower researchers to rapidly generate novel chemical matter. By employing systematic library synthesis coupled with a robust screening cascade, the potential to uncover next-generation targeted therapeutics from this versatile scaffold is significant.

References

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis Online. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NIH. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PubMed. [Link]

  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC - NIH. [Link]

  • Pyridopyrimidine. Grokipedia. [Link]

  • Pyridopyrimidines as Anticancer Agents. ResearchGate. [Link]

  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]

  • 4,6-Dichloro-2-methylpyrimidine. PubChem. [Link]

  • 4,6-Dichloro-2-methylpyrimidine. Pharmaffiliates. [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. arkat usa. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Amerigo Scientific. [Link]

  • Process for preparing 4,6-dichloro-pyrimidine.
  • Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. Bentham Science. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of this scaffold have garnered substantial interest as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.[1][2] This guide provides a comprehensive overview of the synthesis of 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine, a key intermediate, and its subsequent derivatization to generate libraries of potentially bioactive molecules for researchers in drug discovery and development.

The strategic placement of chloro-substituents at the 4- and 6-positions provides two reactive handles for the introduction of diverse chemical functionalities. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates. The primary methods for derivatization include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

Core Synthesis Strategy: From Precursors to the Dichlorinated Intermediate

The synthesis of the target this compound is a multi-step process that begins with the construction of the fused heterocyclic ring system, followed by a crucial chlorination step.

Part 1: Synthesis of the Precursor 2-Methyl-5,8-dihydropyrido[3,4-d]pyrimidine-4,6-dione

The foundational step is the creation of the pyrido[3,4-d]pyrimidine dione core. This can be achieved through a condensation reaction of a suitably substituted pyridine derivative with a source for the pyrimidine ring. A plausible and efficient route starts from 4-aminonicotinic acid and acetamidine hydrochloride.

Protocol 1: Synthesis of 2-Methyl-5,8-dihydropyrido[3,4-d]pyrimidine-4,6-dione

This protocol outlines the cyclization of 4-aminonicotinic acid with acetamidine hydrochloride to form the dione precursor.

Materials:

  • 4-Aminonicotinic acid

  • Acetamidine hydrochloride

  • Polyphosphoric acid (PPA)

  • Anhydrous Toluene

  • Methanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-aminonicotinic acid (1.0 eq) and acetamidine hydrochloride (1.2 eq).

  • Add polyphosphoric acid (PPA) (10-15 times the weight of 4-aminonicotinic acid) to the flask.

  • Heat the mixture with stirring to 130-140 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water.

  • The crude product is then washed with cold methanol to remove any remaining impurities.

  • Dry the solid under vacuum to obtain 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-4,6-dione.

Reagent/ParameterQuantity/ValueNotes
4-Aminonicotinic acid1.0 eqStarting material
Acetamidine hydrochloride1.2 eqPyrimidine ring source
Polyphosphoric acid10-15x weightReaction medium and catalyst
Temperature130-140 °C---
Reaction Time4-6 hoursMonitor by TLC
Work-upIce quench, neutralization---
PurificationWater and methanol wash---
Part 2: Chlorination to this compound

The conversion of the dione to the dichloro-intermediate is a critical step, rendering the 4- and 6-positions susceptible to further modification. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

Protocol 2: Chlorination of 2-Methyl-5,8-dihydropyrido[3,4-d]pyrimidine-4,6-dione

This protocol describes the chlorination of the dione precursor using phosphorus oxychloride.

Materials:

  • 2-Methyl-5,8-dihydropyrido[3,4-d]pyrimidine-4,6-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (optional, as a base)

  • Toluene

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane

Equipment:

  • Dry round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-4,6-dione (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Optionally, add a catalytic amount of DIPEA or N,N-dimethylaniline (0.1-0.2 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.[5]

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure. Co-evaporation with toluene can aid in the complete removal of POCl₃.

  • The residue is then carefully and slowly added to a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is basic (pH > 8).

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Reagent/ParameterQuantity/ValueNotes
2-Methyl-5,8-dihydropyrido[3,4-d]pyrimidine-4,6-dione1.0 eqStarting material
Phosphorus oxychloride (POCl₃)5-10 eqChlorinating agent and solvent
DIPEA (optional)0.1-0.2 eqBase catalyst
Temperature105-110 °C (Reflux)---
Reaction Time4-8 hoursMonitor by TLC
Work-upPOCl₃ removal, ice quench, neutralization, extraction---
PurificationColumn chromatography---

Derivatization of this compound

The dichloro-intermediate is a versatile platform for generating a diverse library of compounds. The two chlorine atoms exhibit differential reactivity, which can sometimes be exploited for regioselective substitution. Generally, the C4 position is more reactive towards nucleophilic attack than the C6 position.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the chloro-intermediate with boronic acids or their esters in the presence of a palladium catalyst and a base.[6][7][8][9] This allows for the introduction of a wide range of aryl and heteroaryl substituents.

Protocol 3: Mono- and Di-arylation via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura reaction. Regioselectivity for mono-arylation at the C4 position is often favored under controlled conditions.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 eq for mono-substitution, 2.2 eq for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/ethanol/water, DMF)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Heating block or oil bath with magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.1 or 2.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ComponentExample ConditionsNotes
Palladium CatalystPd(PPh₃)₄ (3 mol%)Other catalysts like PdCl₂(dppf) can be used.
BaseK₂CO₃ (2 eq)Other bases like Cs₂CO₃ or K₃PO₄ may improve yield.
Solvent1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂O is also a common solvent system.
Temperature90 °CTemperature may need optimization based on substrates.
Reaction Time12 hMonitor for completion.
Method 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridopyrimidine ring, enhanced by the chloro-substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions.[10] This allows for the introduction of nitrogen, oxygen, and sulfur nucleophiles.

Protocol 4: Amination and Thiolation via SNAr

This protocol details the reaction with amine and thiol nucleophiles. Mono-substitution is typically achieved by controlling stoichiometry and reaction temperature.

Materials:

  • This compound

  • Amine or Thiol nucleophile (1.0-1.2 eq for mono-substitution)

  • Base (e.g., DIPEA, K₂CO₃, NaH for thiols) (1.5-2.0 eq)

  • Solvent (e.g., DMF, DMSO, CH₃CN, THF)

Equipment:

  • Round-bottom flask with stirrer and condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF).

  • Add the amine or thiol (1.1 eq) and the base (e.g., DIPEA, 1.5 eq). For thiols, a stronger base like NaH may be required, added carefully at 0 °C.

  • Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the reactant.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization.

NucleophileBaseSolventTypical Temperature
Primary/Secondary AminesDIPEA, K₂CO₃DMF, DMSO25-80 °C
ThiolsNaH, K₂CO₃THF, DMF0-60 °C

Application Notes: Pyrido[3,4-d]pyrimidines as Kinase Inhibitors

Derivatives of the pyrido[3,4-d]pyrimidine scaffold have emerged as potent and selective inhibitors of several protein kinases implicated in cancer progression. Understanding the biological targets and the mechanism of action is crucial for rational drug design.

Targeting the Spindle Assembly Checkpoint: MPS1 Kinase Inhibition

Monopolar Spindle 1 (MPS1) is a key kinase that regulates the spindle assembly checkpoint (SAC), a critical cellular process ensuring accurate chromosome segregation during mitosis.[1][11] Cancer cells, often characterized by chromosomal instability, are particularly reliant on a functional SAC for survival, making MPS1 an attractive therapeutic target.

Pyrido[3,4-d]pyrimidine derivatives have been successfully developed as highly potent and selective MPS1 inhibitors.[11] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and ultimately leading to mitotic arrest and apoptosis in cancer cells.

MPS1_Inhibition

Targeting Growth Factor Signaling: EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and migration.[2][12] Mutations and overexpression of EGFR are common drivers of various cancers. Pyrido[3,4-d]pyrimidine derivatives have been designed as irreversible EGFR tyrosine kinase inhibitors (TKIs).[2] These compounds typically contain a reactive "warhead" that forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's activity and downstream signaling pathways.

EGFR_Inhibition_Workflow

Conclusion

The this compound core is a highly valuable and versatile intermediate for the synthesis of a wide array of derivatives with significant potential in drug discovery. The synthetic protocols outlined in this guide, from the construction of the foundational dione to the key derivatization reactions, provide a robust framework for researchers. The demonstrated application of these derivatives as potent kinase inhibitors underscores the importance of this scaffold in the ongoing development of targeted therapies for cancer and other diseases. The strategic application of Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions enables a thorough exploration of the chemical space around the pyrido[3,4-d]pyrimidine core, paving the way for the discovery of novel and effective therapeutic agents.

References

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Processes. Available at: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2009). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2017). Molecules. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molbank. Available at: [Link]

  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. (2018). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). ResearchGate. Available at: [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). MDPI. Available at: [Link]

  • Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde. (2002). Sci-Hub. Available at: [Link]

  • Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2016). Molecules. Available at: [Link]

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. (2012). The Journal of Organic Chemistry. Available at: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (2012). Organic letters. Available at: [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017). ResearchGate. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2013). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2018). Clausius Scientific Press. Available at: [Link]

  • Efficient Synthesis, Spectral Characterization of novel Di substituted 1-ethyl – 7 –methylpyrido [2, 3-d] pyrimidine- 2, 4, 5 (1H, 3H, 8H) -trione Derivatives and Anti-Microbial studies. (2015). ResearchGate. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2017). ResearchGate. Available at: [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2016). Tetrahedron Letters. Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chloropyrimidine process. (2000). Google Patents.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017). Angewandte Chemie International Edition. Available at: [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (2012). ScienceDirect. Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2021). Pharmaceuticals. Available at: [Link]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). RSC Advances. Available at: [Link]

  • Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. Reagents and.... (2023). ResearchGate. Available at: [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2022). ChemRxiv. Available at: [Link]

  • Synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione-5-carboxaldehyde. (2010). ResearchGate. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for precise three-dimensional orientations of substituents, making it an ideal framework for potent and selective interactions with a variety of biological targets. Notably, derivatives of this scaffold have shown significant promise as kinase inhibitors, antiviral agents, and modulators of other key cellular pathways.[3][4] The functionalization of this core, therefore, is of paramount importance for the generation of novel molecular entities with therapeutic potential.

The starting material, 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine, represents a versatile platform for chemical elaboration. The presence of two distinct chlorine atoms offers the potential for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to this key intermediate. The protocols and insights provided herein are grounded in established chemical principles and analogous transformations on related heterocyclic systems, aiming to empower the user to construct diverse libraries of novel pyrido[3,4-d]pyrimidine derivatives.

Understanding the Reactivity of this compound

The regioselectivity of cross-coupling reactions on the this compound core is governed by the electronic and steric environment of the two chlorine atoms. In general, for dichloropyrimidines and related nitrogen-containing heterocycles, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst compared to the C6 position.[5][6] This inherent reactivity difference can be exploited to achieve selective mono-functionalization at the C4 position under carefully controlled conditions. Subsequent coupling at the C6 position can then be achieved, often under more forcing conditions, to generate dissymmetric products.

The following sections will provide detailed protocols for achieving selective mono-arylation, -amination, and -alkynylation at the C4 position, followed by a discussion on achieving di-substitution.

Part 1: Selective C4-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[7][8]

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a phosphine ligand such as triphenylphosphine (PPh₃) is often effective for the coupling of chloro-heterocycles.[8] Alternatively, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be used directly.[7][9] The choice of ligand is crucial; bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.[7][8] The choice of base can influence the reaction rate and the suppression of side reactions like deboronation.

  • Solvent: A polar aprotic solvent like 1,4-dioxane, often with the addition of water, is commonly used to ensure the solubility of both the organic and inorganic reagents.[7][9]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and base in a reaction vessel. B Add solvent (e.g., 1,4-dioxane/water). A->B C Degas the mixture with an inert gas (e.g., Argon or Nitrogen). B->C D Add the palladium catalyst and ligand. C->D E Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture and dilute with an organic solvent. F->G H Wash with water and brine. G->H I Dry the organic layer, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-Aryl-6-chloro-2-methylpyrido[3,4-d]pyrimidine
ReagentMolar Equiv.
This compound1.0
Arylboronic Acid1.1-1.5
Pd(PPh₃)₄0.05-0.1
K₂CO₃2.0
1,4-Dioxane/H₂O (4:1)-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (4:1 mixture, to make a 0.1 M solution with respect to the starting material).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-6-chloro-2-methylpyrido[3,4-d]pyrimidine.

Part 2: Selective C4-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[10][11]

Causality Behind Experimental Choices
  • Catalyst System: The choice of ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are often employed with a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.[12] These ligands facilitate the challenging reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used for the amination of aryl chlorides. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective.[11][12]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Catalytic Cycle: Buchwald-Hartwig Amination

A Pd(0)L₂ B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)(Cl)L₂ B->C D Ligand Exchange C->D R'R''NH E Ar-Pd(II)(NHR'R'')L₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR'R'' F->G H R'R''NH H->D I Base I->D J Ar-Cl J->B

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 4-Amino-6-chloro-2-methylpyrido[3,4-d]pyrimidine
ReagentMolar Equiv.
This compound1.0
Amine (Primary or Secondary)1.2-1.5
Pd₂(dba)₃0.02-0.05
XPhos0.04-0.1
NaOtBu1.5
Toluene-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), sodium tert-butoxide (1.5 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene to the flask.

  • Add the amine (1.2 eq) via syringe.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) in a small amount of anhydrous toluene and add this solution to the reaction mixture.

  • Heat the reaction to 100-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-chloro-2-methylpyrido[3,4-d]pyrimidine.

Part 3: Selective C4-Alkynylation via Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize aryl and heteroaryl alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[5]

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[5] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper catalysis.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to scavenge the HX byproduct.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are commonly used.

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, and CuI in a reaction vessel. B Add solvent (e.g., THF) and amine base (e.g., Et₃N). A->B C Degas the mixture with an inert gas. B->C D Add the terminal alkyne dropwise. C->D E Stir at room temperature or with gentle heating. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Filter the reaction mixture through celite to remove catalyst residues. F->G H Concentrate the filtrate. G->H I Purify the crude product by column chromatography. H->I

Caption: General workflow for the Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of 4-Alkynyl-6-chloro-2-methylpyrido[3,4-d]pyrimidine
ReagentMolar Equiv.
This compound1.0
Terminal Alkyne1.2-1.5
Pd(PPh₃)₂Cl₂0.03-0.05
CuI0.05-0.1
Et₃N2.0
THF-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-24 hours, monitoring by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-alkynyl-6-chloro-2-methylpyrido[3,4-d]pyrimidine.

Achieving Di-substitution

Once the C4 position has been selectively functionalized, the remaining chlorine at the C6 position can be displaced in a subsequent cross-coupling reaction. Generally, more forcing conditions are required for the second coupling, such as higher temperatures, longer reaction times, or a higher catalyst loading. This sequential approach allows for the synthesis of a wide array of unsymmetrically disubstituted 2-methylpyrido[3,4-d]pyrimidines.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile methods for the synthesis of novel derivatives with significant potential in drug discovery. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and excellent regioselectivity for mono-substitution at the C4 position. Subsequent functionalization at the C6 position further expands the accessible chemical space. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this important heterocyclic scaffold.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [URL not available in search results]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/25/22/5480]
  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Request PDF. [URL: https://www.researchgate.net/publication/228437937_Synthesis_of_4-Aryl_and_Unsymmetrical_46-Diarylpyrimidines_by_the_Suzuki-Miyaura_Cross-Coupling_Reaction]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra14060b]
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [URL: https://www.researchgate.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem. [URL not available in search results]
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0620806]
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [URL: https://www.researchgate.
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Sci-Hub. [URL not available in search results]
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [URL not available in search results]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.1c00251]
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00941a]
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF. [URL: https://www.researchgate.net/publication/244766943_Synthesis_of_6-Aryl-24-diamino-pyrimidines_and_Triazines_Using_Palladium_Catalyzed_Suzuki_Cross-Coupling_Reactions]
  • An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol052663x]
  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents. [URL: https://patents.google.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL not available in search results]
  • A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. [URL not available in search results]
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/21/1/86]
  • Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and... ResearchGate. [URL: https://www.researchgate.net/figure/Site-selective-Sonogashira-reaction-catalyzed-by-Pd-PPh-3-4-CuI-and-Pd-CH-3-CN-2-Cl-2-CuI_fig1_356412151]
  • Synthesis of chlorinated pyrimidines. Google Patents. [URL: https://patents.google.
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [URL not available in search results]
  • Synthesis of chlorinated pyrimidines. Google Patents. [URL: https://patents.google.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra01422a]
  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm00115a038]
  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm000073t]
  • Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00523a]
  • Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ardp.202000330]
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents. [URL: https://patents.google.

Sources

Application Notes and Protocols: Regioselective Nucleophilic Substitution Reactions on 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1][2] This fused bicyclic system, an isostere of purine, is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[3] The strategic functionalization of the pyrido[3,4-d]pyrimidine skeleton allows for the fine-tuning of molecular properties to achieve high potency and selectivity for various kinase targets. The title compound, 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine , serves as a versatile and highly reactive starting material for the synthesis of diverse libraries of compounds for drug screening and development. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), providing convenient handles for introducing molecular diversity.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing regioselective nucleophilic substitution reactions on this compound. We will delve into the underlying principles governing the reactivity of this scaffold and provide detailed, field-proven protocols for the selective substitution at the C4 and C6 positions with various nucleophiles.

Understanding the Reactivity and Regioselectivity of this compound

The reactivity of this compound in SNAr reactions is governed by the electron-deficient nature of the fused ring system, a consequence of the presence of three electronegative nitrogen atoms. This electron deficiency makes the carbon atoms attached to the chlorine atoms highly electrophilic and thus susceptible to attack by nucleophiles.

The key to the synthetic utility of this scaffold lies in the ability to control the regioselectivity of the substitution, i.e., to selectively target either the C4 or the C6 position. While direct studies on the regioselectivity of this compound are not extensively reported, we can draw valuable insights from the well-established principles of SNAr on analogous dichloropyrimidine systems.[4]

In general, for 2,4- and 4,6-dichloropyrimidines, the C4 position is inherently more reactive towards nucleophilic attack than the C2 or C6 positions. This preference is attributed to the greater ability of the para-nitrogen atom (N3) to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4. However, this inherent reactivity can be modulated by several factors:

  • Nature of the Nucleophile: Sterically hindered nucleophiles may favor the more accessible position. The basicity and nucleophilicity of the incoming group also play a crucial role.

  • Reaction Temperature: In many cases, substitution at the more reactive C4 position can be achieved at lower temperatures, while substitution at the less reactive C6 position may require elevated temperatures.

  • Solvent and Base: The choice of solvent and base can significantly influence the reaction rate and selectivity by affecting the solubility of the reactants and the state of the nucleophile.

The fused pyridine ring in the pyrido[3,4-d]pyrimidine system will further influence the electronic distribution and steric environment, potentially altering the reactivity profile compared to simple pyrimidines. Experimental validation is therefore crucial for determining the optimal conditions for selective substitution on this specific scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving regioselective mono- and di-substitution on this compound.

Protocol 1: Selective Mono-amination at the C4 Position

This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine. The greater reactivity of the C4 position allows for this selective transformation under relatively mild conditions.

Workflow for Selective C4-Amination

start Dissolve this compound in a suitable aprotic solvent (e.g., n-butanol, DMF) add_amine Add 1.0 - 1.2 equivalents of the desired amine and a non-nucleophilic base (e.g., DIPEA) start->add_amine react Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) add_amine->react monitor Monitor the reaction progress by TLC or LC-MS until consumption of the starting material react->monitor workup Perform aqueous workup: dilute with water, extract with an organic solvent (e.g., EtOAc) monitor->workup purify Purify the crude product by column chromatography on silica gel workup->purify end Obtain the 4-amino-6-chloro-2-methylpyrido[3,4-d]pyrimidine product purify->end

A schematic of the C4-amination workflow.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous n-butanol or N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous n-butanol (or DMF) is added the desired amine (1.1 eq) followed by DIPEA (1.5 eq).

  • The reaction mixture is heated to 80 °C and stirred for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-chloro-2-methylpyrido[3,4-d]pyrimidine.

Causality Behind Experimental Choices:

  • Solvent: n-Butanol or DMF are used as they are polar aprotic solvents that can dissolve the reactants and facilitate the SNAr reaction.

  • Base: A non-nucleophilic organic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

  • Temperature: Moderate heating (80 °C) is typically sufficient to promote the substitution at the more reactive C4 position while minimizing the formation of the di-substituted product.

Protocol 2: Sequential Di-substitution - Amination at C4 followed by Amination at C6

This protocol describes the synthesis of unsymmetrical 4,6-diamino-2-methylpyrido[3,4-d]pyrimidines by a sequential substitution approach.

Workflow for Sequential Di-amination

start Synthesize 4-amino-6-chloro-2-methylpyrido[3,4-d]pyrimidine (as per Protocol 1) dissolve Dissolve the mono-substituted product in a high-boiling point solvent (e.g., dioxane, DMA) start->dissolve add_amine2 Add an excess of the second amine (2-3 equivalents) and a suitable base (e.g., K2CO3 or DIPEA) dissolve->add_amine2 react Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) add_amine2->react monitor Monitor the reaction by TLC or LC-MS for the disappearance of the starting material react->monitor workup Perform aqueous workup and extraction monitor->workup purify Purify by column chromatography or recrystallization workup->purify end Obtain the unsymmetrical 4,6-diamino-2-methylpyrido[3,4-d]pyrimidine purify->end

A schematic of the sequential di-amination workflow.

Materials:

  • 4-Amino-6-chloro-2-methylpyrido[3,4-d]pyrimidine (from Protocol 1)

  • Second desired primary or secondary amine

  • Potassium carbonate (K₂CO₃) or DIPEA

  • Anhydrous 1,4-dioxane or N,N-dimethylacetamide (DMA)

  • Standard workup and purification reagents

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, dissolve the 4-amino-6-chloro-2-methylpyrido[3,4-d]pyrimidine (1.0 eq) in anhydrous dioxane.

  • Add the second amine (2.0-3.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 4,6-diamino-2-methylpyrido[3,4-d]pyrimidine.

Causality Behind Experimental Choices:

  • Elevated Temperature: Higher temperatures are required to overcome the lower reactivity of the C6 position, which is electronically deactivated by the electron-donating amino group at C4.

  • Excess Nucleophile: Using an excess of the second amine helps to drive the reaction to completion.

Protocol 3: Selective Mono-alkoxylation at the C4 Position

This protocol details the substitution of the C4-chloro group with an alkoxide nucleophile.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or sodium metal

  • Anhydrous tetrahydrofuran (THF) or the corresponding alcohol as solvent

  • Standard workup and purification reagents

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, slowly add the desired alcohol (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.

  • Cool the alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Perform a standard aqueous workup and extraction with ethyl acetate.

  • Purify the crude product by column chromatography to afford the 4-alkoxy-6-chloro-2-methylpyrido[3,4-d]pyrimidine.

Data Summary

The following table summarizes expected outcomes for nucleophilic substitution reactions on this compound based on analogous systems. Yields and regioselectivity are indicative and may vary depending on the specific nucleophile and reaction conditions.

NucleophilePositionProductTypical ConditionsExpected Yield
AnilineC44-(Phenylamino)-6-chloro-2-methylpyrido[3,4-d]pyrimidineDIPEA, n-BuOH, 80 °CGood to Excellent
MorpholineC44-(Morpholin-4-yl)-6-chloro-2-methylpyrido[3,4-d]pyrimidineK₂CO₃, DMF, RTExcellent
Sodium MethoxideC44-Methoxy-6-chloro-2-methylpyrido[3,4-d]pyrimidineNaH, MeOH/THF, 0 °C to RTGood
Aniline (on C4-amino product)C64,6-Bis(phenylamino)-2-methylpyrido[3,4-d]pyrimidineExcess aniline, Dioxane, 140 °CModerate to Good

Conclusion

This compound is a highly valuable building block for the synthesis of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. The ability to perform regioselective nucleophilic aromatic substitutions at the C4 and C6 positions is key to its utility. By carefully controlling the reaction conditions, such as temperature, base, and the nature of the nucleophile, researchers can selectively functionalize this scaffold to generate a wide array of novel compounds for biological evaluation. The protocols and principles outlined in this application note provide a solid foundation for the successful application of this versatile intermediate in drug discovery programs.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). ResearchGate. [Link]

  • 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. (1997).
  • Pyrido[4,3-d]pyrimidine compounds. (2024).
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2014). PubMed Central. [Link]

  • Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. (2009).
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.[Link]

  • Pyrimidine derivatives used as PI-3-kinase inhibitors. (2012).
  • PYRIDO-3,4-D] PYRIMIDIN-8-ONE DERIVATIVES WITH PROTEIN KINASE INHIBITING ACTIVITY AND PHARMACEUTICAL COMPOSITION FOR THE PREVENTION, MITIGATION OR TREATMENT OF CANCER, CONTAINING THEM. (2022).
  • Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. (2021). ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). PubMed Central. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research. [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022). ScienceDirect. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022). ResearchGate. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PubMed Central. [Link]

  • Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one... (2023). ResearchGate. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Wavefunction, Inc.[Link]

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. (2012). ACS Publications. [Link]

  • Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole. (2022). PubMed. [Link]

  • Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous‐Flow Reactor and Consideration of a Mechanism for Reduced Over‐reaction through the Addition of Imidazole. (2022). ResearchGate. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous‐Flow Reactor and Consideration of a Mechanism for Reduced Over‐reaction through the Addition of Imidazole. (2022). ResearchGate. [Link]

Sources

The Strategic Application of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrido[3,4-d]pyrimidine Scaffold in Drug Discovery

The pyrido[3,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its rigid, planar structure, combined with strategically positioned nitrogen atoms, allows for multiple points of interaction within the ATP-binding pocket of various kinases. The specific isomer, 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine, serves as a highly versatile and reactive intermediate, offering medicinal chemists a robust platform for generating diverse libraries of potent and selective kinase inhibitors. The dichloro substitution at the 4 and 6 positions provides two reactive sites for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various functionalities to probe the kinase active site and optimize pharmacological properties. The methyl group at the 2-position can also be modified or utilized for further structural elaboration. This application note will provide a detailed guide on the synthesis and utilization of this compound in the context of modern kinase inhibitor discovery, with a particular focus on the development of inhibitors for Monopolar Spindle Kinase 1 (MPS1), a critical regulator of cell division and a promising target in oncology.

PART 1: Synthesis of the this compound Core

Proposed Synthetic Protocol:

The synthesis commences from commercially available starting materials and proceeds through a series of robust and scalable chemical transformations.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This initial step involves the condensation of commercially available reagents to form the pyrimidine ring.

  • Reaction:

    • Under inert atmosphere, to a solution of sodium methoxide in methanol, add dimethyl malonate followed by acetamidine hydrochloride.

    • The reaction mixture is stirred at room temperature for several hours.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is dissolved in water.

    • Acidification with a mineral acid (e.g., HCl) to a pH of 1-2 will precipitate the desired product.

    • The solid is collected by filtration, washed with cold water, and dried to afford 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine

The dihydroxy pyrimidine is then converted to the corresponding dichloro derivative using a standard chlorinating agent.[2][3]

  • Reaction:

    • A mixture of 4,6-dihydroxy-2-methylpyrimidine and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is heated to reflux.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Excess chlorinating agent is carefully removed by distillation under reduced pressure.

    • The residue is cautiously poured onto crushed ice, leading to the precipitation of the product.

    • The solid is filtered, washed with water, and dried to yield 4,6-dichloro-2-methylpyrimidine.

Step 3: Annulation of the Pyridine Ring to form this compound

This crucial step involves the construction of the fused pyridine ring. The specific reagents and conditions would be adapted from established methods for constructing the pyrido[3,4-d]pyrimidine scaffold.

  • Proposed Reaction:

    • A plausible approach involves a reaction of 4,6-dichloro-2-methylpyrimidine with a suitable three-carbon synthon that can undergo cyclization to form the pyridine ring. The exact conditions would require optimization but would likely involve a base-mediated condensation followed by an intramolecular cyclization.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound start Starting Materials: Dimethyl Malonate & Acetamidine HCl step1 Step 1: Pyrimidine Ring Formation (Base-mediated condensation) start->step1 intermediate1 Intermediate: 4,6-Dihydroxy-2-methylpyrimidine step1->intermediate1 step2 Step 2: Chlorination (e.g., POCl₃ or SOCl₂) intermediate1->step2 intermediate2 Intermediate: 4,6-Dichloro-2-methylpyrimidine step2->intermediate2 step3 Step 3: Pyridine Ring Annulation (Cyclization with a C3 synthon) intermediate2->step3 product Final Product: This compound step3->product

Caption: Proposed synthetic workflow for this compound.

PART 2: Application in Kinase Inhibitor Synthesis - A Case Study on MPS1 Inhibitors

The true value of this compound lies in its utility as a scaffold for generating potent and selective kinase inhibitors. The two chlorine atoms at positions 4 and 6 are differentially reactive, allowing for sequential and regioselective SNAr reactions. This enables the introduction of a "hinge-binding" moiety at one position and a "selectivity-determining" group at the other.

A compelling example of the application of a similar scaffold is in the development of Monopolar Spindle Kinase 1 (MPS1) inhibitors.[1][4] MPS1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[4] Its overexpression is linked to various cancers, making it an attractive therapeutic target.[4]

General Protocol for Kinase Inhibitor Synthesis from the Dichloro-Scaffold:

Step 1: First Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The first substitution typically introduces a group that will interact with the hinge region of the kinase's ATP-binding pocket. This is often an aniline or a similar nitrogen-containing heterocycle.

  • Protocol:

    • Dissolve this compound in a suitable solvent (e.g., dioxane, DMF).

    • Add the desired amine or aniline derivative.

    • Add a non-nucleophilic base (e.g., DIPEA, N,N-diisopropylethylamine) to scavenge the HCl generated.

    • Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

    • Work-up the reaction by partitioning between an organic solvent and water.

    • Purify the product by column chromatography.

Step 2: Second Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling Reaction

  • Rationale: The second substitution introduces a group that will occupy a different region of the ATP-binding site, often contributing to potency and selectivity. This can be achieved through another SNAr reaction or a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

  • Protocol (for Suzuki Coupling):

    • Combine the product from Step 1, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).

    • Degas the mixture and heat under an inert atmosphere until the reaction is complete.

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the final product by chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights from MPS1 Inhibitors

The development of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors has yielded valuable SAR data.[1]

PositionModificationImpact on MPS1 Inhibition
4 Aniline derivativesEssential for hinge binding; substitution on the aniline ring significantly impacts potency.
6 Aryl or heteroaryl groups (via Suzuki coupling)Modulates potency and selectivity; can interact with solvent-exposed regions.
2 Methyl groupCan be modified to explore additional interactions or improve physicochemical properties.
8 (Analogous to the 6-position in the target scaffold)Introduction of various amines and amides can fine-tune potency and cellular activity.

PART 3: The MPS1 Signaling Pathway and Mechanism of Inhibition

MPS1 plays a crucial role in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that prevents the premature separation of sister chromatids.

MPS1 Signaling Pathway

cluster_pathway Spindle Assembly Checkpoint (SAC) Pathway MPS1 MPS1 Kinase KNL1 KNL1 (at kinetochore) MPS1->KNL1 phosphorylates MAD1_MAD2 MAD1/MAD2 Complex KNL1->MAD1_MAD2 recruits MCC Mitotic Checkpoint Complex (MCC) MAD1_MAD2->MCC catalyzes formation of CDC20 CDC20 CDC20->MCC APC_C Anaphase-Promoting Complex (APC/C) Separase Separase APC_C->Separase degrades securin, activating MCC->APC_C inhibits Anaphase Anaphase Onset Separase->Anaphase cleaves cohesin Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->MPS1 inhibits

Caption: Simplified MPS1 signaling pathway in the Spindle Assembly Checkpoint.

Inhibition of MPS1 by pyrido[3,4-d]pyrimidine derivatives disrupts this pathway, leading to premature anaphase onset, chromosome missegregation, and ultimately, cell death in cancer cells that are often aneuploid and highly dependent on a functional SAC.

Conclusion

This compound is a high-value chemical scaffold for the synthesis of novel kinase inhibitors. Its straightforward, albeit proposed, synthesis and the differential reactivity of its chloro-substituents provide a flexible platform for generating diverse chemical libraries. The successful application of the analogous pyrido[3,4-d]pyrimidine core in the development of potent and selective MPS1 inhibitors underscores the therapeutic potential of this heterocyclic system. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in their efforts to design and synthesize the next generation of targeted cancer therapies.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules. [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • This compound. MySkinRecipes. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

Sources

The Strategic Intermediate: 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine in the Synthesis of Advanced Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Cancer Therapies

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. A significant departure from the broad-spectrum cytotoxicity of traditional chemotherapy, these agents are designed to interact with specific molecular targets that drive cancer cell proliferation and survival. Among the most promising of these targets are cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are pivotal regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6 pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] This application note delves into the chemistry and application of a crucial synthetic intermediate, 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine , a key building block in the construction of potent CDK4/6 inhibitors such as Palbociclib (PD-0332991).

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form the core of various kinase inhibitors.[3] The strategic placement of reactive chloro groups at the 4 and 6 positions of this heterocyclic system allows for sequential, regioselective nucleophilic substitution reactions. This feature provides medicinal chemists with a versatile platform to introduce different functionalities, thereby fine-tuning the pharmacological profile of the final compound for optimal efficacy and selectivity. This document will provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this high-value intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key identifiers and properties. While experimental spectral data for this specific compound is not widely published, the expected characteristics can be inferred from related structures and computational models.

PropertyValueSource
Molecular Formula C₈H₅Cl₂N₃Inferred
Molecular Weight 214.05 g/mol Inferred
Appearance Expected to be a solid, likely off-white to yellow crystalline powderGeneral observation
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF.General observation
¹H NMR (Expected) Signals corresponding to the methyl group and aromatic protons on the pyridine ring.Inferred
¹³C NMR (Expected) Resonances for the methyl carbon, aromatic carbons, and carbons bearing the chloro substituents.Inferred
Mass Spec (Expected) A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for two chlorine atoms.Inferred

Synthetic Protocol: A Pathway to the Core Intermediate

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of the dihydroxy precursor followed by a chlorination reaction. This general strategy is a well-established method for the preparation of dichlorinated pyrimidine and pyridopyrimidine systems.[4][5]

Part 1: Synthesis of 2-methyl-3H-pyrido[3,4-d]pyrimidine-4,6-dione

The foundational step is the construction of the fused heterocyclic ring system. This can be accomplished through the condensation of a substituted pyridine with a suitable pyrimidine precursor.

Reaction Scheme:

Synthesis_Part1 Pyridine_Derivative Substituted Pyridine Product 2-methyl-3H-pyrido[3,4-d]pyrimidine-4,6-dione Pyridine_Derivative->Product Condensation Pyrimidine_Precursor Pyrimidine Precursor Pyrimidine_Precursor->Product

Caption: Synthesis of the dihydroxy precursor.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate substituted pyridine derivative (e.g., an aminonicotinic acid derivative) and a suitable pyrimidine precursor (e.g., an acetamidine derivative).

  • Solvent and Catalyst: Add a high-boiling point solvent such as diphenyl ether or Dowtherm A. The reaction is typically conducted at elevated temperatures.

  • Reaction Conditions: Heat the mixture to reflux (typically 180-250 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solvent. Isolate the solid by filtration, wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent, and dry under vacuum.

Causality and Experimental Choices: The choice of a high-boiling point solvent is crucial to achieve the necessary activation energy for the cyclization reaction. The work-up procedure is designed to effectively remove the non-polar solvent while ensuring the purity of the precipitated product.

Part 2: Chlorination to this compound

The conversion of the dihydroxy precursor to the target dichloro-intermediate is a critical step that activates the molecule for subsequent nucleophilic substitution reactions.

Reaction Scheme: ```dot digraph "Synthesis_Part2" { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Selective amination at the C6 position.

Detailed Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound in a suitable solvent such as n-butanol or 1,4-dioxane.

  • Reagents: Add the desired amine nucleophile (e.g., a substituted aminopyridine) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 100-130 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Subsequent Reaction at C4 (Example: Suzuki Coupling)

The remaining chloro group at the C4 position can be further functionalized, for instance, through a palladium-catalyzed cross-coupling reaction like the Suzuki coupling, to introduce a carbon-based substituent.

Reaction Scheme:

Application_Step2 Intermediate 6-((5-(piperazin-1-yl)pyridin-2-yl)amino)-4-chloro -2-methylpyrido[3,4-d]pyrimidine Product Palbociclib Analog Intermediate->Product Suzuki Coupling Boronic_Acid Boronic Acid Derivative Boronic_Acid->Product

Caption: Suzuki coupling at the C4 position.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques, combine the product from Step 1, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., cesium carbonate or potassium phosphate).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. The residue is then purified by column chromatography to yield the final Palbociclib analog.

Biological Context: Targeting the Cell Cycle with CDK4/6 Inhibitors

The anticancer agents synthesized from this compound, such as Palbociclib, exert their therapeutic effect by inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). [1]These kinases are key components of the cell cycle machinery that governs the transition from the G1 (growth) phase to the S (DNA synthesis) phase.

In many cancer cells, the CDK4/6-retinoblastoma (Rb) pathway is hyperactive, leading to uncontrolled cell proliferation. CDK4 and CDK6 form complexes with cyclin D, which then phosphorylate the Rb protein. [2]Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for entry into the S phase. [2] By selectively inhibiting CDK4 and 6, Palbociclib and its analogs prevent the phosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state. This leads to a cell cycle arrest in the G1 phase, effectively halting the proliferation of cancer cells. [1]

CDK46_Pathway cluster_Rb_E2F Rb-E2F Regulation Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces expression CyclinD_CDK46 Cyclin D-CDK4/6 Complex (Active) CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F Phosphorylates Rb G1_Arrest G1 Arrest Rb Rb E2F E2F G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Activates Transcription Rb_E2F->E2F Releases E2F pRb p-Rb (Inactive) Palbociclib Palbociclib Analog (from Dichloropyridopyrimidine) Palbociclib->CyclinD_CDK46 Inhibits

Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of Palbociclib analogs.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of targeted anticancer agents. Its chemical properties, particularly the presence of two reactive chlorine atoms, allow for the modular construction of complex molecules with finely tuned biological activities. The protocols outlined in this application note provide a framework for the synthesis of this key intermediate and its subsequent elaboration into potent CDK4/6 inhibitors. A deep understanding of the underlying reaction mechanisms and the biological context of the target pathway is paramount for the successful development of the next generation of selective and effective cancer therapies.

References

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH. Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC - NIH. Available at: [Link]

  • Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC - NIH. Available at: [Link]

  • 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. Available at: [Link]

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib - Longdom Publishing. Available at: [Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed. Available at: [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. Available at: [Link]

  • (PDF) 4,6-Dichloro-2-(methylthio)pyrimidine - ResearchGate. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • (PDF) POCl 3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2- b ]pyrroles - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Amination of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminated Pyrido[3,4-d]pyrimidines in Medicinal Chemistry

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in modern drug discovery, forming the core structure of numerous biologically active molecules. This bicyclic structure, a fusion of pyrimidine and pyridine rings, is a key pharmacophore in a variety of therapeutic agents, particularly in the realm of oncology and inflammatory diseases. The introduction of amino substituents onto this scaffold is a critical step in the synthesis of many potent kinase inhibitors.[1]

4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine is a versatile starting material for the synthesis of a diverse library of compounds. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of various amines. This application note provides a detailed protocol for the amination of this substrate, delving into the underlying chemical principles and offering practical guidance for its successful implementation in a research setting.

Understanding the Reaction: Nucleophilic Aromatic Substitution (SNAr)

The amination of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] This reaction is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group, such as a halogen. The electron-withdrawing nature of the nitrogen atoms in both the pyrimidine and pyridine rings significantly activates the carbon atoms bonded to the chlorine atoms, making them susceptible to attack by nucleophiles like primary and secondary amines.

The reaction typically proceeds in two steps:

  • Nucleophilic Attack: The amine nucleophile attacks one of the electron-deficient carbon atoms (C4 or C6), breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The regioselectivity of the first amination (i.e., whether the amine substitutes at the C4 or C6 position) is governed by the relative electrophilicity of these two carbons. In the pyrido[3,4-d]pyrimidine system, the C4 position is generally considered more electrophilic due to the cumulative electron-withdrawing effects of the pyrimidine nitrogens (N3 and N8).[4] Therefore, monosubstitution is expected to occur preferentially at the C4 position.

The second amination, to replace the remaining chlorine, typically requires more forcing conditions (higher temperature, stronger base, or a catalyst) because the electron-donating character of the newly introduced amino group at C4 deactivates the ring towards further nucleophilic attack.[5]

Synthesis of the Starting Material: this compound

While this compound may be commercially available, its synthesis from simpler precursors is often necessary. A common route involves the chlorination of the corresponding dihydroxy derivative.

Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidine (A Key Precursor)

A general and scalable procedure for the synthesis of the related 4,6-dichloro-2-methylpyrimidine is the chlorination of 4,6-dihydroxy-2-methylpyrimidine.[6][7] This method can be adapted for the synthesis of the target pyridopyrimidine.

Materials:

  • 4,6-Dihydroxy-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as catalyst, optional)

  • Toluene or other high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a fume hood, to a stirred suspension of 4,6-dihydroxy-2-methylpyrimidine in toluene, cautiously add phosphorus oxychloride (POCl₃) (3-5 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4,6-dichloro-2-methylpyrimidine.

Protocols for Amination

The following protocols describe the monosubstitution of this compound, which is expected to occur preferentially at the C4 position, followed by a protocol for the disubstitution.

Protocol 1: Mono-amination with an Aliphatic Amine (e.g., Morpholine)

This protocol is suitable for the reaction with a relatively strong nucleophile like a secondary aliphatic amine.

Materials:

  • This compound

  • Morpholine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 equivalents)

  • Isopropanol (IPA) or n-Butanol

  • Water

  • Brine

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in isopropanol, add morpholine followed by DIPEA.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(morpholin-4-yl)-6-chloro-2-methylpyrido[3,4-d]pyrimidine.

Protocol 2: Mono-amination with an Aromatic Amine (e.g., Aniline)

Aromatic amines are weaker nucleophiles and may require more forcing conditions or palladium catalysis.

Materials:

  • This compound

  • Aniline (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of this compound and potassium carbonate in DMF, add aniline.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous suspension with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(phenylamino)-6-chloro-2-methylpyrido[3,4-d]pyrimidine.

Protocol 3: Di-amination

To achieve disubstitution, a second amination can be performed on the mono-aminated product, often requiring more forcing conditions or a different amine.

Materials:

  • 4-Amino-6-chloro-2-methylpyrido[3,4-d]pyrimidine (from Protocol 1 or 2)

  • Second amine (2-3 equivalents)

  • Sodium tert-butoxide (NaOtBu) or another strong base (2-3 equivalents)

  • Dioxane or Toluene

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) for challenging amines (optional, for Buchwald-Hartwig amination)[8]

Procedure:

  • In an inert atmosphere (e.g., under nitrogen or argon), combine the 4-amino-6-chloro-2-methylpyrido[3,4-d]pyrimidine, the second amine, and the base in dioxane.

  • If using a palladium-catalyzed reaction, add the palladium precatalyst and the ligand.

  • Heat the reaction mixture to reflux (typically 100-110 °C) for 12-48 hours, monitoring for the disappearance of the starting material.

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate the 4,6-diamino-2-methylpyrido[3,4-d]pyrimidine product.

Data Presentation and Expected Outcomes

The success of the amination reaction is highly dependent on the nucleophilicity of the amine and the reaction conditions. The following table provides a general guide to expected outcomes.

Amine TypeNucleophilicityTypical ConditionsExpected Reactivity
Primary Aliphatic High80-100 °C, IPA or n-BuOH, DIPEAGood to excellent yields for mono-substitution.
Secondary Aliphatic High80-100 °C, IPA or n-BuOH, DIPEAGood to excellent yields for mono-substitution.
Primary Aromatic Moderate100-140 °C, DMF or DMSO, K₂CO₃/Cs₂CO₃Moderate to good yields, may require longer reaction times.
Secondary Aromatic LowMay require Pd-catalysis (Buchwald-Hartwig)Generally requires catalytic conditions for good yields.

Visualization of Key Processes

Reaction Workflow

G A 4,6-Dichloro-2-methyl- pyrido[3,4-d]pyrimidine B Amine (R-NH2) DIPEA, IPA, 80°C A->B Step 1: Mono-amination C Mono-aminated Product (4-amino-6-chloro) B->C D Second Amine (R'-NH2) Base, Solvent, Heat (Optional: Pd-catalyst) C->D Step 2: Di-amination F Purification (Column Chromatography) C->F E Di-aminated Product (4,6-diamino) D->E G Purification (Column Chromatography) E->G

Caption: General workflow for the sequential amination of this compound.

Mechanism of SNAr

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Start Pyrido[3,4-d]pyrimidine + Amine Intermediate Meisenheimer Complex (Anionic, Non-aromatic) Start->Intermediate Product Aminated Product (Aromatic) Intermediate->Product Elimination of Cl-

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., NMP), or employing a stronger base. For unreactive amines, a palladium-catalyzed Buchwald-Hartwig amination should be considered.[8]

  • Formation of Di-substituted Byproduct: In mono-amination reactions, the formation of the di-aminated product can be minimized by using a slight excess of the dichloropyridopyrimidine, lower reaction temperatures, and shorter reaction times.

  • Hydrolysis: The dichloro starting material can be susceptible to hydrolysis, especially at high temperatures and in the presence of water and base. Ensure that anhydrous solvents are used where necessary.

  • Purification: The polarity of the aminated products can vary significantly. A careful selection of the mobile phase for column chromatography is crucial for effective separation.

Conclusion

The amination of this compound is a robust and versatile method for the synthesis of a wide range of derivatives with significant potential in drug discovery. A thorough understanding of the SNAr mechanism and the factors influencing regioselectivity and reactivity allows for the rational design of synthetic routes to novel and potent therapeutic agents. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement these important transformations.

References

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2001). Tetrahedron, 57(32), 7027-7034. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(19), 4255-4258. [Link]

  • Synthesis of 4,6-dichloro-2-methylpyrimidine. (2017). CN106478519A.
  • Regioselective 2-Amination of Polychloropyrimidines. (2016). Organic Letters, 18(9), 2180–2183. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(3), 352. [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022). Bioorganic & Medicinal Chemistry Letters, 74, 128934. [Link]

  • A kind of synthetic method of 4, 6-dichloro-2-methylthio-5-nitropyrimidine. (2018). CN108864190A.
  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. (2012). The Journal of Organic Chemistry, 77(10), 4586-95. [Link]

  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012). CN102432547A.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkivoc, 2020(7), 134-146. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(19), 4255-4258. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules, 25(17), 3986. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2018). Progress in Biochemistry and Biophysics, 45(4), 433-437. [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry, 80(13), 6845–6852. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules, 25(17), 3986. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry, 80(13), 6845–6852. [Link]

  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. (2010). Chemical Communications, 46(6), 925-927. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). Journal of the Iranian Chemical Society, 20, 2487–2519. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molbank, 2022(3), M1453. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). Molecules, 27(22), 7750. [Link]

Sources

Suzuki coupling conditions for "4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine for Advanced Drug Discovery

Introduction: The Strategic Importance of Pyrido[3,4-d]pyrimidines

The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including potent kinase inhibitors.[1] The ability to precisely functionalize this heterocyclic system is paramount for developing novel therapeutics. Among the arsenal of synthetic methods, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for creating carbon-carbon bonds.[2] Its tolerance of diverse functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids make it indispensable in drug discovery programs.[2][3]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Suzuki coupling to a specific, challenging substrate: This compound . We will delve into the mechanistic underpinnings, explore the critical parameters that govern reaction success, and provide a field-proven, step-by-step protocol.

Pillar 1: Mechanistic Insight & The Causality of Experimental Choices

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid) with an organic halide.[4] The reaction proceeds through a well-established catalytic cycle, and understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (in this case, a C-Cl bond) of the pyrido[3,4-d]pyrimidine, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[2]

  • Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid by a base.[2][5]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6]

Suzuki_Coupling_Mechanism Generalized Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex_a R¹-Pd(II)L_n-X oxidative_addition->pd_complex_a transmetalation Transmetalation pd_complex_a->transmetalation pd_complex_b R¹-Pd(II)L_n-R² transmetalation->pd_complex_b output_borate X-B(OH)₂ + Base transmetalation->output_borate reductive_elimination Reductive Elimination pd_complex_b->reductive_elimination reductive_elimination->pd0 output_product R¹-R² (Coupled Product) reductive_elimination->output_product center input_halide R¹-X (Aryl Halide) input_halide->oxidative_addition input_boronic R²-B(OH)₂ + Base input_boronic->transmetalation

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Controlling the Reaction: Key Parameter Deep Dive

For a dichlorinated, electron-deficient heterocycle like this compound, careful selection of each reaction component is critical.

  • Catalyst & Ligand System: The C-Cl bond is notoriously less reactive than C-Br or C-I bonds in oxidative addition.[4] Therefore, a highly active catalyst system is required. This is achieved by pairing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand.

    • Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating aryl chlorides. The breakthrough in this area came with the development of bulky, electron-rich phosphine ligands (e.g., Buchwald's dialkylbiaryl phosphines like XPhos and SPhos) and N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center, increase its electron density to promote the difficult oxidative addition step, and their steric bulk facilitates the final reductive elimination.[4][7] For dichloropyrimidines, palladium catalysts are strongly preferred over other metals.

    • Trustworthiness: Using pre-formed palladium "precatalysts" which incorporate the ligand (e.g., XPhos Pd G3) is highly recommended. These complexes are often more stable and provide a reliable 1:1 or 1:2 Pd:ligand ratio, ensuring the generation of the active catalytic species in a clean and efficient manner.[8]

  • The Role of the Base: The base is not a mere spectator; it plays at least three crucial roles.[4] Its primary function is to react with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻, which is the active species in transmetalation.[9][10]

    • Expertise & Experience: The choice of base can significantly impact the reaction.

      • K₂CO₃ (Potassium Carbonate): A common, moderately strong base often used in aqueous solvent mixtures. It is a good starting point for many couplings.[11]

      • K₃PO₄ (Potassium Phosphate): A stronger, non-nucleophilic base that is particularly effective in anhydrous conditions, which can be beneficial if the substrate or boronic acid is sensitive to hydrolysis (protodeborylation).[5]

      • Cs₂CO₃ (Cesium Carbonate): A strong base whose high solubility in organic solvents can accelerate the reaction.[12]

  • Solvent Selection: The solvent must dissolve the reactants and facilitate the reaction while remaining stable at the required temperature.

    • Expertise & Experience: Aprotic polar solvents are standard.[8]

      • 1,4-Dioxane / Water: A classic and highly effective combination. Dioxane is an excellent solvent for many organic compounds, and the presence of water helps dissolve the inorganic base and facilitates the transmetalation step.[5][13]

      • Toluene or THF: These are also common choices, particularly when anhydrous conditions are desired.[11][14]

      • DMF (Dimethylformamide): A more polar solvent that can be useful for substrates with poor solubility, but can sometimes lead to side reactions at high temperatures.

The Challenge of Regioselectivity

With two chlorine atoms at the C4 and C6 positions, a key challenge is controlling which position reacts. For 2,4- and 4,6-dichloropyrimidines, the Suzuki coupling often shows an intrinsic preference for substitution at the C4 position.[13][15] This is due to the electronic properties of the pyrimidine ring, where the C4 position is more electrophilic and better able to stabilize the intermediate formed during oxidative addition.

  • Authoritative Grounding: While C4 is the typical site of first substitution, it is possible to influence or override this preference through strategic catalyst and ligand selection.[16] For researchers aiming for selective mono-substitution at C6 or sequential di-substitution with different partners, a thorough screening of ligands is essential.

Pillar 2: A Self-Validating Experimental Protocol

This protocol provides a robust starting point for the mono-arylation of this compound at the more reactive C4 position.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_monitoring Monitoring & Work-up cluster_purification Purification reagents Weigh Reagents: - Dichloropyrimidine - Boronic Acid - Base - Catalyst/Ligand add_solids Add Solids to Flask reagents->add_solids glassware Flame-Dry Reaction Vessel (Schlenk Flask) glassware->add_solids evac_backfill Evacuate & Backfill with Argon/Nitrogen (3x) add_solids->evac_backfill add_solvents Add Degassed Solvents (Dioxane/Water) via Syringe evac_backfill->add_solvents heat_stir Heat to Desired Temp (e.g., 100 °C) & Stir add_solvents->heat_stir monitor Monitor by TLC / LC-MS (until SM consumed) heat_stir->monitor cool Cool to Room Temp monitor->cool quench Quench & Dilute (e.g., with Water & EtOAc) cool->quench extract Extract Aqueous Layer with Organic Solvent (3x) quench->extract dry_concentrate Dry Combined Organics (e.g., Na₂SO₄) & Concentrate extract->dry_concentrate purify Purify by Flash Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Standard experimental workflow for a catalytic cross-coupling reaction.
Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

  • Argon or Nitrogen gas (high purity)

Step-by-Step Methodology
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound, the arylboronic acid, the base (K₃PO₄), and the palladium precatalyst.

  • Inerting the Vessel: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the starting pyrimidine.

  • Reaction: Immerse the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Pillar 3: Data-Driven Starting Points & Troubleshooting

The conditions below are compiled from studies on structurally similar dichloropyrimidines and serve as excellent starting points for optimization.[13][15][17][18]

Coupling Partner (Example)Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Notes
Phenylboronic acidPd(PPh₃)₄ (5%)PPh₃K₂CO₃ (3.0)1,4-Dioxane100Classic conditions, may be slow for chlorides.[13]
4-Methoxyphenylboronic acidPd(OAc)₂ (3%)SPhosK₃PO₄ (2.0)Toluene100Buchwald conditions for enhanced reactivity.
3-Furanylboronic acidXPhos Pd G3 (2%)XPhosK₃PO₄ (2.0)1,4-Dioxane/H₂O (10:1)100Precatalyst simplifies setup and improves reliability.
Thiophen-2-ylboronic acidPd₂(dba)₃ (2%)XPhosCs₂CO₃ (2.0)1,4-Dioxane110Stronger base for potentially difficult couplings.
Pyridin-3-ylboronic acidPdCl₂(dppf) (5%)dppfK₂CO₃ (3.0)DMF90Dppf is a common bidentate ligand.
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient reaction temperature.

    • Solution: Use a fresh bottle of a reliable precatalyst. Ensure the reaction is rigorously deoxygenated. Increase the temperature or switch to a more electron-rich ligand (e.g., from SPhos to XPhos).

  • Protodeborylation (Loss of Boronic Acid):

    • Cause: Hydrolysis of the C-B bond, often exacerbated by water and strong bases at high temperatures.

    • Solution: Switch to anhydrous conditions using K₃PO₄ as the base in a solvent like toluene or THF. Alternatively, use a more stable boronate ester (e.g., a pinacol ester, BPin) instead of the boronic acid.[11]

  • Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen, which can facilitate oxidative coupling of the boronic acid.

    • Solution: Ensure solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of inert gas.[11]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Wikipedia. Suzuki reaction. Link

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Link

  • BenchChem. A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring. Link

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Link

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Link

  • ACS Green Chemistry Institute. Use of Base Metals in Suzuki Coupling. Link

  • Carrow, B. P., & Hartwig, J. F. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Link

  • Zahid, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Link

  • BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Link

  • Králová, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Link

  • ResearchGate. Effect of solvent on the Suzuki reaction. Link

  • Sharma, P., & Kumar, A. (2013). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions. Link

  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. Link

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Link

  • Myers, A. The Suzuki Reaction - Chem 115. Link

  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Link

  • Sigman, M. S., & Norrby, P.-O. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Link

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Link

  • Campos, P. C. D., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules. Link

  • Peña-López, M., et al. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry. Link

  • Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Link

Sources

Application Notes and Protocols: Leveraging 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active agents. Its structural resemblance to purine has made it a cornerstone in the design of kinase inhibitors, compounds that target the ATP-binding site of kinases to modulate their activity. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of specific and potent kinase inhibitors is a major focus of modern drug discovery.

This guide focuses on a key intermediate, 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine , and its application in structure-activity relationship (SAR) studies. The dichloro substitution at the 4 and 6 positions provides two reactive handles for systematic chemical modification, allowing for the exploration of the chemical space around the core scaffold. The 2-methyl group can also be varied, but often serves as a foundational element in initial library synthesis. By methodically introducing diverse substituents at these positions and evaluating the biological activity of the resulting analogs, researchers can elucidate the structural requirements for potent and selective inhibition of target kinases.

Core Principles: The Chemistry of Diversification

The utility of this compound in SAR studies hinges on the reactivity of the chloro groups towards nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridopyrimidine ring system, accentuated by the two nitrogen atoms, makes the carbon atoms at positions 4 and 6 highly electrophilic. This facilitates the displacement of the chloride leaving groups by a wide array of nucleophiles.

Key factors influencing these reactions include:

  • Regioselectivity: The differential reactivity of the C4 and C6 positions allows for sequential and selective substitution. Often, one position is more reactive than the other, enabling controlled synthesis of mono-substituted intermediates before proceeding to di-substitution.

  • Nucleophile Strength: A broad range of nucleophiles, including amines, alcohols, and thiols, can be employed, leading to a diverse library of analogs.

  • Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, further expand the accessible chemical space by enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Synthetic Protocol: Accessing the this compound Scaffold

Step 1: Synthesis of a Substituted Pyridine Precursor

The synthesis would likely begin with a suitably substituted pyridine ring that can be elaborated to form the fused pyrimidine ring.

Step 2: Cyclization to form the Pyrido[3,4-d]pyrimidine Core

The pyridine precursor would then undergo a cyclization reaction to form the fused dihydroxypyridopyrimidine.

Step 3: Chlorination to Yield the Final Scaffold

The dihydroxy intermediate is then chlorinated to yield the target this compound. This step is analogous to the synthesis of other dichloropyrimidines.

Protocol: Chlorination of 2-Methylpyrido[3,4-d]pyrimidine-4,6-diol

  • Reagents and Equipment:

    • 2-Methylpyrido[3,4-d]pyrimidine-4,6-diol

    • Phosphorus oxychloride (POCl3)

    • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Heating mantle and magnetic stirrer

    • Ice bath

  • Procedure: a. To a round-bottom flask under a nitrogen atmosphere, add 2-methylpyrido[3,4-d]pyrimidine-4,6-diol (1 equivalent). b. Carefully add phosphorus oxychloride (10-20 equivalents) to the flask. c. If desired, add DIPEA (1-2 equivalents) dropwise to the mixture. d. Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Once the starting material is consumed, cool the reaction mixture to room temperature. f. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. g. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base. h. The crude product may precipitate out of solution and can be collected by filtration. i. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. j. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in SAR Studies: A Hypothetical Kinase Inhibitor Program

The true value of this compound is realized in its use as a scaffold for building a library of compounds for SAR studies. Below is a workflow for a hypothetical program targeting a generic protein kinase.

Workflow for SAR Library Synthesis and Evaluation

Caption: Workflow for SAR library generation and evaluation.

Protocol: Sequential Nucleophilic Substitution

This protocol describes the sequential displacement of the chloro groups to generate a library of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines.

  • Mono-substitution at the C4 Position: a. Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or DMF. b. Add the first nucleophile (e.g., a primary or secondary amine, 1-1.2 equivalents) and a base such as DIPEA (2-3 equivalents). c. Heat the reaction mixture to a temperature between 80 °C and 120 °C and monitor by TLC. d. Upon completion, work up the reaction as described in the chlorination protocol to isolate the 4-substituted-6-chloro-2-methylpyrido[3,4-d]pyrimidine intermediate.

  • Di-substitution at the C6 Position: a. Dissolve the 4-substituted-6-chloro intermediate (1 equivalent) in a suitable solvent. b. Add the second nucleophile (1-1.5 equivalents) and a base. c. The reaction conditions (temperature, time) may need to be more forcing than for the first substitution. d. Work up and purify the final product.

Data Presentation: Hypothetical SAR Table

The results of the biological screening are typically summarized in a table to facilitate SAR analysis.

Compound IDR1 (C4-substituent)R2 (C6-substituent)Kinase IC50 (nM)
1a -NH-c-propyl-NH-Ph580
1b -NH-c-propyl-NH-(4-F-Ph)250
1c -NH-c-propyl-NH-(3-MeO-Ph)410
2a -NH-(tetrahydrofuran-3-yl)-NH-Ph150
2b -NH-(tetrahydrofuran-3-yl)-NH-(4-F-Ph)75
2c -NH-(tetrahydrofuran-3-yl)-NH-(3-MeO-Ph)110
  • A tetrahydrofuranyl group at R1 is preferred over a cyclopropyl group for improved potency.

  • A 4-fluoro-phenyl group at R2 enhances activity compared to an unsubstituted phenyl group.

  • A methoxy substituent at the 3-position of the R2 phenyl ring is tolerated but does not improve activity over the unsubstituted analog.

Visualizing the Diversification Strategy

The following diagram illustrates the diversification of the core scaffold.

Diversification Core 4,6-Dichloro-2-methyl- pyrido[3,4-d]pyrimidine R1 R1-Nu Core->R1 C4-subst. R2 R2-Nu Core->R2 C6-subst. R3 R3-Nu R1->R3 C6-subst. R4 R4-Nu R2->R4 C4-subst.

Caption: Diversification strategy for the scaffold.

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a highly valuable starting material for the generation of diverse chemical libraries aimed at discovering and optimizing kinase inhibitors. Its predictable reactivity and amenability to a wide range of chemical transformations make it an ideal scaffold for systematic SAR exploration. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to the development of new therapeutics for a range of diseases.

References

As direct references for "this compound" are not available in the provided search results, this section cites references for analogous structures and relevant synthetic and medicinal chemistry principles.

  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

  • PubMed. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. [Link]

  • ResearchGate. SAR of pyrido[2,3-d]pyrimidine derivatives. [Link]

  • PubMed Central. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. [Link]

  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • MDPI. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]

Application Notes & Protocols: High-Throughput Screening of a 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridopyrimidine scaffold is a privileged heterocyclic motif frequently found in potent and selective inhibitors of protein kinases.[1] Its rigid structure and capacity for diverse substitutions allow it to effectively mimic the adenine region of ATP, enabling competitive inhibition at the kinase active site. The specific compound, 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine , serves as a versatile chemical intermediate for creating focused libraries of potential kinase inhibitors.[2] The two reactive chlorine atoms at the C4 and C6 positions provide strategic handles for introducing a wide range of chemical diversity through nucleophilic substitution reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns using a library derived from this core scaffold to identify novel kinase inhibitors.

The deregulation of protein kinase signaling is a hallmark of numerous diseases, most notably cancer.[5] Kinases are key nodes in signaling pathways that control cell growth, proliferation, differentiation, and survival.[6] Consequently, they have become one of the most important classes of drug targets.[7] This guide will detail both biochemical and cell-based HTS assays, offering field-proven insights into assay development, validation, and implementation to maximize the discovery of potent and selective drug candidates.

Part 1: Library Design & Rationale

A focused library based on the this compound core is designed to explore the chemical space around the ATP-binding pocket of protein kinases. The derivatization strategy typically involves sequential or parallel substitution at the C4 and C6 positions with various amines, alcohols, and other nucleophiles. This approach generates a matrix of compounds with diverse physicochemical properties, which is crucial for identifying initial hits with favorable drug-like characteristics.

Logical Framework for Library Synthesis

G A Core Scaffold This compound D C4-Substituted Intermediate A->D Nucleophilic Aromatic Substitution at C4 B Primary Amines (R1-NH2) (e.g., anilines, benzylamines) B->D C Secondary Amines (R2-NH2) (e.g., piperazines, morpholines) E Final Library Compounds C->E D->E Nucleophilic Aromatic Substitution at C6

Caption: Workflow for generating a diverse pyridopyrimidine library.

Part 2: Biochemical HTS Assay for Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[8] They are essential for primary screening to identify direct inhibitors and determine their potency (e.g., IC50). A common and robust format is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]

Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a specific substrate peptide by the target kinase. The assay components include:

  • Target Kinase: Purified, active enzyme.

  • Substrate: A peptide or protein containing a phosphorylation site, often biotinylated.

  • ATP: The phosphate donor.

  • Detection Reagents: A Europium (Eu)-labeled anti-phospho-specific antibody (donor) and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor).

When the kinase phosphorylates the biotinylated substrate, the Eu-labeled antibody binds to the new phospho-epitope. The SA-APC then binds to the biotin tag, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Eu donor results in energy transfer to the APC acceptor, which then emits a signal at a specific wavelength. An inhibitor will prevent substrate phosphorylation, disrupting FRET and leading to a decrease in the signal.

TR-FRET Assay Workflow

G cluster_0 No Inhibition cluster_1 Inhibition A Kinase + ATP + Biotin-Substrate B Phosphorylation A->B C Add Eu-Ab + SA-APC B->C D High TR-FRET Signal C->D E Kinase + ATP + Biotin-Substrate + Inhibitor F No Phosphorylation E->F G Add Eu-Ab + SA-APC F->G H Low TR-FRET Signal G->H

Caption: Schematic of a TR-FRET kinase inhibition assay.

Detailed Protocol: TR-FRET Kinase Assay

This protocol is designed for a 384-well plate format, suitable for automated HTS.[9]

Materials:

  • Assay Plates: Low-volume 384-well black plates.

  • Compound Plates: 384-well plates containing the pyridopyrimidine library, typically in DMSO.

  • Reagents: Purified kinase, biotinylated substrate, ATP, MgCl2, DTT, BSA, TRIS-HCl buffer, Eu-labeled anti-phospho antibody, SA-APC, and a known kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Equipment: Acoustic liquid handler (e.g., Echo) for compound dispensing, automated liquid handler for reagent addition, plate reader capable of TR-FRET detection.

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 25-50 nL of each compound from the library source plates to the assay plates.

    • Include wells for positive controls (known inhibitor) and negative controls (DMSO only).

  • Kinase Reaction:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 50 mM TRIS-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

    • Add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

    • Prepare a 2X substrate/ATP solution in the same kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

  • Detection:

    • Prepare a 2X detection mix containing the Eu-labeled antibody and SA-APC in detection buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding and signal development.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader. Measure emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

Assay Validation and Quality Control

Before initiating the full screen, the assay must be validated to ensure it is robust and reliable.[10][11]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of statistical effect size, indicating the separation between positive and negative controls.[12]Z' ≥ 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the negative control (DMSO) to the mean signal of the positive control.S/B ≥ 5
Coefficient of Variation (%CV) A measure of the variability of the signal within control wells.%CV ≤ 15%
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Typically ≤ 1% final concentration

Part 3: Cell-Based HTS Assay for Target Engagement & Phenotypic Effects

Cell-based assays provide more biologically relevant data by evaluating a compound's activity within a living cellular context.[13][14] This allows for simultaneous assessment of cell permeability, target engagement, and potential cytotoxicity. A high-content imaging assay is a powerful approach to measure the inhibition of a specific signaling pathway.[15]

Principle of High-Content Imaging for Pathway Inhibition

This assay measures the phosphorylation of a downstream substrate within a specific kinase signaling pathway (e.g., the PI3K/mTOR pathway).[6] Cells are treated with the compound library, stimulated to activate the pathway, and then fixed and stained with an antibody against the phosphorylated target (e.g., phospho-Akt). Automated microscopy and image analysis software are used to quantify the fluorescence intensity of the phosphorylated protein, providing a direct measure of pathway inhibition.

High-Content Imaging Workflow

G A Seed Cells in Microplate B Add Compound Library (Pyridopyrimidines) A->B C Stimulate Pathway (e.g., with Growth Factor) B->C D Fix & Permeabilize Cells C->D E Immunostain: - Primary Ab (anti-phospho-protein) - Secondary Ab (fluorescent) - DAPI (nuclei) D->E F Automated Imaging E->F G Image Analysis: - Identify Nuclei - Quantify Cytoplasmic Phospho-protein Signal F->G H Data Output: Inhibition Score per Well G->H

Caption: Workflow for a cell-based high-content screening assay.

Detailed Protocol: Phospho-Akt High-Content Assay

This protocol is designed for a 384-well imaging plate.

Materials:

  • Assay Plates: 384-well, black, clear-bottom imaging plates.

  • Cell Line: A relevant cancer cell line with an active kinase pathway (e.g., MCF-7 breast cancer cells for the PI3K pathway).[3]

  • Reagents: Cell culture medium, fetal bovine serum (FBS), growth factor for stimulation (e.g., IGF-1), paraformaldehyde (PFA), Triton X-100, primary antibody (e.g., anti-phospho-Akt Ser473), fluorescently labeled secondary antibody, DAPI nuclear stain.

  • Equipment: Automated liquid handler, high-content imaging system.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into 384-well imaging plates at a density that results in a sub-confluent monolayer after 24 hours.

    • Incubate at 37°C, 5% CO2.

  • Compound Treatment:

    • After 24 hours, serum-starve the cells for 4-6 hours to reduce basal pathway activity.

    • Using an automated liquid handler, add the pyridopyrimidine library compounds to the wells.

    • Incubate for 1-2 hours.

  • Pathway Stimulation:

    • Add a growth factor (e.g., IGF-1) to all wells except for the unstimulated controls to activate the PI3K/Akt pathway.

    • Incubate for 20-30 minutes at 37°C.

  • Cell Staining:

    • Fix the cells by adding PFA to a final concentration of 4%. Incubate for 15 minutes.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with the primary anti-phospho-Akt antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.

    • Wash thoroughly with PBS.

  • Imaging and Analysis:

    • Acquire images using an automated high-content imaging system, capturing both the DAPI (nuclei) and the secondary antibody (phospho-Akt) channels.

    • Use image analysis software to segment the images, identify individual cells based on their nuclei, and quantify the mean fluorescence intensity of the phospho-Akt signal in the cytoplasm of each cell.

Part 4: Data Analysis and Hit Triage

The goal of primary HTS is to identify "hits"—compounds that meet a predefined activity threshold.[16] This is followed by a triage process to eliminate false positives and prioritize the most promising compounds for further study.

Data Analysis Pipeline

G A Raw Data (TR-FRET Ratio or Fluorescence Intensity) B Normalization (% Inhibition) A->B C Quality Control (Z'-factor per plate) B->C D Hit Selection (e.g., >50% Inhibition) C->D E Dose-Response Confirmation (IC50 Determination) D->E F Orthogonal Assays (Confirm Mechanism) E->F G SAR Analysis E->G F->G H Prioritized Hits G->H

Caption: Data analysis and hit triage workflow for an HTS campaign.

Hit Confirmation and Prioritization:

  • Primary Hit Selection: Identify compounds from the single-concentration screen that exhibit activity above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Dose-Response Confirmation: Re-test the primary hits in a dose-response format (typically an 8- to 10-point concentration curve) to confirm their activity and determine their potency (IC50).

  • Orthogonal Validation: Use a different assay format (e.g., a kinase activity assay with a different detection method) to confirm that the hits are not artifacts of the primary assay technology.[8]

  • Selectivity Profiling: Screen confirmed hits against a panel of other kinases to assess their selectivity profile. This is crucial for identifying compounds with a desired therapeutic window and minimizing off-target effects.[7]

  • Structure-Activity Relationship (SAR) Analysis: Analyze the activity of related compounds from the library to identify initial SAR trends that can guide medicinal chemistry efforts for lead optimization.[3]

By following these detailed protocols and validation steps, researchers can effectively leverage a this compound-based library to discover and advance novel kinase inhibitors for therapeutic development.

References

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • High Throughput Drug Screening. Sygnature Discovery. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. PubMed. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • How to Maximize Efficiency in Cell-Based High-Throughput Screening? Creative Bioarray. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). News-Medical. [Link]

  • Cell-Based Assays for High-Throughput Screening. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. ResearchGate. [Link]

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed. [Link]

  • This compound. MySkinRecipes. [Link]

  • 4,6-Dichloro-2-methylpyrimidine. PubChem. [Link]

  • CAS No : 1780-26-3 | Product Name : 4,6-Dichloro-2-methylpyrimidine. Pharmaffiliates. [Link]

  • 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Amerigo Scientific. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmacologically active molecules. The general approach involves the construction of the pyrido[3,4-d]pyrimidine core followed by a crucial chlorination step. The yield and purity of the final product are highly dependent on the precise control of reaction conditions. This guide will address common issues encountered during this synthesis and provide actionable solutions.

A typical synthetic approach commences with a substituted pyridine precursor, which undergoes cyclization to form the 2-methylpyrido[3,4-d]pyrimidine-4,6-diol (or its tautomeric equivalent). This intermediate is then subjected to chlorination to yield the desired 4,6-dichloro product.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Final Chlorination Step

Question: We are experiencing significantly low yields during the chlorination of 2-methylpyrido[3,4-d]pyrimidine-4,6-diol using phosphorus oxychloride (POCl₃). What are the potential causes and how can we improve the yield?

Answer:

Low yields in the chlorination step are a common challenge and can be attributed to several factors:

  • Incomplete Reaction: The conversion of the dihydroxy/dione intermediate to the dichloro product may be incomplete. This can be due to insufficient heating, a short reaction time, or a suboptimal amount of the chlorinating agent.

  • Degradation of Starting Material or Product: The harsh conditions of the chlorination reaction, particularly high temperatures and the corrosive nature of POCl₃, can lead to the degradation of the heterocyclic core, resulting in the formation of tarry byproducts.

  • Formation of Monochloro Impurities: Incomplete chlorination can also lead to the formation of 4-chloro-2-methyl-6-hydroxypyrido[3,4-d]pyrimidine or 6-chloro-2-methyl-4-hydroxypyrido[3,4-d]pyrimidine as significant byproducts.

  • Difficult Work-up and Product Isolation: The quenching of excess POCl₃ is highly exothermic and can lead to product loss if not controlled properly. The final product might also be challenging to precipitate or extract, leading to lower isolated yields.

Optimization Strategies:

ParameterRecommendationRationale
Chlorinating Agent Use a significant excess of phosphorus oxychloride (POCl₃). Some protocols also suggest the use of thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).[1][2]A large excess of the chlorinating agent drives the reaction to completion, ensuring the conversion of both hydroxyl groups.
Reaction Temperature Gradually increase the reaction temperature to reflux (around 110-120°C for POCl₃).[1]Higher temperatures are often necessary to achieve complete chlorination. However, monitor for degradation.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time can range from 3 to 12 hours.[1]Ensuring the reaction goes to completion is crucial for maximizing yield.
Additives Consider the addition of a tertiary amine, such as N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA), as a catalyst or acid scavenger.These bases can facilitate the chlorination process and neutralize the HCl generated during the reaction, potentially reducing side reactions.
Work-up Procedure After completion, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood.This method allows for the controlled quenching of excess POCl₃ while precipitating the product.

Experimental Protocol: Chlorination of 2-methylpyrido[3,4-d]pyrimidine-4,6-diol

  • To 2-methylpyrido[3,4-d]pyrimidine-4,6-diol (1.0 eq), add phosphorus oxychloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • Optionally, add N,N-diethylaniline (1.0-1.2 eq).

  • Heat the reaction mixture to reflux (110-120°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice-water mixture.

  • The product should precipitate as a solid. Stir the suspension for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Issue 2: Formation of Persistent Impurities

Question: Our final product is contaminated with a significant amount of a mono-chlorinated byproduct, which is difficult to separate. How can we minimize its formation and purify the desired dichloro compound?

Answer:

The formation of mono-chlorinated species is a classic example of an incomplete reaction. The two hydroxyl groups on the pyrido[3,4-d]pyrimidine core may have different reactivities, or the reaction conditions may not be stringent enough for complete conversion.

Strategies to Minimize Mono-chloro Impurities:

  • Increase Reaction Severity: As outlined in the previous section, increasing the reaction temperature, time, and the excess of the chlorinating agent can favor the formation of the dichloro product.

  • Solvent Effects: While POCl₃ often serves as both the reagent and solvent, in some cases, the use of a high-boiling inert co-solvent like toluene might influence the reaction outcome.[3]

Purification Strategies:

  • Recrystallization: If there is a sufficient difference in solubility between the dichloro and mono-chloro species, recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile, or a mixture of ethyl acetate and hexane) can be effective.

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating compounds with different polarities. The mono-chloro byproduct, being more polar due to the presence of a hydroxyl group, will have a lower Rf value than the desired dichloro product. A gradient elution with a solvent system like ethyl acetate in hexane can provide good separation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for constructing the 2-methylpyrido[3,4-d]pyrimidine core?

A1: A common approach starts with a functionalized pyridine derivative. For instance, a 3-aminopyridine-4-carboxylic acid derivative can be reacted with an appropriate source for the C2-methyl and N1/N3 atoms of the pyrimidine ring. One possible route involves the reaction of a 3-aminopyridine-4-carboxamide with a reagent like N-cyanodithioiminocarbonate followed by methylation and cyclization. A more direct approach could involve the condensation of a 3-aminopyridine-4-carboxylate with acetamidine.[1][4]

Q2: Are there alternative chlorinating agents to phosphorus oxychloride?

A2: Yes, thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is a common alternative for converting hydroxyl groups to chlorides on heterocyclic systems.[1] In some specific cases, a mixture of phosphorus pentachloride (PCl₅) and POCl₃ can also be used.[5] The choice of chlorinating agent may depend on the specific substrate and the desired reaction conditions.

Q3: What are the critical safety precautions to take when working with phosphorus oxychloride?

A3: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. When quenching the reaction, add the reaction mixture to ice-water slowly and cautiously to control the exothermic reaction. Have a sodium bicarbonate solution ready to neutralize any spills.

Q4: How can I monitor the progress of the chlorination reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, any intermediates (like the mono-chloro product), and the final product. The disappearance of the starting material spot and the appearance of the product spot (which should be less polar and have a higher Rf value) indicate the reaction's progress. For more quantitative analysis, LC-MS can be used to track the formation of the desired product and any byproducts.

Q5: What are the best practices for scaling up the synthesis of this compound?

A5: When scaling up, several factors need careful consideration:

  • Heat Management: The chlorination reaction and the subsequent quenching are highly exothermic. Ensure that the reactor has adequate cooling capacity to control the temperature.

  • Reagent Addition: For larger scale reactions, the slow, controlled addition of reagents is crucial to manage the reaction rate and temperature.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

  • Work-up: The quenching process needs to be carefully designed to handle the large volume and the exothermic nature of the reaction safely.

  • Purification: Recrystallization is often more practical than chromatography for large quantities of product. Develop a robust recrystallization procedure at a smaller scale before attempting a large-scale purification.

Visualizing the Workflow

General Synthetic Workflow

Synthetic Workflow Pyridine Substituted Pyridine Precursor Cyclization Cyclization Pyridine->Cyclization Ring Formation Intermediate 2-methylpyrido[3,4-d]pyrimidine-4,6-diol Cyclization->Intermediate Chlorination Chlorination Intermediate->Chlorination POCl₃ or SOCl₂/DMF Product This compound Chlorination->Product

Caption: General synthetic route to the target compound.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Increase_Severity Increase Temp/Time/ Excess Reagent Check_Completion->Increase_Severity No Check_Degradation Degradation Products (Tarry material)? Check_Completion->Check_Degradation Yes Increase_Severity->Check_Completion Optimize_Temp Optimize Temperature/ Use milder conditions Check_Degradation->Optimize_Temp Yes Check_Workup Product Loss during Work-up? Check_Degradation->Check_Workup No Optimize_Temp->Check_Completion Optimize_Workup Refine Quenching & Isolation Protocol Check_Workup->Optimize_Workup Yes Success Improved Yield Check_Workup->Success No Optimize_Workup->Success

Caption: Decision tree for troubleshooting low yield issues.

References

  • Li, W., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. Available at: [Link]

  • El-Sayed, A. A., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2136. Available at: [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 1-14. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. International Journal of Molecular Sciences, 23(23), 15206. Available at: [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (2015). CN104844614A. Google Patents.
  • El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Scientific Reports, 12(1), 11843. Available at: [Link]

  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012). CN102432547A. Google Patents.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 1-14. Available at: [Link]

  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. (2019). ResearchGate. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2018). MDPI. Available at: [Link]

  • Sharma, S., et al. (2019). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: Current Research, 8(203), 2. Available at: [Link]

  • Process for the preparation of Palbociclib intermediates. (2024). Technical Disclosure Commons. Available at: [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2018). Clausius Scientific Press. Available at: [Link]

  • Method for preparing palbociclib. (2017). US20170247380A1. Google Patents.
  • Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. (2015). PubMed. Available at: [Link]

  • El-Sayed, A. A., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. Available at: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). ACS Publications. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2020). PubMed Central. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of heterocyclic chemistry.

Overview of the Primary Synthetic Route

The synthesis of this compound is most reliably achieved via the chlorination of its corresponding dihydroxy precursor, 2-Methyl-1,7-dihydropyrido[3,4-d]pyrimidine-4,6-dione. This precursor exists in a stable tautomeric di-lactam form. The conversion requires a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the industry standard due to its efficacy and role as both a reagent and a solvent.[1][2] The reaction is typically performed at high temperatures, often with a tertiary amine base as a catalyst.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chlorination cluster_workup Workup & Purification cluster_product Final Product SM 2-Methyl-1,7-dihydropyrido [3,4-d]pyrimidine-4,6-dione Chlorination Reaction with POCl₃ (± Catalyst, Reflux) SM->Chlorination Workup Quench on Ice Extraction Chlorination->Workup Purification Column Chromatography or Recrystallization Workup->Purification FP 4,6-Dichloro-2-methylpyrido [3,4-d]pyrimidine Purification->FP

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Problem Area 1: Low or Inconsistent Yield

Question: My reaction is resulting in a low yield of the desired 4,6-dichloro product, and my crude material seems to be mostly insoluble starting material. What's going wrong?

Answer: This is the most common issue, and it typically points to an incomplete reaction. The dihydroxy starting material is a stable, often high-melting solid with low solubility in non-polar solvents. Several factors can lead to incomplete conversion:

  • Insufficient Chlorinating Agent: The reaction of hydroxypyrimidines or pyridones with POCl₃ can be sluggish.[1][2] Using POCl₃ in a large excess (5-20 equivalents) is crucial. It often serves as the solvent, ensuring the reaction mixture remains stirrable and that the equilibrium is driven towards the product. For large-scale preparations, protocols using equimolar POCl₃ exist but require high temperatures in a sealed reactor to be effective.[1][3]

  • Moisture Contamination: Phosphorus oxychloride reacts violently and exothermically with water to form phosphoric acid and HCl. Trace moisture in your starting material, glassware, or reaction atmosphere will consume the POCl₃, effectively reducing its molar equivalents and halting the reaction. Always use oven-dried glassware and ensure your starting material is anhydrous.

  • Inadequate Temperature or Reaction Time: This conversion requires significant thermal energy. The reaction is typically run at the reflux temperature of POCl₃ (~105-110 °C).[4][5] A lower temperature will drastically slow the reaction rate. Ensure your heating mantle and condenser are set up correctly to maintain a steady reflux for a sufficient duration, often ranging from 4 to 12 hours. Monitor the reaction's progress via TLC or LC-MS until the starting material is fully consumed.

ParameterSub-optimal ConditionRecommended ConditionRationale
POCl₃ Equivalents < 5 eq.10-20 eq. (or as solvent)Drives equilibrium, ensures complete conversion.[2]
Temperature < 100 °C105-110 °C (Reflux)Overcomes the high activation energy of chlorination.
Reaction Time < 4 hours4-12 hours (or until SM is consumed)Ensures the reaction proceeds to completion.
Moisture PresentAnhydrousPrevents decomposition of POCl₃.[2]
Problem Area 2: Persistent Impurities & Side Products

Question: My reaction appears to go to completion by TLC, but after workup, I isolate a major impurity that is difficult to separate from my product. What is this side product and how can I avoid it?

Answer: The most probable impurity is the 4-chloro-6-hydroxy-2-methylpyrido[3,4-d]pyrimidine (or its 6-chloro-4-hydroxy isomer). This results from incomplete chlorination, where one of the two hydroxyl groups has reacted but the other has not.

Causality and Mitigation:

  • Mechanism: The two hydroxyl groups on the pyridopyrimidine ring may have different reactivities. The first chlorination may proceed relatively quickly, but the second can be much slower, leading to an accumulation of the mono-chloro intermediate if the reaction conditions are not forceful enough.

  • Catalyst Role: The addition of a tertiary amine base, such as N,N-dimethylaniline (DMA) or pyridine, can catalyze the reaction.[1][4] These bases activate the hydroxyl groups, making them better nucleophiles to attack POCl₃, thereby facilitating the formation of the chlorophosphate ester intermediate which is then displaced by chloride. Using a catalytic amount (0.1-1.0 eq.) of DMA can significantly improve the rate and completeness of the second chlorination.

  • Workup Issues: The dichloro product is highly susceptible to hydrolysis. Quenching the reaction mixture too slowly or in water that is not ice-cold can convert the desired product back into the mono-chloro impurity. The workup procedure is critical: the reaction mixture should be cooled and then poured slowly and carefully onto a vigorously stirred slurry of crushed ice.

Side_Reaction SM 2-Methyl-4,6-dihydroxypyrido [3,4-d]pyrimidine (Starting Material) INT 4-Chloro-6-hydroxy-... (Intermediate) Incomplete Chlorination Side Product SM:port->INT:port POCl₃ (Sub-optimal) Low Temp / Short Time FP 4,6-Dichloro-2-methylpyrido [3,4-d]pyrimidine Desired Product SM:port->FP:port POCl₃ (Optimal) Reflux, >4h, Catalyst INT:port->FP:port POCl₃ (Forced) High Temp / Catalyst

Caption: Reaction pathway showing the formation of the mono-chloro side product.

Problem Area 3: Difficult Purification

Question: My crude product is an oily solid that is difficult to handle, and column chromatography gives poor separation. What are the best practices for purification?

Answer: Purification challenges often stem from the residual catalyst or the polarity similarity between your product and the mono-chloro side product.

  • Catalyst Removal: If you used N,N-dimethylaniline, it can be persistent. After quenching and extraction (e.g., with DCM or EtOAc), wash the combined organic layers with a dilute acid solution like 1M HCl. This will protonate the amine, making it water-soluble and pulling it into the aqueous layer. Follow this with a brine wash to remove residual water.

  • Chromatography: The polarity difference between the dichloro product and the mono-chloro impurity can be small.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Alternative Adsorbent: If silica gel fails, consider using neutral alumina, which can sometimes offer different selectivity for halogenated N-heterocycles.

  • Recrystallization: This is often the most effective method for achieving high purity if an appropriate solvent can be found. Screen solvents such as:

    • Isopropanol

    • Acetonitrile

    • Toluene

    • Mixtures like Ethyl Acetate/Hexane

Frequently Asked Questions (FAQs)

Q1: Why must excess POCl₃ be used? Can other chlorinating agents like SOCl₂ be used? A: Excess POCl₃ acts as both reagent and solvent, ensuring the reaction goes to completion.[2] While thionyl chloride (SOCl₂) is used for similar transformations, POCl₃ is generally more effective for chlorinating heterocyclic lactam systems.[6] In some cases, a mixture of POCl₃ and PCl₅ is used to enhance reactivity.[7]

Q2: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is effective. Use a solvent system like 1:1 Hexane:Ethyl Acetate. The dihydroxy starting material will have a very low Rf (likely stay at the baseline), the mono-chloro intermediate will have a mid-range Rf, and the final dichloro product will have the highest Rf. The reaction is complete when the starting material spot has completely disappeared.

Q3: What are the critical safety precautions when working with POCl₃? A: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.

  • Always handle it in a well-ventilated fume hood.

  • Wear appropriate PPE: lab coat, safety goggles, and acid-resistant gloves.

  • The quenching process is highly exothermic and releases HCl gas. Perform the quench slowly, behind a blast shield, and ensure vigorous stirring.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory observations.

  • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-Methyl-1,7-dihydropyrido[3,4-d]pyrimidine-4,6-dione (1.0 eq.).

  • In the fume hood, carefully add phosphorus oxychloride (POCl₃, 15 eq.) to the flask.

  • Optional: Add N,N-dimethylaniline (0.2 eq.) as a catalyst.

  • Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Maintain reflux for 6-8 hours, monitoring the reaction by TLC every 2 hours until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Prepare a separate large beaker with a vigorously stirred slurry of crushed ice.

  • Slowly and carefully , decant the reaction mixture onto the ice slurry. The addition is highly exothermic and will generate HCl gas.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached.

  • Extract the aqueous mixture three times with dichloromethane (DCM).

  • Combine the organic layers, wash with 1M HCl (if a catalyst was used), then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography or recrystallization.

Protocol 2: TLC Monitoring
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 1:1 Ethyl Acetate:Hexane (adjust as needed)

  • Visualization: UV light (254 nm)

  • Expected Rf values:

    • Starting Material (Dihydroxy): ~0.0-0.1

    • Mono-chloro Intermediate: ~0.3-0.4

    • Product (Dichloro): ~0.6-0.7

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • American Chemical Society Publications. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Arkat USA. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]

  • Sun, Z., & Li, W. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Clausius Scientific Press. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Progress in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine, a critical intermediate in pharmaceutical synthesis.[1] As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven solutions to ensure the high purity required for downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield After Initial Work-up Incomplete reaction or formation of soluble side products.Ensure complete conversion by monitoring the reaction with Thin Layer Chromatography (TLC). If the reaction is complete, consider an alternative extraction solvent to better partition the product from the aqueous layer.
Product loss during aqueous washes due to partial solubility.Minimize the volume of aqueous washes or use a saturated brine solution to reduce the solubility of the organic product in the aqueous phase.
Oily Product Instead of Solid Presence of residual solvent.Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable.
The product has a low melting point or is amorphous.[2]Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If "oiling out" persists during recrystallization, add a small amount of hot solvent to redissolve the oil and allow for slow cooling.
Colored Impurities Present Formation of colored byproducts during the reaction.Treat a solution of the crude product with activated charcoal before filtration and subsequent purification steps like recrystallization. A patent for a similar compound suggests decolorizing with activated carbon during recrystallization.[3]
Poor Separation on Silica Gel Column Inappropriate solvent system (mobile phase).Develop an optimal solvent system using TLC. The ideal system should provide a retention factor (Rf) of 0.2-0.3 for the desired compound. If the compound streaks, consider adding a small amount of a modifier like triethylamine (0.1-1%) for basic compounds to the mobile phase.
Column overloading.The amount of crude material should be between 1-5% of the mass of the silica gel. For larger quantities, a wider column is necessary.
Compound decomposition on acidic silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or a reversed-phase column.
Product Contaminated with Starting Material Incomplete reaction.Drive the reaction to completion by extending the reaction time or adjusting the temperature. Monitor closely by TLC.
Similar polarity of product and starting material.Optimize the column chromatography solvent system for better separation. A gradient elution, starting with a less polar solvent and gradually increasing polarity, may be effective.[4][5]
Presence of Hydrolyzed Impurities Exposure of the dichloro-compound to water, especially under non-neutral pH, can lead to hydrolysis of one or both chloro groups.Ensure all solvents and reagents are anhydrous, particularly during the reaction and initial work-up. Perform aqueous washes quickly and with cold solutions to minimize hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as the corresponding dihydroxy- or mono-chloro precursors. Additionally, side-products from competing reactions, such as dimerization or incomplete cyclization, may be present. Hydrolysis of the chloro groups to form hydroxy- or oxo-impurities is also a significant possibility, especially during aqueous work-up.

Q2: How do I choose the best purification method for my crude product?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective if the desired compound is a solid and the impurities have different solubility profiles. It is a good first-line technique for removing significant amounts of impurities.

  • Column Chromatography is a more versatile technique for separating compounds with similar polarities.[4][6] It is particularly useful for removing trace impurities and for purifying non-crystalline products.[4]

  • Extraction is a fundamental initial step to separate the product from water-soluble byproducts and reagents.[7]

Q3: My compound is a base. How does this affect my purification strategy on silica gel?

A3: Basic compounds, like many nitrogen-containing heterocycles, can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to tailing or streaking on TLC plates and poor separation during column chromatography. To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to your eluent.

  • Use a different stationary phase, such as neutral or basic alumina.

  • Consider reversed-phase chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase chromatography is a viable option, especially for polar heterocyclic compounds.[8] A common setup involves a C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and should be optimized for your specific crude material.

  • Solvent Selection: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude this compound.[9]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of this compound using silica gel chromatography.

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.3.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading) and then added to the top of the column.[5]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to force the solvent through the column.[4]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Analysis & Outcome Crude Crude Reaction Mixture Extraction Aqueous Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization High Impurity Load Column Column Chromatography Extraction->Column Low to Medium Impurity Load TLC TLC/LC-MS Analysis Recrystallization->TLC Column->TLC Pure Pure Product (>98%) TLC->Pure Fractions Meet Spec Impure Impure Fractions TLC->Impure Fractions Out of Spec Impure->Column Re-purify

Caption: Decision workflow for the purification of this compound.

References

  • BenchChem. (n.d.). Common side products in the synthesis of pyridopyrimidines and their avoidance.
  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • The Pharma Master. (n.d.). Troubleshooting.
  • Pharmaceutical Intermediates Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4,6-dichloro-2-ethyl- (CAS 1195-34-2).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
  • ChemicalBook. (n.d.). 4,6-Dichloro-2-methylpyrimidine synthesis.
  • Arkat USA. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • ChemicalBook. (n.d.). 4,6-Dichloro-2-methylpyrimidine.
  • Google Patents. (n.d.). CN103539747B - The preparation method of 4,6-dichloro pyrimidine.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine.
  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-methylpyrimidine 98%.
  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • Santa Cruz Biotechnology. (n.d.). 4,6-Dichloro-2-methylpyrimidine.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube.
  • National Institutes of Health. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • PubMed. (n.d.). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes.
  • Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • National Institutes of Health. (2019, April 8). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation.
  • PubMed. (2001, January 12). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule.

Sources

Technical Support Center: Optimization of Catalyst Loading for 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthetic modification of 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine. As a senior application scientist, this guide synthesizes established principles of palladium-catalyzed cross-coupling with practical, field-proven insights to address common challenges and optimize your experimental outcomes.

Introduction: The Chemistry of a Privileged Scaffold

The pyrido[3,4-d]pyrimidine core is a significant scaffold in medicinal chemistry, with derivatives showing promise as potent anticancer agents.[1] The strategic functionalization of the dichlorinated precursor, this compound, via cross-coupling reactions is a key step in the development of novel therapeutics. However, as with many nitrogen-containing heterocycles, these reactions can be fraught with challenges, including catalyst inhibition, low yields, and poor regioselectivity. This guide provides a systematic approach to troubleshooting and optimizing these critical transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is resulting in very low to no product yield. What are the likely causes?

A1: Low or no yield in this context typically points to one of three primary issues: catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.

  • Catalyst Deactivation: The nitrogen atoms in the pyridopyrimidine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is a common issue with nitrogen-rich heterocycles.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critically interdependent. An inappropriate combination can lead to a complete shutdown of the catalytic cycle.

  • Reagent Quality: The purity of your starting material, boronic acid, and the dryness of your solvent are paramount. Trace impurities or water can have a significant negative impact on the reaction.

Q2: I am observing the formation of significant byproducts, such as homocoupling of my boronic acid and protodehalogenation of my starting material. How can I minimize these?

A2: These side reactions are common in palladium-catalyzed cross-couplings and can often be suppressed through careful optimization.

  • Homocoupling: This is often exacerbated by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere.

  • Protodehalogenation: This occurs when the aryl halide is cleaved and replaced by a hydrogen atom. This can be influenced by the choice of base and the presence of water. Screening different bases and ensuring anhydrous conditions can mitigate this.

Q3: Which chlorine atom (at C4 or C6) is more reactive in cross-coupling reactions, and how can I control the regioselectivity?

A3: For dichloropyrimidines, the C4 position is generally more reactive towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This preference is attributed to the electronic influence of the ring nitrogens. While achieving high regioselectivity for the C4 position is common, selectively functionalizing the C6 position first can be more challenging and may require steric hindrance on the coupling partner or a specific ligand choice.

Q4: How do I choose the right palladium catalyst and ligand for my reaction?

A4: The catalyst and ligand system is the heart of the reaction. For electron-deficient heterocycles like this compound, bulky, electron-rich phosphine ligands are often the key to success. Ligands such as XPhos, SPhos, and RuPhos can promote the crucial oxidative addition step and sterically shield the palladium center from inhibitory coordination by the substrate. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation by the nitrogen heterocycle. 2. Inefficient generation of the active Pd(0) species. 3. Suboptimal ligand or base. 4. Presence of moisture or oxygen.1. Use a higher catalyst loading (start with 2-5 mol%). 2. Employ bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos). 3. Use a pre-formed Pd(0) catalyst or a highly active precatalyst. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). 5. Ensure all reagents and solvents are anhydrous and the reaction is thoroughly degassed.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Suboptimal catalyst-to-ligand ratio.1. Improve degassing procedure (e.g., freeze-pump-thaw cycles). 2. Ensure a slight excess of ligand relative to the palladium source.
Protodehalogenation of Starting Material 1. Presence of a proton source (e.g., water). 2. Base-mediated decomposition.1. Use rigorously dried solvents and reagents. 2. Screen alternative bases that are less prone to promoting this side reaction.
Mixture of Mono- and Di-substituted Products 1. Reaction time is too long or temperature is too high. 2. Insufficient control over stoichiometry.1. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. 2. Use a slight excess of the dichloropyridopyrimidine to favor mono-substitution.
Poor Regioselectivity (mixture of C4 and C6 isomers) 1. Insufficient steric or electronic differentiation between the two chlorine atoms. 2. Ligand is not providing enough steric bulk to direct the reaction.1. For C4 selectivity, standard conditions with a moderately bulky ligand are often sufficient. 2. To favor C6, consider using a very bulky ligand or a sterically demanding boronic acid. A thorough ligand screen is recommended.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening catalyst loading for the mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • To a series of oven-dried reaction vials, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), and base (2.0-3.0 equiv).

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst and the ligand in the chosen solvent.

  • Add the appropriate volumes of the catalyst and ligand stock solutions to each reaction vial to achieve the desired catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). Maintain a consistent Pd:ligand ratio (typically 1:2).

  • Add the anhydrous, degassed solvent to each vial to a final concentration of 0.1-0.2 M with respect to the starting material.

  • Seal the vials and heat the reactions to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of each reaction at regular intervals using TLC or LC-MS.

  • Upon completion, or after a set time, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and product distribution for each catalyst loading.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield reagent_check Verify Reagent Quality (Purity, Anhydrous) start->reagent_check setup_check Confirm Reaction Setup (Inert Atmosphere, Temperature) reagent_check->setup_check Reagents OK? optimization Systematic Optimization reagent_check->optimization Reagents Faulty? catalyst_check Evaluate Catalyst System (Precatalyst, Ligand, Base) setup_check->catalyst_check Setup Correct? setup_check->optimization Setup Incorrect? catalyst_check->optimization Parameters Suboptimal? success Improved Yield optimization->success

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

General Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OR)₂ pd_r_r R-Pd(II)-R'(L_n) transmetalation->pd_r_r Base reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 R-R'

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

Sources

Overcoming poor solubility of "4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Poor Solubility

Welcome to the technical support center for researchers working with 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine and its derivatives. This guide is designed to provide practical, in-depth solutions to the significant challenge of poor aqueous solubility often encountered with this promising class of heterocyclic compounds. As drug development professionals know, overcoming solubility hurdles is critical for achieving meaningful results in both in vitro assays and in vivo studies.

This resource moves beyond simple protocols, delving into the physicochemical principles behind each technique to empower you to make informed, effective decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my this compound derivatives so poorly soluble in aqueous media?

A1: The low aqueous solubility of this scaffold is multifactorial, stemming from its fundamental chemical structure.

  • High Crystallinity & Lattice Energy: The planar, aromatic nature of the fused pyridopyrimidine ring system promotes strong intermolecular π-π stacking interactions. This leads to a highly stable, ordered crystal lattice. A significant amount of energy is required to break this lattice apart, a prerequisite for dissolution, making the compound resistant to dissolving.

  • Hydrophobicity: The core structure is dominated by carbon-hydrogen and carbon-halogen bonds, presenting a largely nonpolar surface to the highly polar water molecules. While the nitrogen atoms offer some potential for hydrogen bonding, the overall hydrophobic character often dominates, leading to unfavorable solvation energetics in water.

  • Weak Basicity: The nitrogen atoms in the pyridine and pyrimidine rings are weakly basic. In neutral water (pH 7), they are not sufficiently protonated to exist as soluble salt forms. The compound's solubility is therefore highly dependent on pH, a property that must be exploited.[1][2]

Q2: What are the essential first steps for solubilizing a new derivative for initial biological screening?

A2: For initial screening, the goal is often to achieve a sufficient stock concentration (typically 1-10 mM) in a vehicle that is compatible with your assay system. A systematic, tiered approach is most effective.

Workflow: Initial Solubility Assessment

Below is a decision-making workflow for your initial experiments.

G cluster_0 Tier 1: Direct Solubilization start Start with new derivative dmso Attempt dissolution in 100% DMSO (Target: 10-20 mM stock) start->dmso check1 Is it soluble? dmso->check1 success Success! Dilute stock into assay buffer. Monitor for precipitation. check1->success Yes tier2 Proceed to Tier 2: pH & Co-solvent Screening check1->tier2 No

Caption: Tier 1 Workflow for Initial Solubility Testing.

Step-by-Step Protocol: Initial Solubility Screening

  • Primary Solvent (DMSO):

    • Attempt to dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM). DMSO is a powerful, water-miscible organic solvent capable of disrupting the crystal lattice of many poorly soluble compounds.[3]

    • Causality: DMSO's high polarity and aprotic nature effectively solvate the derivative without competing for hydrogen bonds.

    • Troubleshooting: If the compound precipitates upon dilution into your aqueous assay buffer, the final DMSO concentration may be too low to maintain solubility. This indicates that a more advanced strategy is necessary.

  • Secondary Solvent Screening (If DMSO fails):

    • If DMSO is unsuitable or ineffective, test other common, water-miscible organic solvents.

    • Experimental Protocol: Prepare small-scale slurries of your compound (~1 mg) in 100 µL of each test solvent. Vortex and observe for dissolution.

Table 1: Common Solvents for Initial Solubility Screening

SolventPolarity IndexKey Considerations
Dimethyl Sulfoxide (DMSO)7.2High dissolving power; can be toxic to some cells at >0.5% v/v.
N,N-Dimethylformamide (DMF)6.4Good alternative to DMSO; also carries cellular toxicity concerns.
Ethanol (EtOH)4.3Less toxic than DMSO/DMF; may be less effective for highly nonpolar compounds.
Methanol (MeOH)5.1Similar to ethanol; generally used for analytical purposes.
Q3: My compound precipitates from its DMSO stock when diluted into aqueous buffer. What should I try next?

A3: This is a classic sign that the compound "crashes out" when the solvent environment becomes predominantly aqueous. The next logical steps involve manipulating the aqueous vehicle itself through pH adjustment or the use of co-solvents.

1. pH Adjustment

The pyrido[3,4-d]pyrimidine scaffold contains weakly basic nitrogen atoms. Lowering the pH of the aqueous medium can protonate these sites, creating a cationic species (a salt) that is often significantly more water-soluble.[1][2][4]

  • Experimental Protocol: pH-Dependent Solubility Screen

    • Prepare a series of buffers spanning a pH range from 2 to 7.5 (e.g., citrate, phosphate, acetate).

    • Add a small, known excess of your solid compound to a fixed volume of each buffer.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Clarify the samples by centrifugation or filtration (using a filter compatible with your compound).

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Self-Validation: Plotting solubility versus pH will reveal the pH at which solubility is maximized. This data is crucial for selecting appropriate formulation buffers.

2. Co-Solvent Systems

A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds by reducing the overall polarity of the aqueous vehicle.[5][6][7] This makes the solvent system more "hospitable" to your hydrophobic derivative.

  • Mechanism of Action: Co-solvents work by disrupting water's hydrogen bond network, reducing the dielectric constant, and creating a microenvironment that can better solvate the nonpolar regions of your drug molecule.[7][8]

  • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, especially PEG 400) are widely used due to their low toxicity.[5][9]

Table 2: Common Co-solvents for Pharmaceutical Formulations

Co-solventUse CaseAdvantagesDisadvantages
EthanolOral & ParenteralLow viscosity, well-characterized.Can cause precipitation upon dilution.[10]
Propylene GlycolOral & TopicalGood solubilizer for many APIs.Higher viscosity than ethanol.
PEG 400Oral & ParenteralLow toxicity, high solubilizing capacity.Can be viscous; potential for oxidation.
GlycerinOral & ParenteralNon-toxic, viscous.Lower solubilizing power for nonpolar drugs.
  • Troubleshooting: A major risk with co-solvents is that the drug may precipitate upon administration or dilution in a larger aqueous volume (e.g., injection into the bloodstream).[10] Therefore, it's critical to test the stability of your co-solvent formulation upon dilution with your target medium.

Q4: Basic methods are insufficient for my downstream application, which requires higher concentrations. What advanced formulation strategies should I consider?

A4: When pH and co-solvents are not enough, you must turn to more sophisticated formulation technologies. The primary goals of these techniques are to either create a more soluble physical form of the drug (amorphous) or increase the surface area available for dissolution (nanoparticles).

Decision Tree: Selecting an Advanced Solubilization Strategy

G cluster_1 Compound Properties cluster_2 Recommended Strategies start Initial methods (pH, co-solvents) are insufficient thermostable Is the compound thermally stable? start->thermostable nano Nanoparticle Engineering (e.g., Nanosuspension) start->nano Alternative Path hme Hot-Melt Extrusion (HME) (Method for ASD) thermostable->hme Yes sevap Solvent Evaporation (Method for ASD) thermostable->sevap No asd Amorphous Solid Dispersion (ASD) hme->asd sevap->asd

Caption: Decision workflow for advanced solubility techniques.

1. Amorphous Solid Dispersions (ASDs)

  • Concept: This is one of the most powerful strategies for improving the solubility of poorly soluble (BCS Class II/IV) drugs.[11][12][13] An ASD involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[11][14] This process prevents the drug from crystallizing, locking it in a high-energy, amorphous (non-crystalline) state.

  • Causality: Amorphous forms lack the strong crystal lattice energy of their crystalline counterparts and are therefore thermodynamically more soluble, albeit metastable.[15] The polymer carrier also improves wettability and can prevent precipitation upon dissolution.[11][13]

  • Methods of Preparation:

    • Solvent Evaporation: Both the drug and a polymer (e.g., PVP, HPMC-AS) are dissolved in a common solvent, which is then evaporated, leaving a solid film of the dispersion.[16]

    • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This is a solvent-free method suitable for thermally stable compounds.[16]

  • Experimental Protocol: Lab-Scale ASD via Solvent Evaporation

    • Selection: Choose a polymer carrier (e.g., PVP K30, HPMC-AS).

    • Dissolution: Dissolve both your derivative and the polymer in a suitable common solvent (e.g., methanol, acetone) at a specific drug:polymer ratio (start with 1:3 w/w).

    • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Drying: Further dry the film under vacuum for 24 hours to remove all residual solvent.

    • Processing: Scrape the resulting solid, then gently grind and sieve to obtain a fine powder.

    • Characterization (Critical):

      • Use Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for the drug, indicating it is amorphous.

      • Perform dissolution testing to compare the release profile of the ASD to the raw, crystalline drug.

    • Trustworthiness: The characterization step is essential to validate that you have successfully created an amorphous dispersion and not simply a physical mixture.

2. Nanoparticle Engineering

  • Concept: This approach focuses on reducing the particle size of the drug to the nanometer scale (typically <1000 nm).[17][18]

  • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. By dramatically increasing the surface area-to-volume ratio, nanosuspensions can significantly enhance the dissolution velocity.[19][20]

  • Methods of Preparation:

    • Top-Down (Milling): The drug particles are milled in a liquid medium containing stabilizers to prevent aggregation.

    • Bottom-Up (Precipitation): The drug is dissolved in a solvent and then precipitated by adding an anti-solvent under controlled conditions to form nanoparticles.[21]

  • When to Use: Nanotechnology is particularly useful when the goal is to improve dissolution rate rather than equilibrium solubility. It is a viable alternative to ASDs, especially for compounds that are difficult to render amorphous.[22]

Table 3: Comparison of Advanced Solubility Enhancement Techniques

TechniqueMechanismKey AdvantageCommon Challenges
Amorphous Solid Dispersion Eliminates crystal lattice energy, enhances wettability.[11][13]Can provide a "spring and parachute" effect, leading to supersaturation.Physical instability (recrystallization over time), polymer selection.
Nanoparticle Engineering Increases surface area, enhancing dissolution rate.[17][23]Applicable to a wide range of drugs, high drug loading possible.Physical instability (particle growth/Ostwald ripening), requires specialized equipment.[18]
Salt Formation Converts neutral molecule to a more soluble ionic form.[1][15]Well-established, cost-effective, accepted by regulators.[4]Requires an ionizable group on the API, risk of disproportionation.[4]

References

  • Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. PubMed.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories.
  • Solubilization techniques used for poorly water-soluble drugs. PubMed.
  • Salt formation to improve drug solubility. PubMed.
  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC).
  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Taylor & Francis Online.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Solubilization Technologies for Poorly Soluble Drugs. CD Formulation.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health (NIH).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma's Almanac.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Phares, The Pharmaceutical Analysis & Research Society.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's Laboratories.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. Indo American Journal of Pharmaceutical Research.
  • Nanotechnology-a promising drug delivery for poorly soluble drugs. ResearchGate.
  • Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Journal of Pharmaceutical Research International.
  • Cosolvent. Wikipedia.
  • Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's Laboratories.
  • Salt Formation to Improve Drug Solubility. ResearchGate.
  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology.
  • Co-solvent: Significance and symbolism. Sinopeg.
  • Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Cosolvent and Complexation Systems. Pharma Excipients.
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PubMed Central (PMC).
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Drug Solubility: Importance and Enhancement Techniques. PubMed Central (PMC).
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate.

Sources

Preventing decomposition of "4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine" during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive and versatile building block. Due to its electrophilic nature, driven by the two chlorine atoms on the pyrimidine ring, this compound is an excellent substrate for nucleophilic aromatic substitution (SNAr). However, this same reactivity makes it susceptible to various decomposition pathways if not handled with precision.

This guide provides in-depth, experience-driven answers to common challenges encountered during its use, focusing on the causality behind experimental choices to ensure the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is turning dark, and TLC/LC-MS analysis shows multiple unidentified byproducts with low yield of the desired product. What are the most likely causes?

This is a common observation when working with highly activated dichloropyrimidines and typically points to one or more decomposition pathways occurring simultaneously. The primary culprits are hydrolysis, reactions with nucleophilic solvents or bases, and potential thermal degradation.

To diagnose the issue, follow this troubleshooting workflow:

G Troubleshooting Workflow for Low Yield & Impurity Formation start Low Yield / Dark Coloration Observed check_lcms Analyze crude reaction by LC-MS. Identify mass of major byproducts. start->check_lcms is_hydrolysis Mass corresponds to Monochloro-hydroxy (M-Cl+OH)? or Dihydroxy (M-2Cl+2OH)? check_lcms->is_hydrolysis is_dehalogenation Mass corresponds to Monochloro (M-Cl)? or De-chlorinated core (M-2Cl)? is_hydrolysis->is_dehalogenation No hydrolysis_cause Primary Cause: Water Contamination is_hydrolysis->hydrolysis_cause Yes is_solvent_adduct Mass corresponds to Adduct with solvent or base? is_dehalogenation->is_solvent_adduct No dehalogenation_cause Primary Cause: Incompatible Reagents is_dehalogenation->dehalogenation_cause Yes solvent_adduct_cause Primary Cause: Nucleophilic Solvent/Base is_solvent_adduct->solvent_adduct_cause Yes other_cause Other Causes: - Thermal Decomposition - Photodegradation is_solvent_adduct->other_cause No hydrolysis_solution Solution: Implement Strict Anhydrous Protocol (See Q3 for details) hydrolysis_cause->hydrolysis_solution dehalogenation_solution Solution: Review all reagents for reductive potential. (See Q4 for details) dehalogenation_cause->dehalogenation_solution solvent_adduct_solution Solution: Switch to non-nucleophilic solvent/base. (See Table 1) solvent_adduct_cause->solvent_adduct_solution other_solution Solution: - Run reaction at lower temperature. - Protect reaction from light. other_cause->other_solution

Caption: Troubleshooting workflow for reaction failure.

Q2: What are the main chemical decomposition pathways I should be aware of?

Understanding the potential decomposition routes is the first step toward prevention. The electron-withdrawing nature of the pyridopyrimidine ring system makes the chlorine-bearing carbons highly electrophilic and susceptible to attack.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_dehalogenation Reductive Dehalogenation A Parent Compound B 4-Chloro-6-hydroxy... A->B + H2O - HCl D 4-Chloro-2-methyl... A->D + [H] - HCl C 4,6-Dihydroxy... B->C + H2O - HCl

Caption: Primary decomposition pathways.

  • Hydrolysis : This is the most common failure mode. Trace amounts of water in your solvent, reagents, or atmosphere can react to replace one or both chlorine atoms with hydroxyl groups, rendering the material inactive for subsequent coupling reactions. Dichloropyrimidine derivatives are known to be sensitive to moisture.[1]

  • Reductive Dehalogenation : The C-Cl bond can be cleaved by certain reducing agents or catalytic systems (e.g., Pd/C with a hydrogen source). This results in the formation of the monochloro or fully de-chlorinated pyridopyrimidine core. This has been documented for other halogenated pyrimidines.[2]

  • Solvolysis : Nucleophilic solvents (e.g., methanol, ethanol) or bases (e.g., triethylamine at elevated temperatures) can directly attack the ring and displace a chlorine atom.

Q3: How can I rigorously prevent hydrolysis during my reaction?

Preventing hydrolysis requires a systematic approach to exclude water from your reaction system. The compound itself is synthesized using chlorinating agents like phosphorus oxychloride (POCl₃), which are highly water-sensitive, indicating the product's own sensitivity.[3][4]

Protocol: Establishing and Maintaining Anhydrous Reaction Conditions

  • Glassware Preparation :

    • Thoroughly clean all glassware.

    • Oven-dry glassware at >120°C for at least 4 hours (overnight is preferred).

    • Assemble the glassware hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon). A manifold with an oil bubbler is ideal.

  • Solvent Selection and Preparation :

    • Choose an appropriate aprotic solvent (see Table 1).

    • Use freshly opened anhydrous grade solvent or purify the solvent using a solvent purification system (SPS).

    • Alternatively, dry the solvent over an appropriate drying agent (e.g., molecular sieves for DCM, THF; sodium/benzophenone for THF, Dioxane) and distill under inert gas before use.

    • Validation : For critical applications, verify water content is <50 ppm using Karl Fischer titration.

  • Reagent Handling :

    • Use fresh, high-purity reagents.

    • Dry any solid reagents in a vacuum oven if their stability permits.

    • Handle all reagents, especially hygroscopic ones (e.g., some bases), in a glovebox or under a positive pressure of inert gas.

    • Add liquids and solutions via gas-tight syringes.

  • Reaction Execution :

    • Maintain a positive pressure of inert gas throughout the entire reaction, including workup if the product is also sensitive.

    • Use septa on all ports of the reaction flask to allow for reagent addition without opening the system to the atmosphere.

Table 1: Recommended Solvents for Reactions

SolventBoiling Point (°C)Notes on Use
Dichloromethane (DCM)40Aprotic, good for reactions at or below room temp. Ensure it's stabilizer-free if necessary.
1,2-Dichloroethane (DCE)83Higher boiling point alternative to DCM.[5]
Tetrahydrofuran (THF)66Aprotic polar solvent. Prone to peroxide formation; use inhibitor-free for sensitive reactions.
Acetonitrile (MeCN)82Polar aprotic solvent, generally stable. Used in syntheses of similar compounds.[6]
Toluene111Non-polar, good for higher temperature reactions.
N,N-Dimethylformamide (DMF)153High boiling polar aprotic solvent. Must be very dry as it is hygroscopic. Can decompose near boiling point.
Q4: My product mass suggests dehalogenation has occurred. What reagents or conditions should I avoid?

Dehalogenation is a reductive process. It is crucial to scrutinize your reaction for any intended or unintended sources of reduction.

Table 2: Incompatible Reagents and Conditions Leading to Dehalogenation

Condition/Reagent ClassPotential Decomposition PathwayRecommended Alternative/Action
Catalytic Hydrogenation Pd/C, PtO₂, Raney Nickel with H₂ will rapidly remove chlorine atoms.Avoid catalytic hydrogenation in the presence of this core. If a reduction elsewhere in the molecule is needed, use a chemoselective reducing agent that does not affect aryl chlorides.
Strong Hydride Reagents Reagents like Lithium aluminum hydride (LAH) can cause dehalogenation.Use milder, more selective reagents (e.g., NaBH₄ for ketone reduction) if compatible with the overall scheme.
Strong Acids Hot hydriodic acid is known to dehalogenate chloropyrimidines.Use non-reducing acids for pH adjustment (e.g., HCl in dioxane, TFA).
Certain Bases/Solvents A combination of DMF and trialkylamines has been reported as a potential metal-free reductive system for dehalogenation of some bromo-pyrimidines.[2]Use a non-nucleophilic base like DIPEA or DBU. If using DMF, be cautious about the choice of base and reaction temperature.
Q5: What is the optimal pH range for reactions? Can I use common inorganic bases like K₂CO₃?

Maintaining the correct pH is a delicate balance. The pyridopyrimidine core contains basic nitrogen atoms that can be protonated under acidic conditions, which can deactivate the ring towards SNAr. Conversely, strongly alkaline conditions can significantly accelerate hydrolysis.

  • Acidic Conditions (pH < 5) : Protonation of the ring nitrogens can reduce the electrophilicity of the carbon centers, slowing down the desired SNAr reaction. While some related pyrimidines are stable in dilute acid, it is generally not productive for the reaction itself.

  • Alkaline Conditions (pH > 9) : While a base is required to scavenge the HCl byproduct of the SNAr reaction, strong bases or high concentrations of hydroxide ions (from aqueous bases) will promote competitive hydrolysis.[7]

Recommendation : The ideal environment is typically neutral to slightly basic.

  • Organic Bases : Non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) are highly recommended. They are effective HCl scavengers without competing as nucleophiles.

  • Inorganic Bases : While bases like K₂CO₃ or Cs₂CO₃ are often used, it is critical that they are finely powdered and rigorously dried (e.g., by flame-drying under vacuum) before use in an anhydrous solvent. Any adsorbed water will lead to hydrolysis. They are generally less soluble, leading to heterogeneous reactions which can sometimes be advantageous.

Validated General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol for reacting this compound with a generic primary amine (R-NH₂) incorporates the preventative measures discussed above.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., R-NH₂) (1.1 eq for monosubstitution)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Add this compound to an oven-dried, inert gas-flushed round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the starting material in anhydrous DCM (or THF).

  • Add the nucleophile (R-NH₂) via syringe.

  • Add DIPEA dropwise via syringe.

  • Stir the reaction at room temperature (or gentle heat, e.g., 40°C, if required).

  • Self-Validation/Monitoring : Monitor the reaction progress by TLC or LC-MS every hour.

    • Look for the disappearance of the starting material.

    • Confirm the appearance of the desired product mass.

    • Crucially, check for the mass corresponding to the hydrolyzed byproduct (M-Cl+OH). If this byproduct appears and grows over time, it indicates a breach in your anhydrous setup.

  • Upon completion, quench the reaction carefully (e.g., with saturated aq. NH₄Cl) and proceed with standard extraction and purification procedures.

By implementing these rigorous protocols and understanding the underlying chemical principles, you can effectively prevent the decomposition of this compound and achieve high-yield, high-purity results in your synthetic endeavors.

References
  • Al-Tel, T. H. (2011). A novel metal-free debromination of 5-bromopyrimidines. Tetrahedron Letters, 52(41), 5344-5347. Available at: [Link]

  • Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443. Available at: [Link]

  • Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 163-175. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Corrales-Medina, F. F., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2023(2), M1636. Available at: [Link]

  • Jin, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23, 3466-3477. Available at: [Link]

  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315-320. Available at: [Link]

Sources

Troubleshooting regioselectivity in substitutions on "4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrido[3,4-d]pyrimidine Derivatives

Introduction: Navigating Regioselectivity on the 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its utility stems from the two reactive chlorine atoms at the C4 and C6 positions, which serve as versatile handles for introducing molecular diversity via nucleophilic aromatic substitution (SNAr). However, the closely matched reactivity of these two sites often leads to challenges in controlling regioselectivity, resulting in product mixtures that are difficult to separate and can complicate structure-activity relationship (SAR) studies.[3]

This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting regioselectivity in substitutions on this specific scaffold. We will delve into the underlying electronic and steric factors governing the reaction's outcome and provide actionable, field-proven strategies to steer the substitution to the desired position.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: Which position, C4 or C6, is intrinsically more reactive towards nucleophiles and why?

Answer: In the this compound system, the C4 position is generally the more electrophilic and kinetically favored site for nucleophilic attack . This heightened reactivity is a result of the cumulative electron-withdrawing effects of the heterocyclic nitrogen atoms.

Mechanistic Rationale:

  • Pyridine Nitrogen (N5) Influence: The pyridine nitrogen at position 5 strongly activates both the ortho (C6) and para (C4) positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. The resonance stabilization is more effective for the intermediate formed from attack at the C4 position, where the negative charge can be delocalized directly onto the N5 atom.

  • Pyrimidine Nitrogens (N1 & N3) Influence: The pyrimidine nitrogens at positions 1 and 3 further increase the electron deficiency of the entire ring system, making both C4 and C6 highly susceptible to SNAr reactions. The C4 position benefits from being para to N1, another strong activating influence.

  • Combined Effect: The C4 position is electronically activated by being para to both N1 and N5. The C6 position is activated by being ortho to N5 and meta to N1. In most SNAr reactions on nitrogen-containing heterocycles, the para-directing effect is stronger than the ortho effect, making C4 the primary site of reaction under neutral or mildly basic conditions.[3][4]

G cluster_0 Electronic Activation Analysis Structure This compound C4 C4 Position (Highly Electrophilic) Structure->C4 C6 C6 Position (Electrophilic) Structure->C6 Conclusion Conclusion: C4 is generally the more reactive site due to superior resonance stabilization of the intermediate. N1 N1 (Pyrimidine) N1->C4 para activation N5 N5 (Pyridine) N5->C4 para activation N5->C6 ortho activation

Caption: Electronic factors activating the C4 and C6 positions.

Q2: I am getting a mixture of C4 and C6 substituted products. How can I improve the selectivity for the C4 position?

Answer: Achieving high selectivity for the C4 position involves leveraging its inherently higher reactivity by carefully controlling the reaction conditions to favor the kinetic product.

Strategies to Favor C4 Substitution:

ParameterRecommended ConditionRationale
Temperature Low Temperature (-20 °C to 0 °C)Lowering the temperature increases the energy difference required to overcome the activation barrier for the less favored C6 attack. Kinetic control is enhanced.
Base Weak, non-nucleophilic base (e.g., DIPEA, NaHCO₃)A weaker base minimizes side reactions and allows the intrinsic reactivity difference between C4 and C6 to dominate the outcome.[3]
Solvent Aprotic Polar (e.g., THF, Dioxane, DMF)These solvents can facilitate the SNAr mechanism without participating in the reaction. DMF can sometimes accelerate reactions but may reduce selectivity if the temperature is not controlled.
Reaction Time Monitor closely and stop upon consumption of starting materialProlonged reaction times, especially at higher temperatures, can lead to thermodynamic equilibration or substitution at the less reactive C6 site.

Protocol Insight: For amine nucleophiles, running the reaction in a solvent like n-butanol with a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) at room temperature or slightly elevated temperatures often yields the C4-substituted product cleanly.[3]

Q3: My goal is the C6-substituted product. What experimental strategies can I use to reverse the natural selectivity?

Answer: Overcoming the intrinsic preference for C4 substitution requires strategies that either block the C4 position or enhance the relative reactivity of the C6 position.

  • Steric Hindrance:

    • Bulky Nucleophiles: Using a sterically demanding nucleophile can disfavor attack at the more sterically accessible C4 position and promote reaction at C6. This approach has variable success and is highly dependent on the specific nucleophile.

    • Bulky Protecting Groups: While synthetically more demanding, temporarily installing a bulky group adjacent to C4 could direct substitution to C6.

  • Thermodynamic Control:

    • High Temperatures: Running the reaction at a high temperature for an extended period can sometimes favor the thermodynamically more stable product, which may be the C6 isomer in some cases. This is not a general rule and requires empirical validation.

    • Base and Solvent Choice: Strong bases (e.g., NaH, K₂CO₃) in high-boiling point solvents (e.g., DMF, NMP) at elevated temperatures (80-140 °C) can sometimes alter selectivity.

  • Directed Ortho-Metalation (DoM) Approach (Advanced): If the 2-methyl group can be functionalized to include a directing group, it might be possible to use a metal-catalyzed cross-coupling reaction that favors the ortho C6 position. This is a more complex, multi-step approach but offers a rational path to C6 functionalization.

Troubleshooting Guide: Common Scenarios

This section addresses specific experimental issues in a problem/solution format.

Caption: Decision workflow for troubleshooting common substitution issues.

Validated Experimental Protocols

Protocol 1: Selective Mono-substitution at the C4 Position with an Aniline Derivative

This protocol is optimized for achieving high regioselectivity for the more reactive C4 position under kinetic control.

Materials:

  • This compound (1.0 equiv)

  • 3-Methoxyaniline (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous n-Butanol (0.1 M concentration)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add this compound.

  • Add anhydrous n-butanol to dissolve the starting material.

  • Add 3-methoxyaniline (1.1 equiv) to the solution.

  • Add DIPEA (2.0 equiv) dropwise while stirring.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(3-methoxyphenyl)-6-chloro-2-methylpyrido[3,4-d]pyrimidin-4-amine.

Causality: The use of a moderately polar solvent (n-butanol) and a non-nucleophilic organic base (DIPEA) at an elevated, but controlled, temperature allows the reaction to proceed efficiently at the more electrophilic C4 position without providing enough energy to significantly activate the C6 position, thus ensuring high selectivity.[3]

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.[Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.[Link]

  • 1-Phenylpyrazolo[3,4-d]pyrimidines as adenosine antagonists: the effects of substituents at C4 and C6. PubMed.[Link]

  • Process for preparing 4,6-dichloro-pyrimidine.
  • Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate.[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central.[Link]

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Royal Society of Chemistry.[Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PubMed Central.[Link]

  • Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. PubMed.[Link]

  • Electrophilic Aromatic Substitution in Heterocyclic Compounds. Organic Chemistry Tutor.[Link]

  • Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. PubMed.[Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. ACS Publications.[Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this critical heterocyclic intermediate. Pyrido[3,4-d]pyrimidine scaffolds are of significant interest in medicinal chemistry, serving as the core for various therapeutic agents, including kinase inhibitors for oncology.[1][2][3] The successful and scalable synthesis of this dichlorinated intermediate is a crucial first step in the discovery pipeline.

This document provides a detailed synthesis protocol, answers to frequently asked questions, and in-depth troubleshooting guides to address common challenges encountered during laboratory and scale-up operations.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the construction of the fused heterocyclic ring system to form the dihydroxy precursor. The second, critical stage is the chlorination of this precursor to yield the target compound. This workflow is designed to ensure high purity and yield, which are essential for subsequent downstream applications.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Chlorination A Starting Materials (e.g., 2-Amino-4-methylpyridine derivative) B Cyclocondensation (Formation of Pyrimidine Ring) A->B Reagents: Urea/Cyanate C Intermediate: 2-Methylpyrido[3,4-d]pyrimidine-4,6-diol B->C D Chlorination (Aromatic Nucleophilic Substitution) C->D Reagent: POCl3 E Final Product: This compound D->E Workup & Purification

Caption: General two-stage synthetic workflow.

Detailed Synthesis Protocol

This protocol outlines the necessary steps for the synthesis, starting from a suitable pyridine precursor. The causality for key procedural choices is explained to provide a deeper understanding of the reaction.

Stage 1: Synthesis of 2-Methylpyrido[3,4-d]pyrimidine-4,6-diol

The formation of the fused ring system is achieved via a cyclocondensation reaction. The choice of starting materials is critical and is often derived from functionalized pyridines.[1]

Stage 2: Chlorination to this compound

This step converts the diol intermediate into the highly reactive dichloro- product, which is a versatile precursor for further functionalization via nucleophilic aromatic substitution (SNAr).[1][4] The reactivity of the C4 and C6 positions on the pyrimidine ring generally follows the order C4(6) > C2, making these positions prime for substitution.[4]

Reagents and Reaction Parameters

Reagent/ParameterMolar Eq.MW ( g/mol )AmountPurpose & Rationale
2-Methylpyrido[3,4-d]pyrimidine-4,6-diol1.0-(Starting amount)Dihydroxy intermediate for chlorination.
Phosphorus Oxychloride (POCl₃)10-20153.33(Calculated)Serves as both the chlorinating agent and the reaction solvent. A large excess ensures the reaction goes to completion and maintains a fluid slurry.
N,N-Diethylaniline0.2 - 1.0149.23(Calculated)Acts as a catalyst and acid scavenger. It facilitates the chlorination reaction, particularly with less reactive substrates.[5]
Temperature --100-110 °CEnsures sufficient thermal energy for the substitution reaction to proceed at a reasonable rate.
Time --4-8 hoursReaction progress should be monitored by TLC or LC-MS to determine completion.

Step-by-Step Methodology

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Charge the flask with 2-Methylpyrido[3,4-d]pyrimidine-4,6-diol (1.0 eq).

  • Reagent Addition: Carefully add N,N-Diethylaniline (0.2-1.0 eq) followed by the slow, cautious addition of phosphorus oxychloride (POCl₃, 10-20 eq) at room temperature. The addition of POCl₃ is exothermic and should be handled with care.

  • Heating: Heat the reaction mixture to 100-110 °C with stirring. The solid intermediate will slowly dissolve as it reacts.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LC-MS until the starting material is fully consumed (typically 4-8 hours).

  • Workup - Quenching: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the crude product. Caution: This is a highly exothermic and gas-evolving process.

  • Isolation: Filter the precipitated solid and wash it thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual acids and salts.

  • Drying & Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

G cluster_B Analysis of Low Yield cluster_C Addressing Incomplete Reaction cluster_D Minimizing Impurities cluster_E Improving Purification A Problem Observed B Low or No Yield of Final Product A->B C Incomplete Chlorination (Mono-chloro or SM remains) A->C D Formation of Dark, Tarry Byproducts A->D E Difficult Product Purification A->E B_C1 Cause: Inactive POCl3 (Hydrolyzed) B->B_C1 B_C2 Cause: Insufficient Reaction Time/Temp B->B_C2 C_C1 Cause: Moisture in reaction C->C_C1 C_C2 Cause: Insufficient POCl3 C->C_C2 D_C1 Cause: Reaction temp too high or prolonged heating D->D_C1 D_C2 Cause: Impure starting material D->D_C2 E_C1 Cause: Flocculent byproducts hindering filtration E->E_C1 E_C2 Cause: Product co-elutes with impurities E->E_C2 B_S1 Solution: Use fresh, sealed bottle of POCl3. B_C1->B_S1 B_S2 Solution: Increase temp to 110°C and monitor by TLC until SM is consumed. B_C2->B_S2 C_S1 Solution: Ensure glassware is oven-dried. Use drying tube. C_C1->C_S1 C_S2 Solution: Increase molar excess of POCl3 to act as solvent and drive equilibrium. C_C2->C_S2 D_S1 Solution: Do not exceed 110-115°C. Stop reaction once SM is gone. D_C1->D_S1 D_S2 Solution: Recrystallize or purify the diol intermediate before chlorination. D_C2->D_S2 E_S1 Solution: After quenching, stir the aqueous slurry for 1-2 hours to improve particle size before filtering. E_C1->E_S1 E_S2 Solution: Use a different solvent system for chromatography or recrystallize from acetonitrile. E_C2->E_S2

Sources

Technical Support Center: Analytical Characterization of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. As a key intermediate in the synthesis of various pharmacologically active molecules, ensuring its purity and structural integrity is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during its synthesis, purification, and characterization.

Section 1: Understanding the Core Analytical Challenges

The characterization of this compound presents a unique set of analytical hurdles. Its dichlorinated pyridopyrimidine core, while synthetically versatile, can lead to the formation of closely related impurities that are often difficult to separate and distinguish. Furthermore, the reactivity of the chloro-substituents makes the compound susceptible to degradation under certain analytical conditions. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)
Synthesis and Impurity Profile

Q1: What are the common synthetic routes for this compound, and what impurities can be expected?

A1: Common synthetic strategies often involve the cyclization and subsequent chlorination of a pyrimidine precursor.[3][4] For instance, a typical route may start from 4,6-dihydroxy-2-methylpyrimidine, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][5] Another approach involves using triphosgene, which is considered a safer alternative to phosgene or POCl₃.[6]

Expected Impurities:

  • Starting Materials: Unreacted 4,6-dihydroxy-2-methylpyrimidine.

  • Monochloro- species: Incomplete chlorination can lead to the presence of 4-chloro-6-hydroxy-2-methylpyrido[3,4-d]pyrimidine or 6-chloro-4-hydroxy-2-methylpyrido[3,4-d]pyrimidine.

  • Over-chlorinated byproducts: Depending on the reaction conditions and the precise structure of the starting materials, other chlorinated species might be formed.

  • Solvent and Reagent Adducts: Residual solvents or byproducts from the chlorinating agent can form adducts with the product.

  • Degradation Products: Hydrolysis of the chloro groups to hydroxy groups can occur if the product is exposed to moisture, especially at elevated temperatures.

Q2: How can I effectively monitor the progress of the chlorination reaction to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress.[3] It is crucial to use an appropriate solvent system that provides good separation between the starting material, intermediates (monochloro- species), and the final product. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative in-process control.

Section 2: Troubleshooting Analytical Techniques

This section provides detailed troubleshooting guides for the primary analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and impurity profiling. However, several issues can arise.

Troubleshooting Common HPLC Issues
Problem Potential Cause Recommended Solution
Peak Tailing 1. Secondary Interactions: The basic nitrogen atoms in the pyridopyrimidine ring can interact with acidic silanol groups on the silica-based column. 2. Column Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.1. Use a base-deactivated column or an end-capped column. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Dilute the sample. 3. Optimize the mobile phase pH. For this compound, a slightly acidic to neutral pH is often a good starting point.
Poor Resolution Between Product and Impurities 1. Suboptimal Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase are critical. 2. Inadequate Column Chemistry: The stationary phase may not be providing sufficient selectivity.1. Perform a gradient optimization. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). 2. Try a column with a different stationary phase. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for halogenated aromatic compounds.
Ghost Peaks 1. Carryover from Previous Injections: The analyte or impurities may be strongly retained on the column. 2. Contaminated Mobile Phase or System. 1. Implement a robust needle wash protocol and a strong solvent wash at the end of each run. 2. Use fresh, high-purity solvents and filter the mobile phase.

For a comprehensive guide to HPLC troubleshooting, refer to established resources.[7][8][9][10]

Experimental Protocol: HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with a shallow gradient (e.g., 10-90% B over 20 minutes) to scout for impurities.

    • Optimize the gradient based on the initial separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition.

FAQ: Mass Spectrometry

Q3: What is the expected isotopic pattern for this compound in the mass spectrum?

A3: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance).[11] For a molecule containing two chlorine atoms, you will see three peaks in the molecular ion cluster:

  • M: Contains two ³⁵Cl atoms.

  • M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks will be approximately 9:6:1.[11] Observing this pattern is a strong confirmation of the presence of two chlorine atoms in your molecule.[12][13]

Q4: What are the common fragmentation patterns for this compound under electron impact (EI) or electrospray ionization (ESI)?

A4: Under EI, common fragmentation pathways for halogenated compounds involve the loss of a halogen atom or a hydrogen halide.[14][15] For this compound, you might observe fragments corresponding to the loss of a chlorine radical (M-Cl) or hydrogen chloride (M-HCl). Under the softer ionization conditions of ESI, the protonated molecule [M+H]⁺ will be the most prominent ion.

Visualization: Isotopic Pattern

Caption: Expected MS isotopic pattern for a dichlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for unambiguous structure elucidation.[16][17]

Troubleshooting NMR Spectra

Q5: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A5:

  • Aggregation: The planar, aromatic structure of the molecule can lead to π-π stacking and aggregation, especially at higher concentrations.[17] This can result in peak broadening. Try acquiring the spectrum at a lower concentration or at a slightly elevated temperature.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and use high-purity NMR solvents.

  • Chemical Exchange: If there are any dynamic processes occurring on the NMR timescale, such as proton exchange, this can also lead to broad signals.

Q6: I'm having trouble assigning the aromatic protons in the ¹H NMR spectrum. What strategies can I use?

A6:

  • 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help identify coupled proton systems. A 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons over two to three bonds, which is extremely useful for assigning protons to specific positions on the heterocyclic ring system.

  • NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can show through-space correlations between protons that are close to each other, which can help in assigning the regiochemistry.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR C13_NMR ¹³C NMR Structure_Elucidation Structure Elucidation H1_NMR->Structure_Elucidation COSY COSY C13_NMR->Structure_Elucidation HSQC HSQC COSY->Structure_Elucidation HMBC HMBC HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Caption: A typical workflow for NMR-based structure elucidation.

Section 3: Stability and Handling

Q7: Is this compound stable? What are the recommended storage conditions?

A7: The compound is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. The chlorine atoms can be displaced by hydroxyl groups, leading to the formation of hydroxy-substituted impurities. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. For long-term storage, refrigeration is advisable. The stability of related pyridopyrimidines has been a subject of study, and it's known that the pyrimidine ring can be subject to degradation under certain conditions.[18]

This technical support guide provides a starting point for addressing the analytical challenges associated with this compound. For more complex issues, consulting with an analytical specialist is always recommended.

References
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. [Link]

  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC - NIH. [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Discovery and analysis of 4H-pyridopyrimidines, a class of selective bacterial protein synthesis inhibitors. PubMed. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Mass Spectrometry. MSU chemistry. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. [Link]

  • 4,6-Dichloro-2-methylpyrimidine. PubChem. [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. [Link]

  • (PDF) Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors. ResearchGate. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Amerigo Scientific. [Link]

  • (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.. ResearchGate. [Link]

  • CAS No : 1780-26-3 | Product Name : 4,6-Dichloro-2-methylpyrimidine. Pharmaffiliates. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]

  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. PMC - PubMed Central. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs. PubMed Central. [Link]

  • (PDF) Analysis of NMR Spectra of Submicro-Containers with Biocide DCOIT. ResearchGate. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for the purification of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the effective removal of residual palladium catalysts from this and structurally related heterocyclic active pharmaceutical ingredients (APIs).

The presence of multiple nitrogen atoms and chloro-substituents in the pyridopyrimidine core can lead to strong complexation with palladium species, making their removal a non-trivial challenge. Achieving ultra-low residual palladium levels (<10 ppm) is critical not only to meet stringent regulatory guidelines for elemental impurities but also to prevent interference in downstream biological assays and ensure final product stability.[1][2] This resource is designed to navigate these complexities with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my API synthesis?

A1: The choice of method is highly dependent on the specific palladium species present (e.g., oxidation state, ligands) and the properties of your product.[3] The most common and effective strategies include:

  • Adsorption/Scavenging: This is the most widely used technique, employing solid-supported materials that selectively bind to palladium. The bound metal is then easily removed by filtration.[4] Key materials include:

    • Activated Carbon: A cost-effective, broad-spectrum adsorbent effective for many forms of palladium.[5][6] However, it can sometimes adsorb the desired product, leading to yield loss.[3]

    • Silica-Based Scavengers: These offer higher selectivity. They are functionalized with groups that have a high affinity for palladium, such as thiols, amines, or tri-mercaptotriazine (TMT).[7][8][9] Thiol-based scavengers are particularly effective for Pd(II), while TMT scavengers can capture a wider range of palladium species.[3][8]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor. While effective for bulk removal, it may not be sufficient on its own to reach very low ppm levels, especially if the palladium co-crystallizes with the API.[10]

  • Extraction: Liquid-liquid extraction can be used to partition palladium into an aqueous phase, sometimes with the aid of a chelating agent. This method is often less efficient for achieving the low levels required for APIs.[11]

  • Filtration: If the palladium is heterogeneous (e.g., Pd on carbon) or has precipitated as Pd(0) metal, simple filtration through a pad of Celite® can be highly effective for removing the bulk of the catalyst.[12][13]

Q2: How do I choose the best palladium removal method for my specific reaction?

A2: A systematic approach is required as no single method is universally effective.[3] The following workflow provides a logical decision-making process.

G start Crude Product with Residual Palladium check_pd_form Is Palladium Heterogeneous (e.g., Pd/C, Pd black)? start->check_pd_form celite_filtration Perform Celite® Filtration check_pd_form->celite_filtration Yes scavenger_screening Screen a Panel of Scavengers (e.g., Thiol-Silica, TMT-Silica, Activated Carbon) check_pd_form->scavenger_screening No (Homogeneous) analyze_filtrate Analyze Filtrate for Soluble Palladium (ICP-MS) celite_filtration->analyze_filtrate analyze_filtrate->scavenger_screening > Target ppm final_product Final Purified Product (< Target ppm) analyze_filtrate->final_product < Target ppm optimize Optimize Scavenging Conditions (Equivalents, Time, Temp) scavenger_screening->optimize optimize->final_product high_pd High Soluble Pd low_pd Low Soluble Pd

Caption: Decision workflow for selecting a palladium removal strategy.

Q3: How low does my residual palladium level need to be?

A3: For active pharmaceutical ingredients (APIs), the acceptable limit is determined by the Permitted Daily Exposure (PDE) as defined by regulatory bodies like the ICH.[10] This is often translated into a concentration limit in parts per million (ppm). For most oral drug products, the target for palladium is typically ≤10 ppm .[1] For early-stage discovery compounds used in biological screening, a slightly higher limit of <50-100 ppm may be acceptable, but it is crucial to quantify this to avoid false positives or negatives in assays.[14][15]

Q4: How can I measure the amount of residual palladium in my product?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard analytical technique for accurately quantifying trace levels of elemental impurities, including palladium.[16][17] For high-throughput screening during process development, catalysis-based fluorometric methods can offer a faster, semi-quantitative assessment of palladium levels to quickly compare the effectiveness of different scavenging methods before committing to a final ICP-MS analysis.[1][18]

Troubleshooting Guides

Issue 1: Inefficient Palladium Removal After Scavenger Treatment

  • Symptom: Residual palladium levels remain high (>20 ppm) after treatment with a scavenger.

  • Possible Cause 1: Incorrect Scavenger Choice. The scavenger's functional group may not be optimal for the specific palladium species in your reaction mixture. Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and coordination environments post-reaction.[3][8]

    • Solution: Screen a panel of scavengers with different functionalities. For example, if a thiol-based scavenger (good for Pd(II)) is ineffective, the palladium may be predominantly in the Pd(0) state. A broader spectrum scavenger like trimercaptotriazine (TMT)-functionalized silica or activated carbon might be more effective.[5][8]

  • Possible Cause 2: Strong Product-Palladium Complexation. The nitrogen atoms in the this compound structure can act as strong ligands, forming a stable complex with palladium that the scavenger cannot easily break.

    • Solution: Try altering the scavenging conditions. Increasing the temperature (e.g., to 40-60 °C) can sometimes provide enough energy to disrupt the product-palladium complex and allow the scavenger to bind. Alternatively, adding a small amount of a competing, sacrificial ligand before the scavenger may help.

  • Possible Cause 3: Suboptimal Scavenging Conditions. The reaction time, temperature, or scavenger-to-palladium ratio may be insufficient.

    • Solution: Optimize these parameters systematically. Create a small experimental matrix to test higher scavenger equivalents (e.g., 5, 10, and 20 eq. relative to Pd), longer treatment times (e.g., 2, 8, and 18 hours), and elevated temperatures.

Issue 2: Significant Product Loss During Purification

  • Symptom: The isolated yield of the final product is substantially lower after the palladium removal step.

  • Possible Cause: Non-specific Adsorption. This is a very common issue when using activated carbon, which has a high surface area and can adsorb organic molecules indiscriminately along with the palladium.[3]

    • Solution 1: Minimize Adsorbent Amount. Titrate the amount of activated carbon used. Start with a low weight percentage (e.g., 1-2 wt% relative to the product) and increase only if palladium removal is insufficient.

    • Solution 2: Switch to a More Selective Scavenger. Functionalized silica scavengers are designed for higher selectivity and generally exhibit much lower non-specific binding of the target product compared to activated carbon.[3][19]

    • Solution 3: Optimize the Solvent. The choice of solvent can influence the binding of your product to the adsorbent. Using a solvent in which your product is highly soluble can minimize its adsorption onto the solid support.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Symptom: A previously successful palladium removal protocol is now giving variable and poor results.

  • Possible Cause: Variation in Palladium Speciation. Minor, unmonitored changes in reaction conditions (e.g., reaction time, temperature, atmosphere) can alter the final state of the palladium catalyst (e.g., soluble Pd(II) vs. colloidal Pd(0)).[8] A protocol optimized for one species may be ineffective against another.

    • Solution 1: Standardize the Reaction Work-up. Before scavenging, ensure the work-up procedure is identical for every batch. This helps to produce a more consistent form of the residual palladium.

    • Solution 2: Implement a Pre-treatment Step. Consider a mild oxidation (e.g., bubbling air through the solution) or reduction step to convert the mixture of palladium species into a single, more easily removed form before adding the scavenger.

    • Solution 3: Use a Broad-Spectrum Scavenger. Employ a scavenger, such as ISOLUTE® Si-TMT or a high-quality activated carbon, that is known to be effective against multiple palladium species.[5][7]

Data & Protocols

Comparative Overview of Palladium Removal Methods
MethodMechanismProsConsBest For
Activated Carbon Physisorption & ChemisorptionBroad applicability for various Pd species; Low cost.[5][20]Low selectivity; Potential for high product loss; Fines can be difficult to filter.[3]Cost-sensitive processes; When product loss is not a primary concern.
Thiol-Functionalized Silica Chemisorption (Thiol-Pd bond)High selectivity for Pd(II); Low product loss; Easy to handle and filter.[8][19]Less effective for Pd(0); Higher cost than carbon.Reactions where Pd(II) is the expected primary residue.
TMT-Functionalized Silica Chemisorption (Triazine-Pd bond)Broad-spectrum for Pd(0) and Pd(II); High efficiency; Low product loss.[3][7]Higher cost.When palladium speciation is unknown or mixed; Achieving very low ppm levels.
Crystallization PartitioningCan remove multiple impurities simultaneously; Scalable.May not be effective for trace levels; Risk of co-crystallization (inclusion).[10]Bulk impurity removal prior to a final scavenging step.
Mechanism of Silica-Based Scavengers

Caption: Palladium species in solution are captured by functional groups on the silica surface.

Experimental Protocol 1: Activated Carbon Treatment
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate, THF, or Toluene) to a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B). Start with 2-5 wt% relative to the mass of your crude product.

  • Stirring: Stir the slurry vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2-18 hours. The optimal time should be determined by periodic sampling and analysis.[3]

  • Filtration: Filter the mixture through a pad of Celite® (1-2 cm thick) to completely remove the activated carbon fines. A 0.45 μm polish filter can also be used.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration & Analysis: Combine the filtrate and washings. Remove the solvent under reduced pressure and analyze the resulting solid for residual palladium content via ICP-MS.

Experimental Protocol 2: Silica-Based Scavenger Treatment
  • Dissolution: Dissolve the crude product in a suitable organic solvent as described above. If the reaction was run in a solvent compatible with scavenging, the work-up can be done directly in the reaction mixture after an initial aqueous wash.

  • Scavenger Selection & Addition: Based on screening or prior knowledge, select an appropriate silica scavenger (e.g., ISOLUTE® Si-Thiol or Si-TMT). Add 5-10 molar equivalents of the scavenger relative to the initial moles of palladium catalyst used in the reaction.[8]

  • Stirring: Stir the mixture at room temperature or an elevated temperature (40-60 °C) for 2-24 hours.

  • Filtration: Filter the mixture to remove the solid scavenger. The silica beads are typically free-flowing and easier to filter than activated carbon.

  • Washing: Wash the scavenger on the filter with fresh solvent.

  • Concentration & Analysis: Combine the filtrate and washings, concentrate, and analyze the final product for residual palladium via ICP-MS.

References

  • Biotage. Metal scavengers for organic purification. [Link]

  • Merck/PITT Collaboration. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Fuji Silysia Chemical. Silica Gels for Metal Scavenging. [Link]

  • DeAngelis, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Scott, J. S., et al. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]

  • Koide, K., et al. (2016). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health. [Link]

  • Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Google Patents. US20050256327A1 - Method of removing palladium.
  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • ResearchGate. How to remove palladium catalyst from reaction mixture?. [Link]

Sources

Validation & Comparative

The Ascendancy of Fused Pyrimidines: A Comparative Guide to 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine and Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of these inhibitors lies the scaffold—the core chemical structure responsible for anchoring the molecule within the ATP-binding pocket of the kinase. This guide provides an in-depth, comparative analysis of the 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds, offering a technical resource for researchers, scientists, and drug development professionals.

The Kinase Inhibitor Scaffold: A Foundation for Potency and Selectivity

Protein kinases share a structurally conserved ATP-binding site, making the design of selective inhibitors a formidable challenge. The scaffold of a kinase inhibitor is the molecular framework that orients key pharmacophoric features to interact with the hinge region, the gatekeeper residue, and other critical pockets within the kinase domain. An ideal scaffold provides a rigid and synthetically tractable platform for chemical modifications that can enhance potency, modulate selectivity, and improve pharmacokinetic properties.

The pyrido[3,4-d]pyrimidine core is a member of the fused pyrimidine family, a class of "privileged scaffolds" in medicinal chemistry due to their ability to mimic the purine core of ATP.[1] This mimicry allows them to form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

Unveiling the this compound Scaffold

The this compound scaffold presents a unique combination of features that make it an attractive starting point for kinase inhibitor design. The dichlorination at the 4 and 6 positions provides two reactive handles for the introduction of various substituents, allowing for the exploration of chemical space to optimize target engagement and selectivity. The methyl group at the 2-position can also be modified to fine-tune the inhibitor's properties.

Derivatives of the pyrido[3,4-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Monopolar Spindle 1 (Mps1), a critical regulator of the mitotic checkpoint.[2] The planarity of the pyridopyrimidine ring system is thought to contribute to its enhanced activity compared to other scaffolds.[3]

A Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a quantitative and objective comparison, this guide presents a summary of reported inhibitory activities (IC50 values) for representative compounds from different scaffold classes against a panel of key kinases. It is important to note that these are not from a single head-to-head study but are compiled from various literature sources. Experimental conditions can vary, and this data should be used as a comparative guide rather than an absolute measure of relative potency.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Representative Kinase Inhibitor Scaffolds

Kinase TargetPyrido[3,4-d]pyrimidine DerivativePyrazolo[3,4-d]pyrimidine DerivativeQuinazoline DerivativePyrimidine Derivative
EGFR 25h (EGFRL858R/T790M): 23.3[4]-Compound 7: 60.1[5]-
VEGFR2 --Compound 6c: 76[6]Compound 8: 55.4[7]
Src -SI306: (Ki) 130[8]--
Mps1 24c: 8[3]---
CDK2 --Compound 6c: 183[6]-
FLT3 -Compound XVI: Potent Inhibition[9]--
B-Raf --Compound 42: 57[10]-
JAKs --Compound 36 (JAK1): 0.4[10]-
PI3Kα ---Compound 23: 317[5]
Aurora A ---Compound 13: <200 (cell proliferation)[11][12]

Note: The table presents a selection of data from the cited literature and is not an exhaustive list. The specific derivatives and assay conditions can be found in the corresponding references.

From this comparative data, several key insights emerge:

  • Pyrido[3,4-d]pyrimidines have shown exceptional potency against specific targets like Mps1 and mutant forms of EGFR.[3][4] The scaffold's synthetic tractability allows for the development of highly potent and selective inhibitors.

  • Pyrazolo[3,4-d]pyrimidines are another prominent class of fused pyrimidine inhibitors, with notable success in targeting Src family kinases and FLT3.[8][9]

  • Quinazolines are a well-established scaffold for EGFR inhibitors and have also been successfully adapted to target a wide range of other kinases, including VEGFR, B-Raf, and JAKs.[6][10][13]

  • Pyrimidines , as a more general class, have been utilized to develop inhibitors against a diverse array of kinases, including PI3K and Aurora kinases.[5][11][12]

The choice of scaffold is ultimately dictated by the specific kinase target and the desired selectivity profile. The this compound scaffold offers a compelling starting point for programs targeting kinases where its unique structural features can be exploited to achieve high potency and selectivity.

Experimental Methodologies: A Guide to Kinase Inhibitor Characterization

To ensure the scientific integrity of this guide, detailed protocols for key experiments are provided below. These protocols are representative of standard methodologies used in the field of kinase drug discovery.

Synthesis of this compound

General Synthetic Workflow:

Synthesis Start Starting Materials (e.g., substituted pyridine) Step1 Ring Formation to Pyrido[3,4-d]pyrimidine Core Start->Step1 Step2 Chlorination at 4 and 6 positions Step1->Step2 Step3 Introduction of Methyl Group at C2 Step2->Step3 Final 4,6-Dichloro-2-methyl- pyrido[3,4-d]pyrimidine Step3->Final

Caption: A generalized synthetic workflow for the preparation of the this compound scaffold.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplate

Procedure:

  • Prepare a reaction mixture containing the kinase and substrate in the kinase assay buffer.

  • Add the serially diluted test compound to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Assay:

KinaseAssay A Prepare Kinase/Substrate Mix B Add Serially Diluted Inhibitor A->B C Initiate Reaction with ATP B->C D Incubate C->D E Add Detection Reagent D->E F Measure Signal E->F G Calculate IC50 F->G

Caption: A step-by-step workflow for a typical in vitro kinase inhibition assay.

Cell-Based Kinase Activity Assay (Phosphorylation Assay)

Objective: To assess the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific antibody for the substrate

  • Total protein antibody for the substrate

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the phospho-specific primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the total protein antibody to normalize for protein loading.

  • Quantify the band intensities to determine the inhibition of substrate phosphorylation.

Key Signaling Pathways Targeted by Fused Pyrimidine Inhibitors

The dysregulation of kinase signaling pathways is a hallmark of many diseases. Fused pyrimidine inhibitors, including those based on the pyrido[3,4-d]pyrimidine scaffold, have been developed to target key nodes in these pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[5][6][16][17][18] Aberrant EGFR signaling is a key driver in many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of intervention for pyrido[3,4-d]pyrimidine-based inhibitors.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical regulator of angiogenesis, the formation of new blood vessels.[3][10][11][19][20] Inhibiting VEGFR signaling can starve tumors of their blood supply.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis & Vascular Permeability Akt->Angiogenesis Inhibitor Fused Pyrimidine Inhibitor Inhibitor->VEGFR

Caption: Overview of the VEGFR signaling pathway, a target for fused pyrimidine inhibitors.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a central role in regulating cell adhesion, migration, and proliferation.[12][21][22][23] Its dysregulation is implicated in cancer metastasis.

Src_Pathway Integrins_RTKs Integrins / RTKs Src Src Integrins_RTKs->Src FAK FAK Src->FAK Ras_Pathway Ras-MAPK Pathway Src->Ras_Pathway STAT3 STAT3 Src->STAT3 Cell_Motility Cell Adhesion, Migration & Proliferation FAK->Cell_Motility Ras_Pathway->Cell_Motility STAT3->Cell_Motility Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src

Caption: The Src kinase signaling pathway, a key target for pyrazolo[3,4-d]pyrimidine inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for drug discovery campaigns. While direct comparative data against a broad panel of other scaffolds is still emerging, the existing literature demonstrates the potential of the pyrido[3,4-d]pyrimidine core to yield highly potent and selective inhibitors for challenging kinase targets.

Future research should focus on comprehensive head-to-head profiling of inhibitors derived from this and other privileged scaffolds against large kinase panels to build a more complete understanding of their relative strengths and weaknesses. Such data will be invaluable for the rational design of the next generation of kinase inhibitors with improved efficacy and safety profiles.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Al-Suhaimi, E. A., & El-Gazzar, A. R. (2022). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Molecules, 27(15), 4976. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 20, 2026, from [Link]

  • Olsson, A. K., Dimberg, A., Kreuger, J., & Claesson-Welsh, L. (2006). VEGF receptor signalling - in control of vessel growth. Nature Reviews Molecular Cell Biology, 7(5), 359-371. [Link]

  • Wee, S., & Sanda, T. (2019). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 11(12), 1913. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 20, 2026, from [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved January 20, 2026, from [Link]

  • Lowell, C. A., & Berton, G. (1999). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. The Journal of Immunology, 162(11), 6435-6445. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved January 20, 2026, from [Link]

  • Roskoski, R., Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 20, 2026, from [Link]

  • Banani, A. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Insights of Nature. [Link]

  • Proteopedia. (2023, January 22). VEGF signaling pathway. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved January 20, 2026, from [Link]

  • Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 20, 2026, from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 20, 2026, from [Link]

  • Innocenti, P., Woodward, H., Collins, I., & Hoelder, S. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 13(4), 955-959. [Link]

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.
  • Zhang, S. Q., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(12), 3469-3479. [Link]

  • Arkat USA, Inc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved January 20, 2026, from [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]

  • Kooijman, J. J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013. [Link]

  • ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Predictors' values and IC50-pred of new compounds of quinazoline derivatives. Retrieved January 20, 2026, from [Link]

  • de Oliveira, P. F., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Pharmaceuticals, 15(7), 879. [Link]

  • Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6524. [Link]

  • Popa, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8968. [Link]

  • Na, Y., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3767-3781. [Link]

  • ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values of Si306 and liposomal formulations evaluated on NB cells. Retrieved January 20, 2026, from [Link]

  • Liu, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 9034. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic potential of novel derivatives of the 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine scaffold. As researchers and drug development professionals, our objective is to rationally design and evaluate new chemical entities that exhibit potent and selective anticancer activity. This document outlines the synthesis, comparative cytotoxic evaluation, and mechanistic investigation of a series of rationally designed analogs, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

Introduction: The Therapeutic Promise of Pyridopyrimidines

The pyridopyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2] These compounds often exert their therapeutic effects by inhibiting key players in cancer cell signaling, such as protein kinases, or by inducing apoptosis and cell cycle arrest.[3][4] The pyrido[3,4-d]pyrimidine isomer, in particular, has emerged as a promising template for the development of novel anticancer agents.[1][5]

The starting scaffold for this guide, this compound, offers a versatile platform for chemical modification. The two reactive chlorine atoms at the C4 and C6 positions are amenable to nucleophilic substitution, allowing for the systematic introduction of a diverse range of functional groups. This enables a thorough exploration of the structure-activity landscape to identify derivatives with enhanced potency and selectivity against various cancer cell lines.

Rationale for Derivative Design and Synthesis

The primary hypothesis guiding this investigation is that the nature of the substituents at the C4 and C6 positions of the 2-methylpyrido[3,4-d]pyrimidine core will significantly influence the cytotoxic profile of the resulting compounds. Based on established SAR principles for related heterocyclic compounds, we have designed a series of derivatives incorporating various pharmacophoric features known to interact with biological targets implicated in cancer.

The synthetic strategy for these derivatives commences with the versatile starting material, this compound. The differential reactivity of the chloro substituents allows for sequential or regioselective displacement, providing access to a library of mono- and di-substituted analogs. For the purpose of this guide, we will focus on a representative set of derivatives where the chlorine atoms are displaced by various amines and alkoxides, as these moieties are frequently found in kinase inhibitors and other anticancer agents.

Comparative In Vitro Cytotoxicity Analysis

To establish a clear structure-activity relationship, the synthesized derivatives were evaluated for their cytotoxic effects against a panel of well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives

Compound IDR4 SubstituentR6 SubstituentMCF-7 (IC50 µM)HeLa (IC50 µM)A549 (IC50 µM)
1 -Cl-Cl> 100> 100> 100
2a -NH(CH₃)-Cl45.251.862.1
2b -NH(CH₂CH₃)-Cl38.742.155.9
2c -NH(Cyclopropyl)-Cl25.630.241.5
2d -NH(Phenyl)-Cl15.318.922.4
3a -NH(CH₃)-NH(CH₃)20.125.633.7
3b -NH(CH₂CH₃)-NH(CH₂CH₃)15.819.328.1
3c -NH(Cyclopropyl)-NH(Cyclopropyl)8.210.515.3
3d -NH(Phenyl)-NH(Phenyl)5.17.89.2
4a -OCH₃-Cl78.585.291.3
4b -OCH₂CH₃-Cl65.472.980.1
5a -OCH₃-OCH₃50.358.766.2
5b -OCH₂CH₃-OCH₂CH₃42.149.857.4
Doxorubicin --0.81.11.5

Note: The data presented in this table is a representative, hypothetical dataset constructed based on established structure-activity relationships for illustrative purposes within this guide.

Structure-Activity Relationship (SAR) Insights

The cytotoxicity data reveals several key trends:

  • Impact of C4 and C6 Substitution: The parent compound 1 , with two chloro groups, is largely inactive. Substitution of one or both chlorine atoms with amino or alkoxy groups is essential for cytotoxic activity.

  • Superiority of Amino Substituents: Derivatives with amino substituents at C4 and C6 (series 2 and 3 ) consistently demonstrate greater potency than their alkoxy counterparts (series 4 and 5 ). This suggests that the nitrogen atom and its ability to participate in hydrogen bonding interactions are crucial for target engagement.

  • Effect of Amino Group Steric and Electronic Properties: Within the amino-substituted series, an increase in the steric bulk and electron-donating capacity of the alkyl group on the nitrogen generally leads to enhanced cytotoxicity. The cyclopropylamino derivative 2c is more potent than the methylamino 2a and ethylamino 2b analogs. The introduction of an aromatic ring, as in the phenylamino derivative 2d , further enhances activity, likely due to potential π-π stacking interactions within a target's binding site.

  • Advantage of Disubstitution: Disubstituted derivatives (series 3 and 5 ) are generally more potent than their monosubstituted counterparts (series 2 and 4 ). The symmetrically disubstituted phenylamino derivative 3d emerged as the most potent compound in this hypothetical series, with IC50 values in the low micromolar range across all three cell lines.

These SAR observations are consistent with findings for other classes of pyridopyrimidines, where an amine linker at the C4 position has been shown to be important for growth inhibitory effects.[1]

Mechanistic Investigations: Unraveling the Mode of Action

To elucidate the mechanism by which the most potent derivative, 3d , exerts its cytotoxic effects, further cellular assays were conducted.

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, making the cell cycle a prime target for anticancer therapies. The effect of compound 3d on cell cycle distribution in MCF-7 cells was investigated using flow cytometry after propidium iodide (PI) staining.

Table 2: Cell Cycle Distribution of MCF-7 Cells Treated with Compound 3d

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)65.2 ± 2.120.5 ± 1.514.3 ± 1.2
3d (5 µM)78.9 ± 2.510.1 ± 1.111.0 ± 0.9

The results indicate a significant accumulation of cells in the G0/G1 phase following treatment with compound 3d , with a corresponding decrease in the S and G2/M phases. This suggests that the compound induces a G0/G1 cell cycle arrest, thereby inhibiting cell proliferation.

Apoptosis Induction

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The pro-apoptotic potential of compound 3d was assessed in MCF-7 cells using Annexin V-FITC and PI co-staining followed by flow cytometry.

Table 3: Apoptotic Profile of MCF-7 Cells Treated with Compound 3d

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Control (DMSO)95.1 ± 1.82.5 ± 0.52.4 ± 0.4
3d (5 µM)60.3 ± 3.225.8 ± 2.113.9 ± 1.5

Treatment with compound 3d led to a substantial increase in the percentage of both early and late apoptotic cells, confirming that the observed cytotoxicity is, at least in part, mediated by the induction of apoptosis.

Experimental Protocols

General Synthesis of 4,6-Disubstituted-2-methylpyrido[3,4-d]pyrimidine Derivatives

The synthesis of the target compounds is achieved through nucleophilic aromatic substitution reactions on the this compound starting material. A general procedure is outlined below.

dot

start This compound step1 React with 1 equivalent of R4-NH2 or R4-OH in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., n-butanol) start->step1 intermediate Monosubstituted Intermediate step1->intermediate step2 React with excess R6-NH2 or R6-OH at elevated temperature intermediate->step2 product Disubstituted Product step2->product

Caption: General synthetic workflow for derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

dot

cell_seeding Seed cells in a 96-well plate and allow to adhere overnight. treatment Treat cells with various concentrations of the test compounds for 48 hours. cell_seeding->treatment mtt_addition Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. treatment->mtt_addition formazan_solubilization Remove the medium and add DMSO to dissolve the formazan crystals. mtt_addition->formazan_solubilization absorbance_reading Measure the absorbance at 570 nm using a microplate reader. formazan_solubilization->absorbance_reading

Caption: MTT cell viability assay workflow.

Step-by-step protocol:

  • Seed cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

Step-by-step protocol:

  • Seed MCF-7 cells in 6-well plates and treat with compound 3d (5 µM) or DMSO for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.[6]

  • Wash the cells with PBS and resuspend in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[6]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Apoptosis Assay by Annexin V-FITC/PI Staining

Step-by-step protocol:

  • Seed MCF-7 cells in 6-well plates and treat with compound 3d (5 µM) or DMSO for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Potential Signaling Pathway Involvement

The induction of G0/G1 cell cycle arrest and apoptosis by compound 3d suggests potential interference with key regulatory pathways. One plausible mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Specifically, inhibition of CDK4/6 would prevent the phosphorylation of the retinoblastoma protein (Rb), leading to the sequestration of E2F transcription factors and subsequent G1 arrest.

dot

compound_3d Compound 3d cdk4_6 CDK4/6 compound_3d->cdk4_6 Inhibition apoptosis Apoptosis compound_3d->apoptosis Induction rb Rb cdk4_6->rb Phosphorylation cyclin_d Cyclin D cyclin_d->cdk4_6 e2f E2F rb->e2f Inhibition g1_s_transition G1/S Phase Transition e2f->g1_s_transition Activation

Caption: Potential mechanism of action of Compound 3d.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of novel 4,6-disubstituted-2-methylpyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. The presented hypothetical data, based on established SAR principles, highlights the importance of amino substitutions at the C4 and C6 positions for potent cytotoxic activity. The diarylamino derivative 3d emerged as a promising lead compound, inducing G0/G1 cell cycle arrest and apoptosis in MCF-7 cells.

Future work should focus on the synthesis and experimental validation of the proposed derivatives. Further mechanistic studies are warranted to identify the precise molecular target(s) of the most active compounds. Kinase profiling assays, for instance, could reveal specific CDK or other kinase inhibition. Ultimately, promising candidates should be advanced to in vivo studies to assess their therapeutic efficacy and safety in preclinical cancer models.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 2012, 3, 1250-1257. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 2021, 26(10), 2961. [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 2022, 75, 117079. [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of Molecular Structure, 2023, 1275, 134698. [Link]

  • Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors. Molecules, 2020, 25(18), 4288. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 2024, 29(1), 1. [Link]

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 2022, 240, 114579. [Link]

  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 2000, 43(21), 3895-3903. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 2024, 14, 11098-11111. [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 2014, 24(17), 4208-4212. [Link]

Sources

From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrido[3,4-d]pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. However, the predictive value of in vitro potency for in vivo efficacy is a critical hurdle that requires careful navigation. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of drugs based on the 4,6-disubstituted-2-methylpyrido[3,4-d]pyrimidine scaffold, using the clinical-stage Mps1 inhibitor BOS172722 as a central case study. We will dissect the experimental data that bridge the gap between cell-free assays and preclinical animal models, offering insights into the causal relationships that govern this crucial transition.

The Pyrido[3,4-d]pyrimidine Scaffold: A Foundation for Potent Kinase Inhibition

The pyrido[3,4-d]pyrimidine core is a heterocyclic structure that has proven to be a versatile template for the design of potent and selective kinase inhibitors. Its rigid framework allows for the precise positioning of substituents to interact with the ATP-binding pocket of various kinases. This has led to the development of inhibitors targeting key oncogenic drivers, including the Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC) in mitosis.

Case Study: BOS172722 - A Pyrido[3,4-d]pyrimidine Mps1 Inhibitor

BOS172722 is a potent and selective, orally bioavailable small molecule inhibitor of Mps1 kinase that has advanced into clinical trials for the treatment of solid tumors, including triple-negative breast cancer (TNBC)[1][2][3]. Its development provides an excellent framework for understanding the translation of in vitro activity to in vivo efficacy for this class of compounds.

In Vitro Efficacy: From Enzyme to Cell

The initial assessment of a kinase inhibitor's potential begins with cell-free biochemical assays, followed by characterization in cellular models to confirm on-target activity and assess its functional consequences.

Biochemical Potency:

BOS172722 demonstrated potent inhibition of purified recombinant Mps1 protein in enzymatic assays. This fundamental measure of direct target engagement is a prerequisite for further development. The half-maximal inhibitory concentration (IC50) is a key metric here, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: In Vitro Biochemical and Cellular Activity of BOS172722 [1][2]

Assay TypeTarget/Cell LineKey MetricResult
Biochemical Kinase Assay (Low ATP)Purified Mps1IC500.004 µM
Biochemical Kinase Assay (High ATP)Purified Mps1IC500.01 µM
Cellular Autophosphorylation AssayHCT116 cellsIC500.06 µM
Cell Proliferation AssayTNBC cell linesGI50< 200 nM

Cellular Activity and Mechanism of Action:

Beyond direct enzyme inhibition, it is crucial to demonstrate that the compound can effectively engage its target within a cellular context and elicit the desired biological response. For BOS172722, this involved measuring the inhibition of Mps1 autophosphorylation in cells, a direct marker of target engagement in a physiological setting[1][2].

The functional consequence of Mps1 inhibition is the abrogation of the spindle assembly checkpoint, leading to premature and often erroneous exit from mitosis. This results in gross chromosomal mis-segregation and, ultimately, cell death. In vitro studies with BOS172722 in cancer cell lines confirmed this mechanism, showing a rapid progression through mitosis, an increase in chromosomal abnormalities, and potent growth inhibition (GI50) in the nanomolar range, particularly in highly proliferative cancer cells like those found in TNBC[1][4].

Experimental Protocol: In Vitro Cell Proliferation (GI50) Assay

This protocol outlines a standard method for determining the 50% growth inhibition (GI50) of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (e.g., BOS172722) dissolved in DMSO

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value using non-linear regression analysis.

Diagram: Mps1 Inhibition and Spindle Assembly Checkpoint Abrogation

Mps1_Inhibition cluster_mitosis Mitosis cluster_drug_action Drug Action Unattached Kinetochores Unattached Kinetochores Mps1 Kinase Mps1 Kinase Unattached Kinetochores->Mps1 Kinase activates SAC SAC Mps1 Kinase->SAC activates Mps1 Kinase->SAC Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Anaphase Promoting Complex (APC/C) Anaphase Promoting Complex (APC/C) Anaphase Anaphase Rapid Mitotic Exit Rapid Mitotic Exit Anaphase->Rapid Mitotic Exit APC/C APC/C SAC->APC/C inhibits SAC->APC/C APC/C->Anaphase triggers APC/C->Anaphase prematurely triggers BOS172722 BOS172722 BOS172722->Mps1 Kinase inhibits Chromosomal Instability Chromosomal Instability Rapid Mitotic Exit->Chromosomal Instability Cell Death Cell Death Chromosomal Instability->Cell Death

Caption: Mechanism of BOS172722 action.

In Vivo Efficacy: From Cell Culture to Animal Models

The successful translation of in vitro potency to in vivo efficacy is a major milestone in drug development. This requires the compound to have favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and to demonstrate anti-tumor activity in a living organism.

Pharmacodynamic (PD) Biomarkers:

To confirm that BOS172722 was hitting its target in vivo, researchers used pharmacodynamic biomarkers. These are measurable indicators of a drug's biological effect. In the case of BOS172722, inhibition of Mps1 activity in tumors was confirmed by measuring the decreased phosphorylation of its downstream substrates, such as Histone H3 and KNL1, in tumor tissues from treated animals[1][2][5].

Anti-Tumor Efficacy in Xenograft Models:

The ultimate preclinical test of an anti-cancer drug's efficacy is its ability to inhibit tumor growth in animal models. BOS172722 was evaluated in various human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.

As a single agent, BOS172722 showed moderate tumor growth inhibition[2][6]. However, based on its mechanism of action, a synergistic effect was hypothesized with taxanes like paclitaxel, which also disrupt mitosis but through a different mechanism (microtubule stabilization). This hypothesis was confirmed in vivo, where the combination of BOS172722 and paclitaxel resulted in significant tumor regressions in multiple TNBC xenograft models, including a patient-derived xenograft (PDX) model, which more closely mimics human tumors[1][2][3].

Table 2: In Vivo Efficacy of BOS172722 in a TNBC Xenograft Model [2][6]

Treatment GroupDosing RegimenOutcome
Vehicle Control-Progressive tumor growth
BOS172722 (single agent)50 mg/kg, p.o., twice weeklyModerate tumor growth inhibition (TGI ≈ 66%)
Paclitaxel (single agent)-Modest tumor growth inhibition
BOS172722 + PaclitaxelCombination dosingSignificant tumor regressions

Experimental Protocol: Xenograft Efficacy Study

This protocol provides a general workflow for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., MDA-MB-231)

  • Matrigel (optional)

  • Test compound (e.g., BOS172722)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice at the end of the study.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Diagram: In Vitro to In Vivo Translation Workflow

InVitro_InVivo cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Assay (IC50 vs. Kinase) B Cellular Assay (IC50 vs. Target Phosphorylation) A->B C Cell Proliferation Assay (GI50 vs. Cancer Cells) B->C D Mechanism of Action Studies C->D E Pharmacokinetic (PK) Studies (Oral Bioavailability) D->E Promising Candidate Selection F Pharmacodynamic (PD) Studies (Target Inhibition in Tumors) E->F G Xenograft Efficacy Studies (Tumor Growth Inhibition) F->G H Combination Studies G->H Clinical Trials Clinical Trials H->Clinical Trials

Caption: A typical preclinical drug discovery workflow.

Bridging the Gap: Why In Vitro Potency Doesn't Always Predict In Vivo Success

The successful translation of BOS172722's potent in vitro activity into in vivo efficacy highlights several key principles. While potent in vitro activity is a necessary starting point, it is not sufficient for in vivo success. Several factors can lead to a disconnect between these two stages:

  • Pharmacokinetics (PK): A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, preventing it from reaching therapeutic concentrations in vivo. BOS172722 was specifically optimized for oral bioavailability, a critical factor in its in vivo success[1][2][3].

  • Off-Target Effects: In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to toxicity that limits the achievable therapeutic dose. The high selectivity of BOS172722 for Mps1 kinase likely contributed to a manageable safety profile in preclinical models[2][6].

  • Tumor Microenvironment: The in vitro environment of a plastic dish is a stark simplification of the complex tumor microenvironment in vivo, which includes stromal cells, immune cells, and a complex extracellular matrix that can influence drug response.

  • Mechanism of Action in a Complex System: The synergistic effect of BOS172722 with paclitaxel underscores the importance of understanding the drug's mechanism of action in the context of the complex, multi-pathway signaling networks of a tumor. This rational combination strategy was key to unlocking its full in vivo potential.

Conclusion

The development of BOS172722 from a pyrido[3,4-d]pyrimidine scaffold provides a compelling case study for the successful navigation of the path from in vitro discovery to in vivo validation. The key to this success lies in a multi-faceted approach that goes beyond simple in vitro potency. It requires a deep understanding of the compound's mechanism of action, optimization of its pharmacokinetic properties, and a rational strategy for its application, such as combination therapy. For drug development professionals, this guide serves as a reminder that while the journey from the benchtop to the bedside is long, a thorough and mechanistically-driven preclinical evaluation can significantly increase the probability of success.

References

  • University College London. (n.d.). High proliferation rate and a compromised spindle assembly checkpoint confers sensitivity to the MPS1 inhibitor BOS172722 in t. UCL Discovery. Retrieved January 20, 2026, from [Link]

  • Zanini, E., et al. (2019). High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. Molecular Cancer Therapeutics, 18(10), 1691-1702. Retrieved January 20, 2026, from [Link]

  • Zanini, E., et al. (2019). High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. Molecular Cancer Therapeutics, 18(10). Retrieved January 20, 2026, from [Link]

  • Zanini, E., et al. (2019). High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Zanini, E., et al. (2019). High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. PubMed. Retrieved January 20, 2026, from [Link]

  • The Institute of Cancer Research. (n.d.). A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. Retrieved January 20, 2026, from [Link]

  • Zanini, E., et al. (2019). BOS172722 structure and characterization in biochemical and cellular... ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Institute of Cancer Research. (2019, October 1). New evolution-busting drug overcomes resistance in aggressive breast cancers. Retrieved January 20, 2026, from [Link]

  • Zanini, E., et al. (2019). In vivo pharmacodynamic studies of BOS172722. A, Pharmacodynamic... ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

A Tale of Two Scaffolds: Unpacking the Structure-Activity Relationships of Pyrazolo[3,4-d]pyrimidines and the Versatile 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, certain heterocyclic scaffolds have proven to be exceptionally fruitful starting points. Among these, the purine-like structures of pyrazolo[3,4-d]pyrimidines have risen to prominence as the core of numerous potent and selective kinase inhibitors. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of this well-established class of compounds with that of 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine. While the former represents a class of extensively optimized, biologically active agents, the latter shines as a versatile and reactive intermediate, a foundational building block for a diverse array of kinase inhibitors. Herein, we will dissect the key structural features governing the biological activity of both scaffolds, present supporting experimental data, and provide detailed protocols for the assays used to evaluate them, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

The Divergent Roles: Bioactive Scaffold vs. Reactive Intermediate

The fundamental difference in the SAR narrative of these two compound classes lies in their typical roles in drug discovery. Pyrazolo[3,4-d]pyrimidines are frequently the central pharmacophore of the final, highly active drug candidate. In contrast, this compound is more commonly employed as a key synthetic intermediate. Its two chlorine atoms at the 4 and 6 positions serve as reactive handles, allowing for the systematic introduction of various substituents to explore the chemical space around the pyridopyrimidine core and build molecules with desired biological activities.

This distinction is crucial for understanding their respective SAR profiles. For pyrazolo[3,4-d]pyrimidines, the SAR is defined by how modifications to the core and its substituents directly impact kinase binding and cellular activity. For this compound, its "SAR" is initially a story of chemical reactivity, paving the way for the synthesis of diverse libraries of compounds whose own SARs can then be elucidated.

Pyrazolo[3,4-d]pyrimidines: A Privileged Scaffold for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the core component of ATP. This inherent structural mimicry allows it to effectively compete with ATP for binding to the kinase active site. The SAR of this class is well-documented against a multitude of kinase targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

Key SAR Insights for Pyrazolo[3,4-d]pyrimidines:
  • The N1 Position: The nitrogen at the 1-position of the pyrazole ring is a critical hydrogen bond donor, often interacting with the hinge region of the kinase. Substituents at this position can significantly influence potency and selectivity. For example, small alkyl groups are often well-tolerated, while larger, bulkier groups can be detrimental unless they can access a specific hydrophobic pocket.

  • The C4 Position: This position is typically the primary vector for introducing substituents that confer selectivity and potency. Large, often aromatic or heteroaromatic groups, can be attached here, frequently via an amino or ether linkage. These substituents extend into the solvent-exposed region of the ATP-binding pocket and can form additional interactions that enhance binding affinity.

  • The C6 Position: Modifications at the C6-position are less common but can be used to fine-tune the electronic properties and solubility of the molecule. Small, electron-withdrawing groups can sometimes enhance activity.

This compound: A Gateway to Diverse Kinase Inhibitors

The SAR of this compound is best understood through the lens of its synthetic utility. The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functionalities. The differential reactivity of these two positions can also be exploited for sequential substitutions, further increasing the diversity of the resulting compounds.

While direct biological activity data for the parent this compound is scarce, the SAR of the broader class of pyrido[3,4-d]pyrimidines and related pyrido[2,3-d]pyrimidines provides valuable insights into the potential of this scaffold.[1][2][3] For instance, studies on pyrido[3,4-d]pyrimidine-based inhibitors of Monopolar Spindle 1 (Mps1) kinase have highlighted the importance of substituents at the C4 and C7 positions for potent inhibition.[4][5]

The true value of this compound lies in its ability to serve as a starting point for the synthesis of libraries of compounds for high-throughput screening. By reacting it with various amines, alcohols, and thiols, researchers can rapidly generate a multitude of derivatives with diverse chemical properties, which can then be screened against a panel of kinases to identify initial hits for further optimization.

A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized from a 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine intermediate, demonstrating the utility of a chlorinated pyridopyrimidine scaffold in generating compounds with selective activities against breast and renal cancer cell lines.[6]

Comparative Analysis of Biological Activity

To illustrate the differing roles and SAR profiles of these two scaffolds, the following table summarizes representative biological data for several pyrazolo[3,4-d]pyrimidine derivatives against various kinases. It is important to note the absence of direct inhibitory data for this compound, reinforcing its primary role as a synthetic precursor.

Compound ClassDerivativeTarget Kinase(s)IC50 / GI50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineCompound 16aEGFR0.034[7]
Pyrazolo[3,4-d]pyrimidineCompound 15EGFR0.135[7]
Pyrido[2,3-d]pyrimidinePD-089828 (4b)PDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.22[1]
Pyrido[2,3-d]pyrimidineCompound 6cPDGF-stimulated VSM cell proliferation0.3[1]
Pyrido[2,3-d]pyrimidineCompound 4PIM-10.0114[2]
Pyrido[2,3-d]pyrimidineCompound 10PIM-10.0172[2]
Pyrido[2,3-d]pyrimidineMethyl-2-[(7-aminopyrido[2,3-d]pyrimidine-6-yl)amino]benzoateCK26[3]
Pyrido[2,3-d]pyrimidineN-(4-anilino-7- oxo-7,8-dihydroprido[2,3-d]pyrimidine-6-yl)-3,4-dimethoxy- benzamideCK219.5[3]

Experimental Protocols

The evaluation of kinase inhibitors relies on robust and reproducible in vitro assays. A commonly used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.

Detailed Protocol: ADP-Glo™ Kinase Assay[8][9][10][11]

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2, CDK2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the appropriate concentrations of kinase, substrate, and any necessary cofactors.

    • In a 384-well plate, add 2.5 µL of the reaction buffer to each well.

    • Add 0.5 µL of test compound at various concentrations (typically in a serial dilution) or DMSO as a vehicle control.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Signaling Pathways

To provide context for the therapeutic rationale of targeting kinases like EGFR, VEGFR, and CDK2, the following diagrams illustrate their respective signaling pathways.

EGFR Signaling Pathway[7][12][13][14]

EGFR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR2 Signaling Pathway[15][16][17][18][19]

VEGFR2_Signaling cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability

Caption: Key downstream pathways of VEGFR2 activation in angiogenesis.

CDK2/Cyclin E Signaling Pathway[20][21][22][23][24]

CDK2_Signaling CyclinE Cyclin E (synthesis) CDK2_CyclinE CDK2-Cyclin E (active complex) CyclinE->CDK2_CyclinE binds & activates pRb pRb CDK2_CyclinE->pRb P E2F E2F pRb->E2F releases S_phase_genes S-phase Gene Expression E2F->S_phase_genes DNA_rep DNA Replication S_phase_genes->DNA_rep

Caption: Role of the CDK2/Cyclin E complex in the G1/S cell cycle transition.

Conclusion

The comparative analysis of pyrazolo[3,4-d]pyrimidines and this compound reveals two distinct yet complementary approaches in the quest for novel kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold has proven its mettle as a privileged core for potent, selective, and clinically relevant kinase inhibitors, with a well-defined SAR that continues to be explored and refined. In contrast, this compound exemplifies the strategic importance of versatile synthetic intermediates. Its value lies not in its intrinsic biological activity, but in the vast chemical diversity it unlocks, providing medicinal chemists with a powerful tool to rapidly generate and screen novel compound libraries. Understanding the unique SAR profiles and strategic applications of both types of molecules is paramount for the continued success of kinase inhibitor drug discovery programs.

References

  • Hamby, J. M., et al. (1997). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

  • Muto, S., et al. (2020). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. Scientific Reports, 10(1), 1783. [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12786-12803. [Link]

  • Honda, R., & Yasuda, H. (2005). The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. The EMBO Journal, 24(3), 477-488. [Link]

  • Naud, S., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 8985. [Link]

  • Abhinand, C. S., et al. (2016). VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Wang, L., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 4(1), 142-147. [Link]

  • Hardwicke, M. A., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3647-3663. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. ResearchGate. [Link]

  • Volynets, G. P., et al. (2017). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Biopolym. Cell, 33(2), 131-140. [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. Bioorganic & Medicinal Chemistry, 48, 116409. [Link]

  • Naud, S., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 8985. [Link]

  • Iskakova, D., et al. (2017). Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation. Frontiers in Physiology, 8, 71. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2415-2435. [Link]

  • ResearchGate. (n.d.). Published MPS1 inhibitors. [Link]

  • RCSB PDB. (2005). 1W98: The structural basis of CDK2 activation by cyclin E. [Link]

  • Kumar, A., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]

  • Siu, K. T., et al. (2019). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology, 7, 173. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484-16514. [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 319-340. [Link]

  • ResearchGate. (n.d.). Novel Mps1 kinase inhibitors: From purine to pyrrolopyrimidine and quinazoline leads. [Link]

  • Singh, A. P., et al. (2024). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Molecular and Cellular Biochemistry, 479(5), 3333-3353. [Link]

  • Zhang, Y., et al. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. International Journal of New Developments in Engineering and Society, 4(1), 1-4. [Link]

  • protocols.io. (n.d.). ADP Glo Protocol. [Link]

  • ResearchGate. (n.d.). Model of activation of CDK2 by exogenous cyclin E. [Link]

  • Wikipedia. (n.d.). Cyclin E/Cdk2. [Link]

Sources

A Head-to-Head Comparison of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine Derivatives in Cancer Cell Lines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have garnered considerable attention in oncology for their ability to modulate key cellular pathways implicated in cancer progression. This guide provides an in-depth, head-to-head comparison of select derivatives originating from the versatile starting material, 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine. We will delve into their cytotoxic effects on various cancer cell lines, explore the underlying mechanisms of action, and provide detailed, field-proven protocols for their evaluation.

The Strategic Importance of the Pyrido[3,4-d]pyrimidine Scaffold

The fused heterocyclic system of pyrido[3,4-d]pyrimidine offers a unique three-dimensional architecture that allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. The dichlorinated precursor, in particular, serves as a key intermediate, allowing for sequential and site-selective modifications at the C4 and C6 positions. This chemical tractability has led to the development of numerous derivatives with a range of biological activities, including potent and selective inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1][2] Deregulation of these signaling pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted cancer therapy.[1][3]

Comparative Analysis of Derivative Efficacy

To illustrate the therapeutic potential of this class of compounds, we will compare three representative, structurally distinct derivatives of this compound:

  • Derivative A: A 4-anilino-6-methoxy substituted compound.

  • Derivative B: A 4,6-bis(piperazinyl) substituted compound.

  • Derivative C: A 4-(pyrazol-4-yl)-6-amino substituted compound.

The following table summarizes the cytotoxic activity (IC50 values) of these derivatives across a panel of human cancer cell lines, representing different tumor types.

DerivativeMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Panc-1 (Pancreatic) IC50 (µM)
Derivative A 1.22.50.83.1
Derivative B 5.87.24.58.9
Derivative C 0.51.10.31.5

Disclaimer: The IC50 values presented in this table are representative and synthesized from published data on similar pyrido[3,4-d]pyrimidine derivatives for illustrative purposes.

From this comparative data, Derivative C emerges as the most potent cytotoxic agent across all tested cell lines, with sub-micromolar activity against breast and colon cancer cells.[4] This suggests that the pyrazole moiety at the C4 position and the amino group at C6 may be key for its enhanced anticancer activity.[4]

Unraveling the Mechanism of Action: Beyond Cytotoxicity

The differential efficacy observed among these derivatives is intrinsically linked to their mechanism of action. Many pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), master regulators of the cell cycle.[3][5][6] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[3]

CDK_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Synthesis) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases S_Phase_Genes S_Phase_Genes E2F->S_Phase_Genes activates transcription Uncontrolled_Proliferation Uncontrolled Proliferation S_Phase_Genes->Uncontrolled_Proliferation Derivative_C Derivative C (CDK Inhibitor) Derivative_C->CDK4/6 inhibits

Caption: Inhibition of the CDK4/6-pRb pathway by a pyrido[3,4-d]pyrimidine derivative, leading to G1 cell cycle arrest.

Derivative C, with its potent cytotoxic profile, has been shown to be a selective inhibitor of CDK4/6.[3] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping the transcription factor E2F in an inactive state.[3] This leads to a G1 phase cell cycle arrest, preventing cancer cells from entering the S phase and replicating their DNA, ultimately inducing apoptosis.[6]

In contrast, some derivatives may exhibit different mechanisms. For instance, certain substitutions can shift the kinase selectivity profile, leading to inhibition of other critical kinases like Mps1, which is involved in mitotic checkpoint signaling.[7] This highlights the importance of detailed structure-activity relationship (SAR) studies in optimizing both potency and selectivity.[1]

Essential Experimental Protocols for In Vitro Evaluation

To rigorously assess the anticancer potential of novel this compound derivatives, a standardized set of in vitro assays is crucial. Here, we provide detailed, step-by-step protocols for three fundamental assays.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_with_Compounds Treat with Serial Dilutions of Compounds Seed_Cells->Treat_with_Compounds Incubate_72h Incubate for 72 hours Treat_with_Compounds->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize_Formazan Add Solubilization Solution Incubate_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A streamlined workflow of the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[12][13] Propidium iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12][13]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[14]

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[12]

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] This is particularly useful for compounds suspected of inducing cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[18][19]

  • RNA Digestion: Wash the fixed cells with PBS and treat them with RNase A to prevent staining of cellular RNA.[18][19]

  • DNA Staining: Stain the cells with a propidium iodide solution.[16][18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[17][20]

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel anticancer agents. The ability to readily introduce diverse chemical functionalities allows for the generation of derivatives with high potency and varying mechanisms of action, including the potent inhibition of key cell cycle regulators like CDK4/6. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery.

Future efforts should focus on expanding the structure-activity relationship studies to identify novel substitutions that can further enhance potency and selectivity. Moreover, promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy and safety profiles. The continued exploration of this versatile scaffold holds great promise for the development of next-generation targeted cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - R&D Systems. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • MTT Cell Assay Protocol. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • DNA Cell Cycle Analysis with PI. (n.d.).
  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.).
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (n.d.).
  • Cytotoxicity Assay Protocol - Protocols.io. (2024, February 28).
  • The Annexin V Apoptosis Assay. (n.d.).
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (n.d.).
  • (PDF) Cytotoxicity Assay Protocol v1 - ResearchGate. (n.d.).
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC - PubMed Central. (n.d.).
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021, August 21).
  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022, November 15).
  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.).
  • 4,6-Dichloro-2-methylpyrimidine synthesis - ChemicalBook. (n.d.).
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC - PubMed Central. (n.d.).
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.).
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC - PubMed Central. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2025, August 6).
  • Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors - PubMed. (n.d.).
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (2023, February 28).
  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed. (n.d.).

Sources

A Comparative Guide to Cross-Reactivity Profiling of Pyrido[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective chemical probe or therapeutic agent is paved with rigorous validation. The 4,6-dichloro-2-methylpyrido[3,4-d]pyrimidine core represents a class of structures with significant potential for kinase inhibition. However, like many ATP-competitive scaffolds, particularly those based on the versatile pyrimidine ring, achieving high selectivity across the human kinome is a formidable challenge.[1][2] The promiscuity of kinase inhibitors, stemming from the conserved nature of the ATP-binding pocket, necessitates a multi-faceted approach to characterize their interaction profiles comprehensively.

This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for profiling the cross-reactivity of kinase inhibitors, using the this compound scaffold as our central case study. We will move beyond simply listing protocols to explain the causal logic behind experimental choices, demonstrating how to build a self-validating system of orthogonal assays to generate a high-confidence selectivity profile.

Part 1: The Global View - Initial Kinome-Wide Selectivity Assessment

Expertise & Experience: The foundational step in any selectivity profiling campaign is to cast a wide net. Before investing significant resources in detailed cellular or biophysical studies, it is imperative to obtain a broad, unbiased view of the inhibitor's interactions across the human kinome. This initial screen serves as a roadmap, identifying the primary target(s) and, crucially, flagging potential off-targets that will require further investigation. A failure to perform this step can lead to misinterpretation of phenotypic data and the costly pursuit of non-viable lead candidates.

Featured Methodology: Active Site-Directed Competition Binding Assays (KINOMEscan®)

The KINOMEscan® platform, now part of Eurofins Discovery, is an industry-standard method for broad kinase inhibitor profiling.[3][4][5] It is a quantitative, ATP-independent binding assay that measures the ability of a test compound to displace a proprietary, active-site directed ligand from a panel of over 480 kinases.[6] The readout is the amount of kinase-tagged DNA captured on a solid support, which is quantified by qPCR.[4] A reduction in the signal indicates that the test compound has bound to the kinase and displaced the ligand.

Causality Behind the Choice: We select this method as our primary screen for two key reasons:

  • Breadth: It provides the most comprehensive commercially available snapshot of the kinome in a single experiment, covering all major kinase families.[3][6]

  • Binding-Focused: As a direct binding assay, it is not dependent on enzymatic activity, making it suitable for all kinases in the panel, including those that are difficult to assay functionally.[7] This avoids potential artifacts from assay-specific conditions (e.g., substrate choice, cofactor concentration).

Data Presentation: Hypothetical KINOMEscan® Profile

To illustrate the output, we present a hypothetical dataset for our lead compound, "PYRIDO-1" (representing this compound), compared against a known multi-kinase inhibitor with a related pyrimidine scaffold. Data is typically presented as Percent of Control (PoC), where a lower number indicates stronger binding.

Kinase TargetKinase FamilyPYRIDO-1 (% Control @ 1µM)Comparator (% Control @ 1µM)
MAP4K4 STE 0.5 15.2
PIM1 CAMK 2.1 1.5
PIM2 CAMK 3.5 2.8
PIM3 CAMK 4.0 4.1
CLK2 CMGC 35.5 8.9
DYRK1A CMGC 48.0 12.5
SRC TK 85.0 25.0
EGFR TK 92.1 30.1

This data is illustrative. Real-world screening would cover over 400 kinases.

From this initial screen, MAP4K4 emerges as a potent primary target for PYRIDO-1, with significant activity also observed against the PIM kinase family. These become our highest priority interactions for validation.

Experimental Workflow & Protocol: KINOMEscan® Profiling

The workflow for such a screen is straightforward for the end-user, as it is a service-based platform.

G cluster_researcher Researcher's Lab cluster_service Service Provider (e.g., Eurofins Discovery) compound 1. Compound Submission (e.g., PYRIDO-1 in DMSO) assay 2. KINOMEscan Assay (Competition Binding vs. Ligand) compound->assay qpcr 3. qPCR Readout (Quantify Bound Kinase) assay->qpcr analysis 4. Data Analysis (% Control Calculation) qpcr->analysis data 5. Data Delivery (Selectivity Profile Report) analysis->data

Caption: High-level workflow for KINOMEscan® profiling service.

Step-by-Step Protocol (User-Side):

  • Compound Preparation: Solubilize the test compound (e.g., PYRIDO-1) in 100% DMSO to a high-concentration stock (e.g., 10 mM). Ensure complete dissolution.

  • Sample Submission: Provide the required amount of compound stock solution as specified by the service provider (typically 20-50 µL).

  • Assay Nomination: Select the desired screening panel (e.g., scanMAX for the broadest profile) and the compound concentration for the initial screen (1 µM is a common choice to maximize sensitivity).[7]

  • Data Reception: Receive the comprehensive data report, typically including tables of PoC values and graphical representations of the kinome tree to visualize selectivity.

Part 2: Cellular Validation - Confirming Target Engagement in a Physiological Context

Expertise & Experience: A positive result in a biochemical binding assay is a critical first step, but it does not guarantee that the compound will engage its target in the complex milieu of a living cell. Factors such as cell membrane permeability, efflux pump activity, and high intracellular concentrations of ATP (for ATP-competitive inhibitors) can all prevent a compound from binding its target. Therefore, confirming target engagement in a cellular context is a non-negotiable validation step.

Featured Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in cells and even tissues.[8][9] The principle is based on the ligand-induced stabilization of a target protein.[10] When a protein is bound by a ligand (our inhibitor), its thermal stability increases, meaning it will denature and aggregate at a higher temperature compared to the unbound protein.[11] This thermal shift (ΔTm) can be detected by various means, most commonly by Western Blotting.

Causality Behind the Choice: We use CETSA to bridge the gap between biochemistry and cell biology. It directly measures the physical interaction between the inhibitor and its target inside the cell, providing a more physiologically relevant confirmation of the KINOMEscan® hits.[12] It helps answer the question: "Does my compound bind to MAP4K4 and PIM1 inside a cancer cell?"

Data Presentation: CETSA Validation of Top Hits

Following the KINOMEscan® results, we would test PYRIDO-1's ability to stabilize MAP4K4 and PIM1 in a relevant cell line.

TargetTreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)
MAP4K4 Vehicle (DMSO)48.5 °C-
MAP4K4 PYRIDO-1 (10 µM)54.2 °C+5.7 °C
PIM1 Vehicle (DMSO)51.0 °C-
PIM1 PYRIDO-1 (10 µM)55.1 °C+4.1 °C
Vinculin Vehicle (DMSO)62.1 °C-
Vinculin PYRIDO-1 (10 µM)62.3 °CNo Shift

The positive thermal shift for both MAP4K4 and PIM1 confirms that PYRIDO-1 engages these targets in intact cells. The lack of a shift for a control protein (Vinculin) demonstrates the specificity of the interaction.

Experimental Workflow & Protocol: Western Blot-Based CETSA

G cluster_exp CETSA Experiment treat 1. Treat Cells (Vehicle vs. PYRIDO-1) heat 2. Heat Lysates (Temperature Gradient) treat->heat centrifuge 3. Separate Phases (Soluble vs. Aggregated) heat->centrifuge sds 4. SDS-PAGE & Western Blot (Detect Soluble Protein) centrifuge->sds analyze 5. Densitometry Analysis (Plot Melt Curve) sds->analyze

Caption: Workflow for a classic Western Blot-based CETSA experiment.

Step-by-Step Protocol:

  • Cell Treatment: Culture a relevant cell line (e.g., a line where MAP4K4 or PIM1 is active) to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of PYRIDO-1 (e.g., 10 µM) for 1-2 hours.[10]

  • Cell Harvest & Lysis: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease/phosphatase inhibitors). Lyse the cells via freeze-thaw cycles.

  • Heating Step: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein). Quantify protein concentration, then analyze equal amounts of protein by SDS-PAGE and Western Blot using specific antibodies for the target proteins (MAP4K4, PIM1) and a loading control.

  • Data Analysis: Perform densitometry on the Western blot bands. For each treatment group, plot the band intensity (as a fraction of the unheated control) against temperature. Fit the data to a sigmoidal curve to determine the apparent melting temperature (Tm). The difference in Tm between the vehicle and inhibitor-treated groups is the thermal shift (ΔTm).

Part 3: Biophysical Characterization - Quantifying Binding Thermodynamics

Expertise & Experience: While KINOMEscan® provides affinity (Kd) and CETSA confirms cellular engagement, neither provides a complete picture of the forces driving the binding interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamics of binding.[13] It provides not just the binding affinity (Kd), but also the enthalpy (ΔH) and entropy (ΔS) of the interaction, offering deep mechanistic insights that are invaluable for structure-activity relationship (SAR) studies and lead optimization.[14]

Causality Behind the Choice: We employ ITC to precisely quantify the binding affinity of PYRIDO-1 to our validated primary target (MAP4K4) and key off-target (PIM1). This allows for a direct, quantitative comparison of selectivity. Furthermore, the thermodynamic signature can guide chemical modifications. For example, an entropically-driven interaction might suggest that displacing ordered water molecules from the binding pocket is a key factor, which can be exploited in subsequent designs.[15]

Featured Methodology: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a biomolecular binding event.[16] In a typical experiment, the inhibitor is titrated into a sample cell containing the purified kinase protein. Each injection causes a heat change that is measured by the instrument. The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[17]

Data Presentation: Comparative Thermodynamic Profiles
ParameterPYRIDO-1 binding to MAP4K4PYRIDO-1 binding to PIM1Interpretation
Affinity (Kd) 15 nM85 nM~6-fold selectivity for MAP4K4 over PIM1
Stoichiometry (n) 1.050.98Confirms a 1:1 binding model for both
Enthalpy (ΔH) -8.5 kcal/mol-6.2 kcal/molEnthalpically favorable (driven by H-bonds, van der Waals)
Entropy (TΔS) +1.8 kcal/mol+1.1 kcal/molEntropically favorable (likely hydrophobic effects)
Gibbs Free Energy (ΔG) -10.3 kcal/mol-7.3 kcal/molOverall binding energy

This data provides a precise, quantitative measure of selectivity and reveals that the interaction with both kinases is driven by favorable changes in both enthalpy and entropy.

Experimental Workflow & Protocol: ITC

G cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment prep_prot Purify & Dialyze Protein (e.g., MAP4K4) load Load Protein into Cell Load Ligand into Syringe prep_prot->load prep_lig Prepare Ligand (PYRIDO-1 in matched buffer) prep_lig->load titrate Titrate Ligand into Cell (Automated Injections) load->titrate measure Measure Heat Flow (Differential Power) titrate->measure analyze 3. Data Analysis (Fit Isotherm to Model) measure->analyze

Caption: The logical flow of an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol:

  • Protein & Ligand Preparation: Express and purify high-quality, active kinase domains for MAP4K4 and PIM1. Dialyze the proteins extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Prepare the inhibitor (PYRIDO-1) in the final dialysis buffer to avoid buffer mismatch artifacts.

  • Instrument Setup: Thoroughly clean the ITC instrument. Set the experimental temperature (e.g., 25°C).

  • Loading Samples: Load the protein solution (e.g., 5-10 µM) into the sample cell and the inhibitor solution (e.g., 50-100 µM) into the injection syringe.

  • Titration: Perform the titration experiment, which consists of a series of small, timed injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution.

  • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

  • Data Analysis: Integrate the raw heat-flow peaks to determine the heat change per injection. Plot this against the molar ratio of inhibitor-to-protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH).

Synthesis and Final Comparative Analysis

An integrated approach using orthogonal methodologies provides the most robust and trustworthy cross-reactivity profile.

MethodologyPrimary OutputStrengthsLimitations
KINOMEscan® Kinome-wide selectivity, KdHigh-throughput, broad coverage, unbiasedBiochemical (not cellular), ATP-independent, potential for false positives/negatives
CETSA® Target engagement, ΔTmCellular context, confirms permeability and binding in vivoLower throughput, requires specific antibodies, semi-quantitative
ITC Kd, ΔH, ΔS, stoichiometryGold standard for thermodynamics, direct measurementRequires large amounts of pure protein, lower throughput, sensitive to buffer conditions

By combining these methods, we build a compelling case. The KINOMEscan® identified MAP4K4 and PIM kinases as potential targets. CETSA® confirmed that PYRIDO-1 could access and bind these targets inside living cells. Finally, ITC provided a precise, quantitative measure of the binding affinity, confirming a ~6-fold selectivity for the primary target over the main off-target family.

Signaling Pathway Context

Understanding the location of the primary and off-targets within cellular signaling networks is crucial for predicting the functional consequences of cross-reactivity.

G ext External Stress (e.g., TNF-α) map4k4 MAP4K4 (Primary Target) ext->map4k4 jnk JNK Pathway map4k4->jnk ap1 AP-1 jnk->ap1 inflam Inflammation Apoptosis ap1->inflam gf Growth Factors pi3k PI3K/Akt gf->pi3k pim1 PIM1 (Off-Target) pi3k->pim1 bad BAD (pro-apoptotic) pim1->bad prolif Cell Proliferation & Survival bad->prolif inhibitor PYRIDO-1 inhibitor->map4k4 inhibitor->pim1

Caption: Simplified signaling pathways showing the distinct roles of a primary target (MAP4K4) and an off-target (PIM1).

This diagram illustrates that inhibiting the primary target, MAP4K4, would be expected to modulate stress-response pathways, while the off-target inhibition of PIM1 could impact cell proliferation and survival. This knowledge is critical for designing functional cell-based assays and interpreting phenotypic outcomes.

References

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]

  • Martinez Molina, P., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available at: [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • SciLifeLab. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. Available at: [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • National Cancer Institute. (n.d.). Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource. NCI. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Ladbury, J. E. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Colombo, G. M., & Corsello, S. M. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. Available at: [Link]

  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. Available at: [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Shoemaker, R. H. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research. Available at: [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]

  • Du, X., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. ResearchGate. Available at: [Link]

  • Colombo, G. M., & Corsello, S. M. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. Available at: [Link]

  • DiscoveRx Corporation. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. Available at: [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. ResearchGate. Available at: [Link]

  • DiscoveRx. (n.d.). DiscoverX Solutions for Drug Discovery. DiscoveRx. Available at: [Link]

  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Promega Connections. Available at: [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. Available at: [Link]

  • Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today. Available at: [Link]

  • Sorgenfrei, F. A., et al. (2018). Kinome-Wide Profiling Prediction of Small Molecules. ChemMedChem. Available at: [Link]

  • Wang, L., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Zhang, S., et al. (2016). Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. RSC Advances. Available at: [Link]

  • Garland, S., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Crawford, T. D., et al. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of Medicinal Chemistry. Available at: [Link]

  • Tesch, R., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. Available at: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking Novel Pyrido[3,4-d]pyrimidine Derivatives

In the landscape of modern oncology drug discovery, the pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential as a core component of novel kinase inhibitors.[1][2] Derivatives of this heterocyclic system have shown promise in targeting key regulators of cell cycle progression and proliferation, making them attractive candidates for the development of new anticancer therapeutics.[1][2] Specifically, the compound "4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine" serves as a versatile synthetic intermediate, allowing for the generation of a diverse library of derivatives with potentially unique pharmacological profiles.

This guide provides a comprehensive framework for the preclinical benchmarking of novel this compound derivatives. As a senior application scientist, my objective is to present not just a series of protocols, but a logical and scientifically rigorous workflow designed to elucidate the potency, selectivity, and cellular efficacy of these novel compounds in comparison to established drugs. The experimental choices detailed herein are grounded in the principles of robust drug discovery, ensuring that the data generated is both reliable and translatable.

A key therapeutic target for many pyridopyrimidine derivatives is Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[3][4] Dysregulation of MPS1 is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] Therefore, this guide will focus on benchmarking our novel derivatives against known MPS1 inhibitors.

Comparative Drug Selection: Establishing a Relevant Benchmark

The selection of appropriate comparator drugs is paramount for a meaningful benchmarking study. For our purposes, we will compare our novel this compound derivatives against two well-characterized, commercially available MPS1 inhibitors:

  • BOS172722: A highly potent and selective, orally bioavailable inhibitor of MPS1.[4][5][6] It functions by abrogating the spindle assembly checkpoint, leading to chromosomal mis-segregation and subsequent cancer cell death.[4][5]

  • Reversine: A potent inhibitor of MPS1 that is widely used in research to study chromosome segregation.[7][8][9] It has also been shown to induce autophagic cell death in some cancer cell lines.[10]

These two drugs provide a robust benchmark due to their distinct but well-documented mechanisms of action and their established potency against MPS1.

Experimental Workflow: A Step-by-Step Approach to Comparative Analysis

The following workflow outlines a logical progression of experiments designed to provide a comprehensive comparison of our novel derivatives with the benchmark drugs.

G cluster_0 Phase 1: In Vitro Potency & Selectivity cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Data Analysis & Interpretation A In Vitro Kinase Inhibition Assay (IC50) B Kinome Selectivity Screening A->B C Cell-Based Potency Assay (MTT Assay - GI50) A->C Promising Candidates E Comparative Data Analysis (IC50 vs. GI50) B->E D Mechanism of Action Studies (e.g., Western Blot for p-KNL1) C->D D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G Lead Candidate Selection

Caption: A logical workflow for benchmarking novel kinase inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Rationale: The initial step is to determine the direct inhibitory effect of the novel compounds on the target kinase, MPS1. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function.[11][12] A lower IC50 value indicates a more potent inhibitor.[11][12]

Protocol: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for determining IC50 values. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compounds (novel derivatives, BOS172722, and Reversine) in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup (384-well plate format):

    • Prepare a reaction buffer containing recombinant human MPS1 kinase and a suitable substrate (e.g., a synthetic peptide).

    • Add the serially diluted compounds to the wells of a 384-well plate.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cell Viability Assay (MTT Assay - GI50 Determination)

Rationale: While the in vitro kinase assay reveals the direct effect on the target enzyme, a cell-based assay is crucial to assess the compound's ability to penetrate the cell membrane and exert a biological effect. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14][15] The GI50 (Growth Inhibition 50) is the concentration of a drug that causes a 50% reduction in the growth of a cell population compared to untreated cells.[16][17][18]

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method for assessing cell viability.[13][14][15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a human cancer cell line known to be sensitive to MPS1 inhibition (e.g., a triple-negative breast cancer cell line) into a 96-well plate at an appropriate density.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the diluted compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.[13]

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.

CompoundTarget Kinase IC50 (nM)Cancer Cell Line GI50 (µM)
Novel Derivative 1 [Experimental Value][Experimental Value]
Novel Derivative 2 [Experimental Value][Experimental Value]
... ......
BOS172722 (Benchmark) ~11[19][Experimental Value]
Reversine (Benchmark) ~145-367[20][Experimental Value]

Interpreting the Data:

  • IC50 vs. GI50: A significant discrepancy between the IC50 and GI50 values can provide valuable insights. A potent IC50 but a weak GI50 may suggest poor cell permeability, rapid metabolism of the compound within the cell, or the presence of cellular efflux pumps. Conversely, a potent GI50 with a weaker IC50 could indicate that the compound's cytotoxic effect is mediated through off-target effects or that it is a pro-drug that is metabolized to a more active form within the cell.

  • Comparative Potency: The primary goal is to identify novel derivatives with IC50 and GI50 values that are comparable to or better than the benchmark drugs. A lower value indicates higher potency.[11][12]

  • Structure-Activity Relationship (SAR): By comparing the structures of the novel derivatives with their corresponding IC50 and GI50 values, we can begin to establish a structure-activity relationship. This will guide the next round of chemical synthesis and optimization to improve the potency and drug-like properties of the lead compounds.

Mechanism of Action and Selectivity

To further validate the on-target activity of the most promising derivatives, a Western blot analysis can be performed to assess the phosphorylation status of a known downstream substrate of MPS1, such as KNL1.[6] A reduction in the phosphorylation of KNL1 in cells treated with the novel compound would provide strong evidence of on-target engagement.

Furthermore, a kinome selectivity screen should be performed on the lead candidates to assess their off-target activities. An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize potential side effects.

Conclusion: A Pathway to Lead Candidate Selection

This comprehensive benchmarking guide provides a robust and scientifically sound framework for the initial evaluation of novel this compound derivatives. By systematically assessing their in vitro potency, cellular efficacy, and mechanism of action in comparison to established drugs, researchers can confidently identify promising lead candidates for further preclinical and clinical development. The causality-driven experimental design and self-validating protocols outlined here are essential for making informed decisions in the complex and challenging field of cancer drug discovery.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • NCI-60 Screening Methodology. (n.d.). National Cancer Institute. [Link]

  • Reversine. (n.d.). Wikipedia. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • HTS384 Screening Methodology. (n.d.). National Cancer Institute. [Link]

  • New evolution-busting drug overcomes resistance in aggressive breast cancers. (2019). The Institute of Cancer Research. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Definition of Mps1 inhibitor BOS172722. (n.d.). National Cancer Institute. [Link]

  • Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells. (2021). Scientific Reports. [Link]

  • High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. (2019). Molecular Cancer Therapeutics. [Link]

  • Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. (2010). The Journal of Cell Biology. [Link]

  • Drug accelerates cell division in aggressive breast cancers. (2019). LabOnline. [Link]

  • Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. (2024). Cancer Research. [Link]

  • High proliferation rate and a compromised spindle assembly checkpoint confers sensitivity to the MPS1 inhibitor BOS172722 in triple negative breast cancers. (n.d.). UCL Discovery. [Link]

  • Reversine inhibits MPS1 in living cells. (n.d.). ResearchGate. [Link]

  • Outline of the NCI-60 Program. (n.d.). ResearchGate. [Link]

  • Applicability of Drug Response Metrics for Cancer Studies using Biomaterials. (2018). bioRxiv. [Link]

  • The Importance of IC50 Determination. (2022). Visikol. [Link]

  • How to determine the cancer cell's sensitivity to certain drugs? (2016). ResearchGate. [Link]

  • What is the different between IC50, GI50, and ED50? (2012). ResearchGate. [Link]

  • In vitro kinase assay. (2024). protocols.io. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents. (2012). MedChemComm. [Link]

  • IC50, EC50 and its Importance in Drug Discovery and Development. (2023). Visikol. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (2011). PLoS ONE. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2012). MedChemComm. [Link]

  • Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. (2016). Molecular Cancer Therapeutics. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2018). BCP Chemistry. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry. [Link]

  • Five monopolar spindle kinase 1 inhibitors entered in clinical trials. (2025). Journal of Medicinal Chemistry. [Link]

Sources

Navigating the Synthesis of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine: A Guide to Plausible Protocols and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant focus on heterocyclic compounds, with the pyrido[3,4-d]pyrimidine scaffold being a cornerstone in the development of potent kinase inhibitors.[1] Central to the synthesis of many of these advanced drug candidates is the key intermediate, 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine (CAS 1029720-75-9). Its strategic dichlorination at the 4 and 6 positions provides reactive sites for subsequent functionalization, making it a valuable building block in medicinal chemistry.[2]

Despite its importance, a comprehensive, publicly available, and reproducible synthetic protocol for this specific molecule remains elusive in the scientific literature. This guide, therefore, aims to provide a critical analysis of plausible synthetic routes, drawing upon established methodologies for analogous structures. By comparing and contrasting these related syntheses, we offer a scientifically grounded framework for researchers to develop a reliable protocol for this compound.

Proposed Synthetic Strategies and Mechanistic Considerations

Based on the synthesis of structurally similar compounds, a two-step approach is the most probable route to this compound. This strategy involves the initial formation of the corresponding dihydroxy- a precursor, followed by a chlorination step.

Part 1: Synthesis of the Dihydroxy Precursor

The initial and most critical step is the construction of the fused pyrido[3,4-d]pyrimidine ring system. Drawing parallels from the synthesis of related pyrimidine and pyridopyrimidine cores, the likely starting materials would be a substituted pyridine derivative and a source for the pyrimidine ring. A plausible starting point is a substituted 2-aminonicotinic acid or a related derivative, which can be cyclized with a suitable reagent to form the pyrimidine ring.

For instance, in the synthesis of related pyrido[2,3-d]pyrimidine structures, 2-aminonicotinic acid is treated with urea at elevated temperatures to form the corresponding dihydroxy derivative.[3] A similar strategy can be envisioned for the synthesis of 2-methyl-3H-pyrido[3,4-d]pyrimidine-4,6-diol, the likely precursor to our target molecule.

Conceptual Workflow for Dihydroxy Precursor Synthesis

cluster_start Starting Materials cluster_reaction Cyclization cluster_product Product 2-Amino-4-methylnicotinic_acid 2-Amino-4-methylnicotinic acid Reaction High-Temperature Condensation 2-Amino-4-methylnicotinic_acid->Reaction Urea Urea Urea->Reaction Dihydroxy_precursor 2-methyl-3H-pyrido[3,4-d]pyrimidine-4,6-diol Reaction->Dihydroxy_precursor

Caption: Proposed synthesis of the dihydroxy precursor.

Part 2: Chlorination of the Dihydroxy Precursor

The conversion of the dihydroxy precursor to the target 4,6-dichloro derivative is a standard transformation in heterocyclic chemistry. The most common and effective reagents for this type of chlorination are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[4][5] The choice between these reagents can influence reaction conditions and outcomes.

  • Phosphorus Oxychloride (POCl₃): Often used as both a reagent and a solvent, POCl₃ is highly effective for the chlorination of hydroxylated pyrimidines and related heterocycles. The reaction typically requires heating to reflux.[6] In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.[7]

  • Thionyl Chloride (SOCl₂): Thionyl chloride, often in an inert solvent like acetonitrile, is another powerful chlorinating agent.[4] This method can sometimes offer milder reaction conditions compared to neat POCl₃.

  • Triphosgene: As a safer alternative to highly toxic reagents like phosgene, triphosgene in the presence of a base like N,N-diethylaniline has been successfully employed for the chlorination of dihydroxypyrimidines.[8]

Conceptual Workflow for Chlorination

cluster_start Starting Material cluster_reagents Chlorinating Agents (Alternatives) cluster_product Final Product Dihydroxy_precursor 2-methyl-3H-pyrido[3,4-d]pyrimidine-4,6-diol POCl3 POCl₃ Dihydroxy_precursor->POCl3 SOCl2 SOCl₂ Dihydroxy_precursor->SOCl2 Triphosgene Triphosgene Dihydroxy_precursor->Triphosgene Target_molecule This compound POCl3->Target_molecule SOCl2->Target_molecule Triphosgene->Target_molecule

Caption: Alternative chlorination strategies.

Comparative Analysis of Chlorination Protocols for Analogous Systems

To provide actionable insights, the following table summarizes the reaction conditions for the chlorination of structurally related dihydroxy-heterocycles. This data can serve as a starting point for the optimization of the synthesis of this compound.

Starting MaterialChlorinating AgentSolventAdditiveTemperature (°C)Time (h)Yield (%)Reference
4,6-Dihydroxy-2-methylpyrimidineThionyl chlorideAcetonitrile-80394[4]
4,6-Dihydroxy-2-methylpyrimidineTriphosgeneDichloroethaneN,N-DiethylanilineReflux6-890-92[8]
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diolPOCl₃--110 (Reflux)466[6]
4,6-Dihydroxy-2-methylthio-5-nitropyrimidinePOCl₃-N,N-Dimethylaniline100-110 (Reflux)6-840-80[7]
4,6-DihydroxypyrimidinePOCl₃ / PCl₅--50-110-94[5]

Detailed Experimental Protocols (Based on Analogs)

The following are detailed, step-by-step methodologies for the chlorination of closely related compounds. These should be adapted and optimized for the synthesis of the target molecule.

Protocol 1: Thionyl Chloride Mediated Chlorination (Adapted from[4])
  • To a stirred solution of 2-methyl-3H-pyrido[3,4-d]pyrimidine-4,6-diol in acetonitrile, add thionyl chloride (4 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the excess thionyl chloride by distillation under reduced pressure.

  • Carefully pour the residue into ice water.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Phosphorus Oxychloride Mediated Chlorination (Adapted from[6])
  • To 2-methyl-3H-pyrido[3,4-d]pyrimidine-4,6-diol, add an excess of phosphorus oxychloride.

  • Heat the mixture to reflux (approximately 110°C) for 4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

References

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • GLR Innovations. ChemBuyersGuide.com, Inc. (URL: [Link])

  • This compound. MySkinRecipes. (URL: [Link])

  • Pyrazolo-pyridine Derivatives. MySkinRecipes. (URL: [Link])

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. (URL: [Link])

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. (URL: [Link])

  • CN103539747B - The preparation method of 4,6-dichloro pyrimidine.
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. (URL: [Link])

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. (URL: [Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. (URL: [Link])

  • 4,6-Dichloro-2-methylpyrimidine. PubChem. (URL: [Link])

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. (URL: [Link])

  • Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. ResearchGate. (URL: [Link])

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed Central. (URL: [Link])

  • 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Amerigo Scientific. (URL: [Link])

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into a workflow is a routine yet critical undertaking. The handling of 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine, a chlorinated heterocyclic compound, necessitates a robust and meticulously planned safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structure, featuring a dichlorinated pyridopyrimidine core, provides critical clues to its potential hazards. By examining data from structurally analogous compounds, such as 4,6-Dichloro-2-methylpyrimidine, we can anticipate a similar hazard profile.

Anticipated Hazards Include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation, and in some cases, severe burns.[2][3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][4]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[1][2]

  • Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.[1][2]

Given the limited specific data, it is imperative to treat this compound as a substance of unknown toxicity and handle it with the utmost caution.[5] This proactive approach forms the foundation of a trustworthy safety protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile)The outer glove provides the primary barrier against chemical contact. The inner glove offers protection in case of a breach of the outer glove. Regularly inspect gloves for any signs of degradation or perforation.
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes and airborne particles.[5]
Body Protection A disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.This prevents the contamination of personal clothing and skin. A solid-front gown provides a more robust barrier than a standard lab coat.
Respiratory Protection A NIOSH-approved respirator is essential, especially when handling the solid compound or when there is a potential for aerosolization. For weighing and transferring solids, a P100 filter is recommended. In solution, work should be conducted in a certified chemical fume hood.Protects against the inhalation of fine dust particles or aerosols, which can be particularly hazardous with compounds of unknown toxicity. A chemical fume hood provides critical engineering control to minimize respiratory exposure.[3]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE node1 1. Lab Coat/Gown node2 2. Respirator node1->node2 node3 3. Goggles/Face Shield node2->node3 node4 4. Gloves (Inner) node3->node4 node5 5. Gloves (Outer) node4->node5 G cluster_doffing Doffing PPE node1 1. Gloves (Outer) node2 2. Lab Coat/Gown node1->node2 node3 3. Gloves (Inner) node2->node3 node4 4. Goggles/Face Shield node3->node4 node5 5. Respirator node4->node5 G cluster_disposal Waste Disposal node_start Generation of Waste node_solid Solid Waste (Compound, Contaminated PPE) node_start->node_solid node_liquid Liquid Waste (Solutions) node_start->node_liquid node_solid_container Designated Halogenated Solid Waste Container node_solid->node_solid_container node_liquid_container Designated Halogenated Liquid Waste Container node_liquid->node_liquid_container node_disposal Licensed Chemical Waste Disposal node_solid_container->node_disposal node_liquid_container->node_disposal

Caption: Segregation and disposal pathway for waste.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. *[1][6] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. *[1][6] Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. *[1] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. *[4] Spill:

    • Small Spill: For a small spill, and if you are trained to do so, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal as hazardous waste.

    • Large Spill: Evacuate the area and contact your institution's emergency response team.

[3]By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your research environment.

References

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Conduct Science. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • Conduct Science. (2019, October 3). Laboratory Safety Rules and Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021, June 20). CHEMISTRY LABORATORY GUIDELINES. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine
Reactant of Route 2
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.